molecular formula C41H68N7O17P3S B15548912 5Z,8Z,11Z-eicosatrienoyl-CoA

5Z,8Z,11Z-eicosatrienoyl-CoA

Katalognummer: B15548912
Molekulargewicht: 1056.0 g/mol
InChI-Schlüssel: XVHUACBAJILXGX-LQHPWBDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5Z,8Z,11Z-eicosatrienoyl-CoA is a useful research compound. Its molecular formula is C41H68N7O17P3S and its molecular weight is 1056.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H68N7O17P3S

Molekulargewicht

1056.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z)-icosa-5,8,11-trienethioate

InChI

InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,14-15,17-18,28-30,34-36,40,51-52H,4-10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1

InChI-Schlüssel

XVHUACBAJILXGX-LQHPWBDPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the 5Z,8Z,11Z-Eicosatrienoyl-CoA Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the biosynthesis of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA). It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of polyunsaturated fatty acids (PUFAs) and its implications in health and disease.

Introduction to this compound (DGLA-CoA)

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1)[1]. Its activated form, DGLA-CoA, is a key intermediate in the biosynthesis of both these anti-inflammatory molecules and the pro-inflammatory arachidonic acid (ARA)[1]. The balance between DGLA and ARA metabolism is a critical factor in regulating inflammatory processes, making the DGLA-CoA biosynthesis pathway a significant area of research for inflammatory diseases, metabolic disorders, and cancer[2][3].

The Biosynthesis Pathway of DGLA-CoA

The synthesis of DGLA-CoA is a multi-step process that begins with the essential fatty acid linoleic acid (LA). The pathway primarily involves two key enzymes: Δ6-desaturase (FADS2) and Elongase of very long-chain fatty acids protein 5 (ELOVL5). The final step is the activation of DGLA to DGLA-CoA by an acyl-CoA synthetase.

Step 1: Desaturation of Linoleic Acid to γ-Linolenic Acid

The initial and rate-limiting step in the pathway is the desaturation of linoleic acid (18:2, n-6) to γ-linolenic acid (GLA; 18:3, n-6). This reaction is catalyzed by the enzyme Δ6-desaturase, which is encoded by the FADS2 gene[4][5]. This desaturation introduces a double bond at the sixth carbon from the carboxyl end of the fatty acid.

Step 2: Elongation of γ-Linolenic Acid to Dihomo-γ-Linolenic Acid

Following its synthesis, GLA is elongated to dihomo-γ-linolenic acid (DGLA; 20:3, n-6). This two-carbon chain elongation is carried out by the enzyme ELOVL5[4][6]. The CoA-activated form of GLA, γ-linolenoyl-CoA, serves as the substrate for this reaction.

Step 3: Activation of Dihomo-γ-Linolenic Acid to DGLA-CoA

Finally, DGLA is activated to its coenzyme A (CoA) ester, this compound (DGLA-CoA), by an acyl-CoA synthetase. This step is crucial for its subsequent metabolic fates.

DGLA_Biosynthesis LA Linoleic Acid (LA) (18:2, n-6) GLA γ-Linolenic Acid (GLA) (18:3, n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3, n-6) GLA->DGLA Elongase (ELOVL5) DGLA_CoA This compound (DGLA-CoA) DGLA->DGLA_CoA Acyl-CoA Synthetase

Diagram 1: The biosynthesis pathway of this compound.

Quantitative Data

The activity of the key enzymes in the DGLA-CoA biosynthesis pathway can be characterized by their kinetic parameters, Km and Vmax. These values provide insights into the enzyme's affinity for its substrate and its maximum catalytic rate, respectively[7][8][9][10].

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (nmol/min/mg protein)Reference
Δ6-Desaturase (FADS2) Linoleic AcidRat Liver Microsomes1.50.63[11]
Δ6-Desaturase (FADS2) Linoleic AcidHuman Fetal Liver6.50.0075[12]
ELOVL5 γ-Linolenoyl-CoAMouse Liver MicrosomesNot ReportedNot Reported[6]

Experimental Protocols

Δ6-Desaturase (FADS2) Activity Assay

This protocol is adapted from methodologies using HPLC for the separation of substrate and product[11][13].

1. Microsome Preparation:

  • Homogenize fresh or frozen liver tissue in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.

  • Centrifuge the homogenate at low speed to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at high speed to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 0.5 mg/mL)

    • NADH or NADPH as a cofactor

    • Bovine serum albumin (BSA) to bind free fatty acids

    • The substrate, radiolabeled or non-radiolabeled linoleic acid.

3. Incubation:

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the substrate.

  • Incubate for a specific time (e.g., 10-30 minutes) with gentle shaking.

4. Reaction Termination and Extraction:

  • Stop the reaction by adding a strong acid or a mixture of chloroform (B151607) and methanol.

  • Extract the lipids using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method)[14][15].

5. Analysis:

  • Separate the substrate (linoleic acid) and the product (γ-linolenic acid) using reverse-phase HPLC[11][13].

  • If using a radiolabeled substrate, quantify the product by liquid scintillation counting.

  • If using non-radiolabeled substrate, quantify by UV detection or mass spectrometry.

ELOVL5 Activity Assay

This protocol is based on the measurement of radiolabeled malonyl-CoA incorporation into the elongated fatty acid product[6][16].

1. Microsome Preparation:

  • As described for the Δ6-desaturase assay.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 30 µg)

    • [14C]malonyl-CoA

    • The substrate, γ-linolenoyl-CoA (or γ-linolenic acid with CoA, ATP, and MgCl2 for in-situ activation)

    • NADPH as a cofactor.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

4. Reaction Termination and Extraction:

  • Terminate the reaction with a strong acid.

  • Extract the total fatty acids.

5. Analysis:

  • Quantify the incorporation of [14C] from malonyl-CoA into the total fatty acid fraction using liquid scintillation counting.

Quantification of DGLA-CoA in Cells or Tissues

This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification[17][18].

1. Sample Preparation:

  • Harvest cells or homogenize tissue in a cold solvent to quench metabolic activity.

  • Add an internal standard (e.g., an odd-chain acyl-CoA) to the sample.

2. Extraction:

  • Extract the acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

3. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • Detect and quantify the DGLA-CoA and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the concentration of DGLA-CoA in the sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Regulation of the DGLA-CoA Biosynthesis Pathway

The expression of the key enzymes in the DGLA-CoA biosynthesis pathway, FADS2 and ELOVL5, is tightly regulated at the transcriptional level, primarily by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[12][19][20].

SREBP-1c is a key regulator of lipogenesis and its activity is controlled by various signaling pathways:

  • Insulin: Promotes the activation of SREBP-1c, thereby upregulating the expression of FADS2 and ELOVL5.

  • Liver X Receptor (LXR): When activated by oxysterols, LXR induces the expression of SREBP-1c, leading to increased fatty acid synthesis[19].

  • Polyunsaturated Fatty Acids (PUFAs): PUFAs, including DGLA and its downstream products, exert negative feedback regulation on SREBP-1c. They suppress SREBP-1c processing and promote its degradation, thus downregulating their own synthesis[21][22][23][24][25].

SREBP1c_Regulation cluster_signals Regulatory Signals cluster_pathway SREBP-1c Pathway cluster_genes Target Genes Insulin Insulin SREBP1c_precursor Inactive SREBP-1c (ER membrane) Insulin->SREBP1c_precursor + LXR LXR LXR->SREBP1c_precursor + PUFA PUFAs PUFA->SREBP1c_precursor - SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_active Proteolytic Cleavage FADS2 FADS2 gene SREBP1c_active->FADS2 Transcription ELOVL5 ELOVL5 gene SREBP1c_active->ELOVL5 Transcription

Diagram 2: Regulation of FADS2 and ELOVL5 expression by SREBP-1c.

Experimental Workflow for Studying the DGLA-CoA Pathway

A typical experimental workflow to investigate the DGLA-CoA biosynthesis pathway and its regulation involves a combination of in vitro and in vivo approaches.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture Model (e.g., Hepatocytes, Fibroblasts) treatment Treatment (e.g., LA, GLA, Inhibitors) cell_culture->treatment enzyme_assay Enzyme Activity Assays (FADS2, ELOVL5) treatment->enzyme_assay gene_expression Gene Expression Analysis (qPCR, Western Blot) treatment->gene_expression metabolite_analysis Metabolite Quantification (LC-MS/MS for Acyl-CoAs) treatment->metabolite_analysis data_integration Data Integration and Pathway Modeling metabolite_analysis->data_integration animal_model Animal Model (e.g., Knockout mice for FADS2 or ELOVL5) diet Dietary Intervention (e.g., High LA diet, GLA supplementation) animal_model->diet tissue_analysis Tissue Analysis (Liver, Adipose Tissue) diet->tissue_analysis lipidomics Lipidomics Profiling tissue_analysis->lipidomics lipidomics->data_integration

Diagram 3: A representative experimental workflow for investigating the DGLA-CoA biosynthesis pathway.

This workflow begins with in vitro studies using cell culture models to dissect the molecular mechanisms of the pathway and its regulation. These findings can then be validated in vivo using animal models with genetic modifications or dietary interventions. The data from both approaches are then integrated to build a comprehensive understanding of the DGLA-CoA biosynthesis pathway and its physiological significance.

Conclusion

The biosynthesis of this compound is a critical metabolic pathway that influences the balance of pro- and anti-inflammatory signaling molecules. A thorough understanding of the enzymes, their regulation, and the factors that control the flux through this pathway is essential for the development of novel therapeutic strategies for a range of inflammatory and metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important area of lipid metabolism.

References

The Pivotal Role of Malonyl-CoA in Cellular Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (Malonyl-CoA) is a critical metabolic intermediate and signaling molecule that stands at the crossroads of carbohydrate and lipid metabolism. This technical guide provides an in-depth exploration of the multifaceted biological functions of Malonyl-CoA. It serves as a central regulator of fatty acid metabolism, acting as both the primary building block for the synthesis of long-chain fatty acids and as a potent allosteric inhibitor of fatty acid oxidation. This dual role positions Malonyl-CoA as a key sensor of cellular energy status, influencing fuel selection in various tissues. Dysregulation of Malonyl-CoA homeostasis is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, making the enzymes that control its concentration attractive targets for therapeutic intervention. This document details the metabolic pathways involving Malonyl-CoA, presents quantitative data on its tissue distribution and the kinetics of associated enzymes, outlines key experimental protocols for its study, and provides visual diagrams of its regulatory networks.

Core Biological Functions of Malonyl-CoA

Malonyl-CoA is a central figure in cellular energy homeostasis, primarily by orchestrating the reciprocal regulation of fatty acid synthesis and degradation. Its biological significance stems from two main functions:

  • Substrate for Fatty Acid Synthesis: In the cytosol, Malonyl-CoA serves as the two-carbon donor for the elongation of fatty acid chains, a process catalyzed by fatty acid synthase (FAS).[1] This anabolic pathway is particularly active in lipogenic tissues such as the liver and adipose tissue.[2] The synthesis of Malonyl-CoA from Acetyl-CoA is catalyzed by Acetyl-CoA Carboxylase (ACC), an enzyme that is subject to complex regulation by hormones and metabolites.[3]

  • Regulator of Fatty Acid Oxidation: Malonyl-CoA is a powerful allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4][5] By inhibiting CPT1, Malonyl-CoA ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile cycle of energy expenditure.[1] This regulatory mechanism is crucial for cellular fuel selection, particularly in tissues with high energy demands like the heart and skeletal muscle.

Beyond these canonical roles, emerging evidence suggests that Malonyl-CoA is also involved in other cellular processes, including the regulation of food intake through its actions in the hypothalamus and as a mediator of lysine (B10760008) malonylation, a post-translational modification that can alter protein function.[1]

Data Presentation: Quantitative Insights into Malonyl-CoA Metabolism

Tissue Concentrations of Malonyl-CoA

The concentration of Malonyl-CoA varies significantly between tissues and is dynamically regulated by the nutritional and hormonal state of the organism.

TissueSpeciesPhysiological StateMalonyl-CoA Concentration (nmol/g wet weight)Reference(s)
LiverRatFed1.9 ± 0.6[6][7]
LiverRat48-h Starved1.9 ± 0.2[8]
LiverRatRefeeding (3h)5.5 ± 0.3[8]
HeartRat-1.3 ± 0.4[6][7]
Skeletal Muscle (Soleus)Rat48-h Starved0.9 ± 0.1[8]
Skeletal Muscle (Gastrocnemius)Rat-0.7 ± 0.2[6][7]
Brown Adipose TissueMouseControl13[9]
Enzyme Kinetic Parameters

The enzymes responsible for the synthesis and degradation of Malonyl-CoA, as well as its target of inhibition, exhibit distinct kinetic properties.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax or kcatReference(s)
Acetyl-CoA Carboxylase (ACC)C. elegansAcetyl-CoA20 (HPLC), 20 (NMR)4.8 ± 0.7 (nmol/min/mg), 3.0 ± 0.3 (nmol/min/mg)[10]
Acetyl-CoA Carboxylase (ACC)Rat Liver (CoA-activated)Acetyl-CoA4-[11][12]
Acetyl-CoA Carboxylase (ACC)Rat Liver (Control)Acetyl-CoA400-[11][12]
Malonyl-CoA Decarboxylase (MCD)Rat LiverMalonyl-CoA2023.3 µmol/min/g liver[13]
Malonyl-CoA Decarboxylase (MCD)Human (recombinant)Malonyl-CoA~220-520-[14]
Carnitine Palmitoyltransferase I (CPT1A)Rat LiverMalonyl-CoA (IC50)--[7]

Note: Enzyme kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.

Experimental Protocols

Quantification of Malonyl-CoA in Tissue Samples by HPLC-MS/MS

This protocol provides a robust method for the accurate quantification of Malonyl-CoA from biological tissues.

1. Tissue Extraction:

  • Homogenize frozen tissue samples in 10% trichloroacetic acid.
  • Centrifuge the homogenate to precipitate proteins.
  • Collect the supernatant containing the acid-soluble metabolites.

2. Solid-Phase Extraction (SPE):

  • Use a reversed-phase SPE column to isolate acyl-CoAs from the tissue extract.
  • Wash the column to remove interfering substances.
  • Elute the acyl-CoAs, including Malonyl-CoA.

3. HPLC Separation:

  • Inject the eluted sample onto a C18 reversed-phase HPLC column.
  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) to separate the different acyl-CoA species.[5]

4. Mass Spectrometry (MS) Detection:

  • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  • Monitor the specific precursor-to-product ion transition for Malonyl-CoA.

5. Quantification:

  • Prepare a standard curve using known concentrations of a Malonyl-CoA standard.
  • Spike the samples with a stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.[6]
  • Calculate the concentration of Malonyl-CoA in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[7]

Assay of Acetyl-CoA Carboxylase (ACC) Activity

This protocol describes a common method for measuring the activity of ACC.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing essential components such as MOPS or phosphate (B84403) buffer (pH 7.5-7.8), MgCl₂, ATP, and NaHCO₃ (as a source of bicarbonate).
  • For a coupled spectrophotometric assay, include NADPH and a purified Malonyl-CoA Reductase.

2. Enzyme Preparation:

  • Use either a purified ACC enzyme preparation or a cell/tissue extract.

3. Assay Procedure (Coupled Spectrophotometric Method):

  • In a UV cuvette, combine the reaction buffer, NADPH, Malonyl-CoA Reductase, and the enzyme sample.
  • Monitor the baseline absorbance at 365 nm to determine the background rate of NADPH oxidation.
  • Initiate the reaction by adding the substrate, Acetyl-CoA.
  • Continuously monitor the decrease in absorbance at 365 nm, which is proportional to the rate of Malonyl-CoA production and its subsequent reduction by Malonyl-CoA Reductase.
  • Calculate the specific activity of ACC based on the rate of NADPH consumption.

4. Alternative Assay (ADP Detection):

  • ACC activity can also be measured by quantifying the production of ADP using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This method is particularly suitable for high-throughput screening.[3][10]

Assay of Carnitine Palmitoyltransferase I (CPT1) Activity

This protocol outlines a radioisotopic method for measuring CPT1 activity in isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate intact mitochondria from tissue samples (e.g., skeletal muscle) using differential centrifugation.

2. Reaction Mixture Preparation:

  • Prepare a standard incubation mixture containing Tris-HCl buffer (pH 7.4), reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, and BSA.

3. Assay Procedure:

  • Add the isolated mitochondria to the incubation mixture.
  • Initiate the reaction by adding the substrates: palmitoyl-CoA and L-[³H]carnitine.
  • Incubate the reaction at a controlled temperature.
  • Stop the reaction by adding an acid (e.g., perchloric acid).
  • Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine using a chromatographic method.
  • Quantify the amount of radioactivity in the product fraction using liquid scintillation counting.
  • To assess the inhibitory effect of Malonyl-CoA, perform parallel assays including varying concentrations of Malonyl-CoA in the incubation mixture.

Visualization of Pathways and Workflows

Metabolic and Signaling Pathways of Malonyl-CoA

Malonyl_CoA_Pathways cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito in Mitochondria Mitochondrion Mitochondrion Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA_mito->Citrate_mito AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC MalonylCoA->AcetylCoA_cyto MCD FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibition ACC Acetyl-CoA Carboxylase (ACC) LongChainFA Long-Chain Fatty Acids FattyAcids->LongChainFA FAS Fatty Acid Synthase (FAS) LCFA_CoA Long-Chain Acyl-CoA BetaOxidation β-Oxidation LCFA_CoA->BetaOxidation CPT1 MCD Malonyl-CoA Decarboxylase (MCD)

Caption: Central role of Malonyl-CoA in regulating fatty acid metabolism.

Experimental Workflow for Malonyl-CoA Quantification

Experimental_Workflow Start Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization in Trichloroacetic Acid Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Collect Supernatant HPLC HPLC Separation SPE->HPLC Elute Acyl-CoAs MS Mass Spectrometry (MS/MS Detection) HPLC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis Result Malonyl-CoA Concentration DataAnalysis->Result

Caption: Workflow for quantifying Malonyl-CoA in tissues via HPLC-MS/MS.

Logical Relationship of Malonyl-CoA in Fuel Selection

Fuel_Selection HighGlucose High Glucose (Fed State) HighMalonylCoA Increased Malonyl-CoA HighGlucose->HighMalonylCoA LowGlucose Low Glucose (Fasted State) LowMalonylCoA Decreased Malonyl-CoA LowGlucose->LowMalonylCoA InhibitCPT1 CPT1 Inhibition HighMalonylCoA->InhibitCPT1 IncreaseFASynthesis Increased Fatty Acid Synthesis HighMalonylCoA->IncreaseFASynthesis ActivateCPT1 CPT1 Activation LowMalonylCoA->ActivateCPT1 DecreaseFASynthesis Decreased Fatty Acid Synthesis LowMalonylCoA->DecreaseFASynthesis InhibitFAOxidation Decreased Fatty Acid Oxidation InhibitCPT1->InhibitFAOxidation ActivateFAOxidation Increased Fatty Acid Oxidation ActivateCPT1->ActivateFAOxidation

Caption: Logical flow of Malonyl-CoA's role in metabolic fuel selection.

References

The Pivotal Role of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5Z,8Z,11Z-eicosatrienoyl-CoA, the activated thioester of Mead acid, occupies a unique and critical position in cellular lipid metabolism. While present in low concentrations under normal physiological conditions, its levels significantly increase during states of essential fatty acid deficiency (EFAD). This elevation triggers a cascade of metabolic events with profound implications for inflammatory signaling and the overall cellular lipid landscape. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulatory functions of this compound. We will delve into the enzymatic pathways that govern its formation and conversion, present available quantitative data, and outline key experimental methodologies for its study. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of its role in cellular physiology and pathology.

Introduction

Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes and precursors to a vast array of signaling molecules. Among these, the n-6 and n-3 families are considered essential as they cannot be synthesized de novo by mammals and must be obtained from the diet. In the absence of adequate dietary intake of these essential fatty acids, the body compensates by synthesizing 5Z,8Z,11Z-eicosatrienoic acid (Mead acid) from the non-essential n-9 fatty acid, oleic acid. The activation of Mead acid to its coenzyme A (CoA) thioester, this compound, channels it into various metabolic pathways, positioning it as a key indicator of EFAD and an active participant in lipid signaling.[1] Understanding the intricate roles of this acyl-CoA is crucial for researchers in lipidomics, inflammation, and drug development targeting metabolic and inflammatory disorders.

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the desaturation and elongation of oleoyl-CoA. This pathway becomes particularly active during essential fatty acid deficiency when the competition for desaturase and elongase enzymes by n-6 and n-3 fatty acids is reduced.[2]

Enzymatic Cascade from Oleoyl-CoA

The biosynthesis involves a series of reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL) primarily in the endoplasmic reticulum.

  • Δ6 Desaturation: The process is initiated by the introduction of a double bond at the Δ6 position of oleoyl-CoA (18:1n-9-CoA) by Δ6 desaturase (FADS2) , forming 6,9-octadecadienoyl-CoA (18:2n-9-CoA).[3]

  • Elongation: Subsequently, a two-carbon unit is added to 18:2n-9-CoA by an elongase (likely ELOVL5) , yielding 8,11-eicosadienoyl-CoA (20:2n-9-CoA).[3]

  • Δ5 Desaturation: Finally, Δ5 desaturase (FADS1) introduces a double bond at the Δ5 position, producing this compound (20:3n-9-CoA).[3]

An alternative pathway has also been proposed where oleoyl-CoA is first elongated to 20:1n-9-CoA, followed by desaturation steps.[3]

Biosynthesis_of_5Z_8Z_11Z_eicosatrienoyl_CoA Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) 6,9-Octadecadienoyl-CoA (18:2n-9) 6,9-Octadecadienoyl-CoA (18:2n-9) Oleoyl-CoA (18:1n-9)->6,9-Octadecadienoyl-CoA (18:2n-9) FADS2 (Δ6 Desaturase) 8,11-Eicosadienoyl-CoA (20:2n-9) 8,11-Eicosadienoyl-CoA (20:2n-9) 6,9-Octadecadienoyl-CoA (18:2n-9)->8,11-Eicosadienoyl-CoA (20:2n-9) ELOVL5 This compound (20:3n-9) This compound (20:3n-9) 8,11-Eicosadienoyl-CoA (20:2n-9)->this compound (20:3n-9) FADS1 (Δ5 Desaturase)

Figure 1: Biosynthesis of this compound from oleoyl-CoA.

Metabolic Fate of this compound

Once synthesized, this compound can enter several metabolic pathways, influencing cellular signaling and lipid composition. Its primary fates include incorporation into complex lipids and conversion to eicosanoid-like signaling molecules.

Incorporation into Complex Lipids

Like other long-chain acyl-CoAs, this compound serves as a substrate for acyltransferases, leading to its incorporation into various lipid species. This process alters the fatty acid composition of cellular membranes and lipid droplets, which can impact membrane fluidity and signaling platforms.

  • Phospholipids (B1166683): this compound can be esterified into the sn-2 position of lysophospholipids by lysophospholipid acyltransferases (LPLATs) to form phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[4][5]

  • Triacylglycerols (TAGs): It can also be incorporated into triacylglycerols, the primary form of energy storage in lipid droplets, through the action of diacylglycerol acyltransferases (DGATs).[6]

Conversion to Eicosanoid-like Molecules

While not a substrate for the cyclooxygenase (COX) enzymes in the same manner as arachidonoyl-CoA, the free acid form, Mead acid, can be metabolized by lipoxygenases (LOX).[1] It is presumed that this compound is first hydrolyzed to Mead acid before enzymatic conversion.

  • 5-Lipoxygenase (5-LOX) Pathway: Mead acid is a substrate for 5-LOX, leading to the formation of leukotriene A3 (LTA3). However, the subsequent conversion to LTB3 is inefficient.[7]

Metabolism_of_5Z_8Z_11Z_eicosatrienoyl_CoA cluster_activation Activation cluster_fate Metabolic Fate cluster_signaling Signaling Mead Acid Mead Acid This compound This compound Mead Acid->this compound Acyl-CoA Synthetase Phospholipids Phospholipids This compound->Phospholipids LPLATs Triacylglycerols Triacylglycerols This compound->Triacylglycerols DGATs Mead Acid_hydrolysis Mead Acid This compound->Mead Acid_hydrolysis Acyl-CoA Thioesterase Leukotriene A3 Leukotriene A3 Mead Acid_hydrolysis->Leukotriene A3 5-Lipoxygenase

Figure 2: Overview of the metabolic fate of this compound.

Quantitative Data

Quantitative data on the enzymatic reactions involving this compound are limited in the literature. Most studies have focused on its free fatty acid precursor, Mead acid.

Enzyme/ProcessSubstrateProductCell/SystemQuantitative ValueReference
5-Lipoxygenase5,8,11-Eicosatrienoic Acid (30 µM)Leukotriene A3Rat Basophilic Leukemia Cell Homogenates (10,000 x g supernatant)6.2 ± 1.1 nmol[7]
LTA HydrolaseLeukotriene A3Leukotriene B3Rat Basophilic Leukemia Cell Homogenates (10,000 x g supernatant)0.15 ± 0.04 nmol[7]

Table 1: Quantitative Data on the Metabolism of 5,8,11-Eicosatrienoic Acid

Experimental Protocols

Studying the role of this compound requires specific methodologies for its synthesis, detection, and for assaying the enzymes involved in its metabolism.

Enzymatic Synthesis of this compound

A common method for the synthesis of acyl-CoAs is through the use of an acyl-CoA synthetase enzyme.

Protocol: Acyl-CoA Synthetase Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 1 mM Coenzyme A

    • 100 µM 5Z,8Z,11Z-eicosatrienoic acid (Mead acid)

    • Purified or recombinant acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of isopropanol/acetic acid (98:2, v/v).

  • Analysis: Analyze the formation of this compound by LC-MS/MS.

Acyl_CoA_Synthetase_Assay Reaction\nComponents Reaction Components Incubation\n(37°C) Incubation (37°C) Reaction\nComponents->Incubation\n(37°C) Reaction\nQuenching Reaction Quenching Incubation\n(37°C)->Reaction\nQuenching LC-MS/MS\nAnalysis LC-MS/MS Analysis Reaction\nQuenching->LC-MS/MS\nAnalysis

Figure 3: General workflow for an acyl-CoA synthetase assay.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., methanol/water) and solid-phase extraction.

  • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.[2][8][9]

  • Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined empirically but can be predicted based on the fragmentation patterns of other acyl-CoAs.[9]

Regulatory Roles and Signaling

The accumulation of this compound and its derivatives can influence cellular signaling pathways, particularly those related to inflammation and lipid metabolism.

Modulation of Inflammatory Pathways

The metabolites of Mead acid, such as leukotriene C3 and D3, can exert biological effects.[1] Furthermore, the competition of Mead acid with arachidonic acid for metabolic enzymes can alter the balance of pro- and anti-inflammatory eicosanoids.

Regulation of Gene Expression

Long-chain acyl-CoAs can act as signaling molecules and regulate gene expression through various mechanisms, including the modulation of transcription factors such as peroxisome proliferator-activated receptors (PPARs). While direct evidence for this compound is lacking, it is plausible that it could influence PPARα activity, a key regulator of fatty acid oxidation.[10][11][12]

Regulatory_Roles This compound This compound Altered Membrane\nComposition Altered Membrane Composition This compound->Altered Membrane\nComposition Eicosanoid-like\nMetabolites Eicosanoid-like Metabolites This compound->Eicosanoid-like\nMetabolites Potential PPARα\nModulation Potential PPARα Modulation This compound->Potential PPARα\nModulation ? Modulation of\nInflammation Modulation of Inflammation Eicosanoid-like\nMetabolites->Modulation of\nInflammation Regulation of\nGene Expression Regulation of Gene Expression Potential PPARα\nModulation->Regulation of\nGene Expression

Figure 4: Potential regulatory roles of this compound.

Conclusion and Future Directions

This compound is a significant, yet understudied, metabolite at the crossroads of fatty acid metabolism and signaling. Its biosynthesis is a hallmark of essential fatty acid deficiency, and its subsequent metabolic fate can influence cellular processes ranging from membrane composition to inflammatory responses. While the broader strokes of its metabolism can be inferred from the behavior of its free fatty acid precursor and general lipid metabolic pathways, a significant gap remains in our understanding of the specific enzymatic reactions and regulatory functions of the CoA-thioester itself.

Future research should focus on:

  • Identifying and kinetically characterizing the specific acyl-CoA synthetases that activate Mead acid.

  • Elucidating the substrate specificity of elongases, desaturases, and acyltransferases for this compound.

  • Developing and applying robust analytical methods to quantify the cellular and subcellular concentrations of this compound under various physiological and pathological conditions.

  • Investigating the direct role of this compound as a signaling molecule, particularly in the context of nuclear receptor activation and gene expression.

A deeper understanding of the biology of this compound will not only provide valuable insights into the pathophysiology of essential fatty acid deficiency but may also unveil novel therapeutic targets for a range of inflammatory and metabolic diseases.

References

An In-depth Technical Guide on the Formation of Mead Acid CoA Ester from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical conversion of oleic acid (18:1n-9) to mead acid (20:3n-9) and its subsequent activation to mead acid CoA ester. Mead acid, a non-essential omega-9 polyunsaturated fatty acid, is a significant biomarker for essential fatty acid deficiency (EFAD). Its synthesis from the ubiquitous oleic acid is a key metabolic adaptation under specific nutritional conditions. This document details the enzymatic pathways, provides structured quantitative data, outlines detailed experimental protocols for in vitro synthesis and analysis, and includes visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Biochemical Pathways of Mead Acid Synthesis from Oleic Acid

The biosynthesis of mead acid from oleic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This conversion becomes significant during states of essential fatty acid deficiency, where the enzymes typically involved in the metabolism of omega-6 and omega-3 fatty acids become available to process omega-9 fatty acids.[1][2] Two primary pathways have been elucidated for this conversion, both involving a series of desaturation and elongation reactions catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes.[3][4][5]

The key enzymes involved are:

  • Fatty Acid Desaturase 2 (FADS2): Primarily exhibits Δ6-desaturase activity, but can also function as a Δ8-desaturase.[1]

  • Fatty Acid Desaturase 1 (FADS1): Exhibits Δ5-desaturase activity.[1]

  • Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Catalyzes the two-carbon elongation of fatty acyl chains.[1][5]

The two proposed pathways for the synthesis of mead acid from oleic acid are:

  • The "Delta-6" Pathway: This pathway is initiated by the desaturation of oleic acid.

    • Oleic acid (18:1n-9) is desaturated by FADS2 to 18:2n-9.[3]

    • 18:2n-9 is then elongated by ELOVL5 to 20:2n-9.[3]

    • Finally, 20:2n-9 is desaturated by FADS1 to form mead acid (20:3n-9).[3]

  • The "Delta-8" Pathway: This pathway commences with the elongation of oleic acid.

    • Oleic acid (18:1n-9) is first elongated by ELOVL5 to 20:1n-9.[3]

    • 20:1n-9 is subsequently desaturated by FADS2 (acting as a Δ8-desaturase) to 20:2n-9.[1]

    • The final step is the desaturation of 20:2n-9 by FADS1 to yield mead acid (20:3n-9).[1]

Under normal physiological conditions, FADS enzymes show a higher affinity for omega-3 and omega-6 polyunsaturated fatty acids. However, in the absence of these essential fatty acids, the competitive inhibition is lifted, allowing for the increased synthesis of mead acid from oleic acid.[2]

Mead_Acid_Synthesis_Pathways cluster_delta6 Delta-6 Pathway cluster_delta8 Delta-8 Pathway oleic_acid Oleic Acid (18:1n-9) FADS2_d6 FADS2 (Δ6-desaturase) oleic_acid->FADS2_d6 ELOVL5_2 ELOVL5 oleic_acid->ELOVL5_2 intermediate_18_2 18:2n-9 ELOVL5_1 ELOVL5 intermediate_18_2->ELOVL5_1 intermediate_20_1 20:1n-9 FADS2_d8 FADS2 (Δ8-desaturase) intermediate_20_1->FADS2_d8 intermediate_20_2 20:2n-9 FADS1_1 FADS1 (Δ5-desaturase) intermediate_20_2->FADS1_1 FADS1_2 FADS1 (Δ5-desaturase) intermediate_20_2->FADS1_2 mead_acid Mead Acid (20:3n-9) FADS2_d6->intermediate_18_2 ELOVL5_1->intermediate_20_2 ELOVL5_1->intermediate_20_2 FADS1_1->mead_acid ELOVL5_2->intermediate_20_1 ELOVL5_2->intermediate_20_1 FADS2_d8->intermediate_20_2 FADS2_d8->intermediate_20_2 FADS1_2->mead_acid

Biochemical pathways of mead acid synthesis from oleic acid.

Formation of Mead Acid CoA Ester

Subsequent to its synthesis, mead acid, like other fatty acids, must be activated to its coenzyme A (CoA) ester form to participate in various metabolic pathways, such as incorporation into complex lipids. This activation is a two-step reaction catalyzed by acyl-CoA synthetases (ACS), also known as acyl-CoA ligases.[6]

The overall reaction is as follows:

Mead Acid + ATP + CoA-SH → Mead Acid-CoA + AMP + PPi

This reaction proceeds through an enzyme-bound acyl-AMP intermediate.[7] Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids with chain lengths of 12 to 20 carbons.[7] While the specific substrate preference of ACSL isoforms for mead acid is not extensively documented, oleic acid is known to be a good substrate for several ACSL variants.[8][9]

Quantitative Data

Precise kinetic parameters (Km and Vmax) for FADS1, FADS2, and ELOVL5 with the specific intermediates of mead acid synthesis are not extensively documented in publicly available literature.[1] However, the substrate preferences of these enzymes have been qualitatively characterized. The following table summarizes the known involvement of these fatty acids as substrates and products in desaturase- and elongase-mediated reactions.

EnzymeSubstrate(s)Product(s)Pathway(s)
FADS2 Oleic Acid (18:1n-9)18:2n-9Delta-6
20:1n-920:2n-9Delta-8
ELOVL5 Oleic Acid (18:1n-9)20:1n-9Delta-8
18:2n-920:2n-9Delta-6
FADS1 20:2n-9Mead Acid (20:3n-9)Both

The following table presents data on the relative abundance of mead acid and linoleic acid in the liver tissue of rats under control and essential fatty acid deficient (EFAD) diets, highlighting the inverse relationship between these two fatty acids.

Fatty AcidControl Diet (% of total fatty acids)EFAD Diet (% of total fatty acids)Fold Change (EFAD vs. Control)
Linoleic Acid (18:2n-6)~20%~1%~20-fold decrease
Mead Acid (20:3n-9)Very low / UndetectableSignificantly elevatedSubstantial increase

Experimental Protocols

In Vitro Synthesis and Analysis of Mead Acid from Oleic Acid

This protocol outlines a multi-step enzymatic synthesis of mead acid from oleic acid using a microsomal preparation containing the necessary desaturase and elongase enzymes, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Microsome Preparation

  • Source: Utilize liver tissue from rats maintained on an essential fatty acid-deficient diet to enhance the activity of the n-9 pathway enzymes, or use a cell line known to express FADS1, FADS2, and ELOVL5.

  • Homogenization: Homogenize the tissue or cells in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Centrifugation: Perform a differential centrifugation, first at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Ultracentrifugation: Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2) and determine the protein concentration.

4.1.2. Multi-Step Enzymatic Reaction

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 100-500 µg)

    • Oleic acid (substrate, e.g., 10-50 µM, can be radiolabeled, e.g., [1-¹⁴C]oleic acid for tracking)

    • Malonyl-CoA (for elongation, e.g., 50 µM)

    • Coenzyme A (CoA) (e.g., 50 µM)

    • ATP (e.g., 2 mM)

    • NADH and NADPH (cofactors for desaturases and elongases, e.g., 1 mM each)

    • Reaction buffer (0.1 M potassium phosphate buffer, pH 7.2) to a final volume.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes), with gentle agitation.

  • Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by saponification with ethanolic KOH.

4.1.3. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

  • Extraction: Perform a total lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system.[10]

  • Saponification and Methylation: If the reaction was not stopped by saponification, saponify the extracted lipids with ethanolic KOH. Acidify the mixture and extract the free fatty acids. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent such as 14% boron trifluoride in methanol or methanolic HCl, followed by heating.[10][11]

  • FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.[10]

4.1.4. GC-MS Analysis

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.

  • Column: Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a biscyanopropyl polysiloxane phase).

  • Temperature Program: Employ a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

  • Identification and Quantification: Identify the mead acid methyl ester peak by its retention time and mass spectrum, comparing it to a known standard. Quantify the amount of mead acid produced by integrating the peak area and comparing it to an internal standard.[11]

Mead_Acid_Synthesis_Workflow microsome_prep Microsome Preparation enzymatic_reaction Multi-Step Enzymatic Reaction (Oleic Acid -> Mead Acid) microsome_prep->enzymatic_reaction lipid_extraction Total Lipid Extraction enzymatic_reaction->lipid_extraction fame_prep FAME Preparation lipid_extraction->fame_prep gc_ms GC-MS Analysis fame_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Experimental workflow for the in vitro synthesis and analysis of mead acid.
Enzymatic Synthesis of Mead Acid CoA Ester

This protocol describes the enzymatic synthesis of mead acid CoA ester from mead acid using a long-chain acyl-CoA synthetase.

4.2.1. Materials

  • Purified mead acid

  • Long-chain acyl-CoA synthetase (commercially available or purified from a suitable source)

  • Coenzyme A (CoA), lithium salt

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Purification system (e.g., Solid Phase Extraction (SPE) with a C18 cartridge)

4.2.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

    • Mead acid (e.g., 0.1 mM, dissolved in a minimal amount of a suitable solvent and dispersed with Triton X-100)

    • CoA (e.g., 0.2 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • Long-chain acyl-CoA synthetase (e.g., 1-5 units)

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitoring (Optional): The progress of the reaction can be monitored by HPLC.

  • Purification:

    • Terminate the reaction by acidification (e.g., with HCl).

    • Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent to remove unreacted mead acid and other nonpolar components.

    • Elute the mead acid CoA ester with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Quantification and Verification:

    • Quantify the purified mead acid CoA ester spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

    • Verify the identity and purity of the product by HPLC and/or mass spectrometry.

Mead_Acid_CoA_Ester_Workflow reaction_setup Enzymatic Reaction Setup (Mead Acid + CoA + ATP + ACS) incubation Incubation at 37°C reaction_setup->incubation purification Purification by SPE (C18) incubation->purification analysis Quantification and Verification (HPLC, Mass Spectrometry) purification->analysis

Experimental workflow for the synthesis of mead acid CoA ester.

Conclusion

The synthesis of mead acid from oleic acid and its subsequent activation to mead acid CoA ester represent a crucial metabolic pathway that is upregulated during essential fatty acid deficiency. A thorough understanding of the enzymes and mechanisms involved is vital for researchers in nutrition, metabolic diseases, and drug development. The detailed biochemical pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for the study of this important n-9 polyunsaturated fatty acid. Further research into the specific kinetics and regulation of the enzymes involved will continue to enhance our understanding of fatty acid metabolism and its implications for human health.

References

An In-depth Technical Guide to the Enzymatic Synthesis of (5Z,8Z,11Z)-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of (5Z,8Z,11Z)-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA). This molecule is a critical intermediate in the biosynthesis of omega-6 polyunsaturated fatty acids and a precursor to potent anti-inflammatory eicosanoids. This document details the biosynthetic pathway, the enzymes involved, quantitative data on their activity, and detailed experimental protocols for their study.

Introduction

(5Z,8Z,11Z)-Eicosatrienoyl-CoA is the activated form of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. The formation of the CoA thioester is a prerequisite for its subsequent metabolic conversions. DGLA and its derivatives are of significant interest in drug development due to their roles in inflammatory processes, cell signaling, and tissue homeostasis.[1][2] Understanding and manipulating the enzymatic synthesis of DGLA-CoA is crucial for developing novel therapeutics targeting these pathways.

The Biosynthetic Pathway of Dihomo-γ-Linolenic Acid (DGLA)

The synthesis of DGLA begins with the essential fatty acid, linoleic acid (LA; 18:2n-6), and proceeds through two key enzymatic steps: desaturation and elongation.[3][4][5]

  • Δ6 Desaturation: The first and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleic acid by Δ6-desaturase (FADS2), yielding γ-linolenic acid (GLA; 18:3n-6).[6][7]

  • Elongation: Subsequently, GLA is elongated by the addition of a two-carbon unit, a reaction catalyzed by Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[8][9] This step produces dihomo-γ-linolenic acid (DGLA; 20:3n-6).

  • CoA Thioesterification: Finally, DGLA is activated to its CoA ester, (5Z,8Z,11Z)-eicosatrienoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL) .[10][11] This activation is essential for its subsequent metabolism.

The resulting DGLA-CoA can then be further metabolized by Δ5-desaturase (FADS1) to form arachidonoyl-CoA, the precursor to pro-inflammatory eicosanoids.[1]

DGLA_Synthesis cluster_0 Biosynthetic Pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 DGLA_CoA (5Z,8Z,11Z)-Eicosatrienoyl-CoA DGLA->DGLA_CoA Long-Chain Acyl-CoA Synthetase (ACSL) AA_CoA Arachidonoyl-CoA (20:4n-6) DGLA_CoA->AA_CoA Δ5-Desaturase (FADS1)

Figure 1: Enzymatic synthesis pathway of (5Z,8Z,11Z)-eicosatrienoyl-CoA.

Quantitative Data on Key Enzymes

The efficiency of DGLA-CoA synthesis is dependent on the kinetic properties and substrate specificities of the involved enzymes.

Table 1: Kinetic Parameters of Key Enzymes in DGLA Synthesis

EnzymeSubstrateKmVmaxOrganism/SourceReference
Δ6-Desaturase (FADS2) Linoleic Acid1.5 µM0.63 nmol/minRat liver microsomes[12]
α-Linolenic Acid--Thalassiosira pseudonana[6]
ELOVL5 γ-Linolenoyl-CoA--Human[8]
Arachidonoyl-CoA--Rat[13]
Long-Chain Acyl-CoA Synthetase Oleic Acid--Rat liver lysate

Table 2: Substrate Specificity of Δ6-Desaturase and ELOVL5

EnzymePreferred SubstratesLess Active SubstratesOrganism/SourceReference
Δ6-Desaturase (FADS2) α-Linolenic Acid (n-3) > Linoleic Acid (n-6)C15-C18 fatty acidsMicromonas pusilla[7]
ELOVL5 C18:3n-6, C18:2n-6, C20:4n-6, C20:5n-3C16:0, C18:0Human, Rat[13][14]

Experimental Protocols

Detailed methodologies for the key enzymatic reactions are provided below. These protocols are based on established methods and can be adapted for specific research needs.

This protocol is adapted from a method utilizing HPLC for the separation and quantification of substrate and product.[12]

Materials:

  • Hepatic microsomes (or other source of Δ6-desaturase)

  • [1-¹⁴C]Linoleic acid

  • ATP, Coenzyme A (CoA), NADH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, NADH, and the microsomal protein.

  • Initiate the reaction by adding [1-¹⁴C]linoleic acid.

  • Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acid residue in the HPLC mobile phase.

  • Inject the sample into the HPLC system to separate linoleic acid from γ-linolenic acid.

  • Quantify the amount of product formed using the radioactivity detector.

This protocol is based on the measurement of the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[13][15]

Materials:

  • Source of ELOVL5 (e.g., microsomes from cells overexpressing the enzyme)

  • [¹⁴C]Malonyl-CoA

  • γ-Linolenoyl-CoA (or other fatty acyl-CoA substrate)

  • NADPH

  • Reaction buffer (e.g., phosphate buffer, pH 7.2)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, the ELOVL5-containing microsomes, and the fatty acyl-CoA substrate.

  • Start the reaction by adding [¹⁴C]malonyl-CoA.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding an acidic solution.

  • Extract the lipids using an organic solvent (e.g., chloroform/methanol).

  • Wash the organic phase to remove unincorporated [¹⁴C]malonyl-CoA.

  • Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of elongated product.

This protocol utilizes a long-chain acyl-CoA synthetase to produce DGLA-CoA and can be monitored using a fluorometric assay kit.[10][16]

Materials:

  • Dihomo-γ-linolenic acid (DGLA)

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • ATP, Coenzyme A (CoA), Mg²⁺

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)

Procedure for Synthesis:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, Mg²⁺, and the long-chain acyl-CoA synthetase.

  • Add DGLA to initiate the synthesis of DGLA-CoA.

  • Incubate at 37°C for an appropriate time to allow for product formation. The synthesized DGLA-CoA can be purified for downstream applications if needed.

Procedure for Activity Assay (using a commercial kit):

  • Prepare samples containing the source of acyl-CoA synthetase activity (e.g., cell lysates).

  • Prepare a reaction mixture according to the kit manufacturer's instructions, which typically includes a substrate (in this case, DGLA would be added), ATP, and CoA.

  • The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product.

  • Measure the fluorescence in a kinetic mode using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the enzyme activity based on the rate of fluorescence increase and a standard curve.

Signaling Pathways of DGLA and its Metabolites

DGLA is a pivotal molecule at the crossroads of pro- and anti-inflammatory pathways. Its metabolites, primarily the 1-series prostaglandins (B1171923) and 15-HETrE, exhibit potent anti-inflammatory and vasodilatory effects.[1][2][4]

DGLA_Metabolism cluster_1 Metabolic Fates of DGLA DGLA Dihomo-γ-Linolenic Acid (DGLA) AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX PGE2_LTB4 Prostaglandins (PGE2) Leukotrienes (LTB4) (Pro-inflammatory) AA->PGE2_LTB4 COX/LOX

Figure 2: Major metabolic pathways of dihomo-γ-linolenic acid (DGLA).

Conclusion

The enzymatic synthesis of (5Z,8Z,11Z)-eicosatrienoyl-CoA is a multi-step process involving a cascade of desaturase, elongase, and synthetase enzymes. A thorough understanding of these enzymes and their regulation is paramount for the development of therapeutic strategies that aim to modulate the balance of omega-6 fatty acid-derived lipid mediators. The protocols and data presented in this guide offer a foundational resource for researchers in this field.

References

The Convergent Roles of FADS1 and FADS2 in the de novo Synthesis of Mead Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Under conditions of essential fatty acid (EFA) deficiency, mammalian cells initiate a compensatory metabolic pathway to produce the omega-9 polyunsaturated fatty acid (PUFA), 5,8,11-eicosatrienoic acid, commonly known as Mead acid. This endogenous synthesis serves as a critical biomarker for EFA deficiency. The biosynthesis of Mead acid from oleic acid is a multi-step process orchestrated by the enzymatic activities of Fatty Acid Desaturase 1 (FADS1) and Fatty Acid Desaturase 2 (FADS2), in conjunction with Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). This technical guide provides an in-depth examination of the roles of FADS1 and FADS2 in Mead acid synthesis, detailing the biochemical pathways, summarizing enzymatic specificities, presenting detailed experimental protocols for their study, and visualizing the core processes.

Introduction to Mead Acid and the Key Desaturases

Mead acid is an omega-9 PUFA that is typically present in negligible amounts in tissues when dietary intake of the essential fatty acids linoleic acid (omega-6) and alpha-linolenic acid (omega-3) is adequate.[1][2] In states of EFA deficiency, the enzymes responsible for metabolizing these essential fatty acids are repurposed for the synthesis of Mead acid from the readily available oleic acid (18:1n-9).[2][3] The accumulation of Mead acid is therefore a well-established indicator of EFA deficiency.[2]

The key enzymes in this pathway, FADS1 and FADS2, are membrane-bound desaturases located in the endoplasmic reticulum.[1] They belong to a family of enzymes that introduce double bonds at specific positions in fatty acyl chains.[4]

  • Fatty Acid Desaturase 2 (FADS2): This enzyme exhibits multiple activities, introducing double bonds at the Δ6 and Δ8 positions of fatty acids.[1][4] In the context of Mead acid synthesis, FADS2 can act on both oleic acid and its elongated derivatives.[1][4] The Δ6 desaturation by FADS2 is often considered a rate-limiting step in PUFA synthesis.[4]

  • Fatty Acid Desaturase 1 (FADS1): FADS1 is responsible for introducing a double bond at the Δ5 position of 20-carbon fatty acid precursors.[1] This action represents the final desaturation step in the formation of Mead acid.[1]

Biochemical Pathways of Mead Acid Synthesis

There are two primary, interconnected pathways proposed for the synthesis of Mead acid from oleic acid, both requiring the concerted action of FADS1, FADS2, and the elongase ELOVL5.[1][5] The predominant pathway may be influenced by substrate availability and the specific cellular environment.[1]

Pathway 1: The Δ6-Desaturation Pathway

This pathway commences with the desaturation of oleic acid by FADS2.[1]

  • Oleic acid (18:1n-9) is desaturated by FADS2 to yield 6,9-octadecadienoic acid (18:2n-9) .[1]

  • 18:2n-9 is then elongated by ELOVL5 to form 8,11-eicosadienoic acid (20:2n-9) .[1]

  • Finally, 20:2n-9 undergoes Δ5-desaturation by FADS1 to produce 5,8,11-eicosatrienoic acid (Mead acid, 20:3n-9) .[1]

Pathway 2: The Elongation-First Pathway

This alternative route begins with the elongation of oleic acid.[1]

  • Oleic acid (18:1n-9) is first elongated by ELOVL5 to produce 11-eicosenoic acid (20:1n-9) .[1]

  • 20:1n-9 is then desaturated at the Δ8 position by FADS2 to form 8,11-eicosadienoic acid (20:2n-9) .[4]

  • Similar to the first pathway, 20:2n-9 is subsequently desaturated by FADS1 to produce Mead acid (20:3n-9) .[1]

The following diagram illustrates these two biochemical routes to Mead acid synthesis.

Mead_Acid_Synthesis cluster_0 Pathway 1: Δ6-Desaturation First cluster_1 Pathway 2: Elongation First OA1 Oleic Acid (18:1n-9) FA18_2 6,9-Octadecadienoic Acid (18:2n-9) OA1->FA18_2 FADS2 (Δ6-desaturase) OA2 Oleic Acid (18:1n-9) FA20_2_P1 8,11-Eicosadienoic Acid (20:2n-9) FA18_2->FA20_2_P1 ELOVL5 MA1 Mead Acid (20:3n-9) FA20_2_P1->MA1 FADS1 (Δ5-desaturase) MA2 Mead Acid (20:3n-9) FA20_1 11-Eicosenoic Acid (20:1n-9) OA2->FA20_1 ELOVL5 FA20_2_P2 8,11-Eicosadienoic Acid (20:2n-9) FA20_1->FA20_2_P2 FADS2 (Δ8-desaturase) FA20_2_P2->MA2 FADS1 (Δ5-desaturase)

Biochemical pathways of Mead acid synthesis from oleic acid.

Quantitative Data and Enzyme Specificity

While precise kinetic parameters such as Km and Vmax for FADS1, FADS2, and ELOVL5 with the specific intermediates of Mead acid synthesis are not extensively documented in publicly available literature, their substrate preferences have been characterized.[6] The activity and specificity of these enzymes are crucial for understanding the flux through the Mead acid synthesis pathways.

Table 1: Substrate Specificity of FADS1, FADS2, and ELOVL5 in Mead Acid Synthesis

EnzymeSubstrateActionProductPathway(s)Notes
FADS2 Oleic Acid (18:1n-9)Δ6-desaturation6,9-Octadecadienoic Acid (18:2n-9)1Activity is competitively inhibited by essential fatty acids (linoleic and α-linolenic acid).[6]
11-Eicosenoic Acid (20:1n-9)Δ8-desaturation8,11-Eicosadienoic Acid (20:2n-9)2FADS2 is known to have both Δ6 and Δ8 desaturase activities.[4]
ELOVL5 Oleic Acid (18:1n-9)Elongation11-Eicosenoic Acid (20:1n-9)2Activity towards oleic acid is enhanced in EFA-deficient states, a change regulated by phosphorylation.[3][7]
6,9-Octadecadienoic Acid (18:2n-9)Elongation8,11-Eicosadienoic Acid (20:2n-9)1Constitutive activity is less affected by EFA status compared to its activity on oleic acid.[7]
FADS1 8,11-Eicosadienoic Acid (20:2n-9)Δ5-desaturationMead Acid (20:3n-9)1 & 2This is the final and committed desaturation step in Mead acid synthesis.[1]

Experimental Protocols

Investigating the roles of FADS1 and FADS2 in Mead acid synthesis requires robust experimental models and analytical techniques.

In Vitro Model of Essential Fatty Acid Deficiency

Objective: To create a cellular environment that mimics EFA deficiency, thereby upregulating the Mead acid synthesis pathway.

Materials:

  • Cell line of interest (e.g., NIH3T3, HepG2, human keratinocytes).[8]

  • Standard cell culture medium (e.g., DMEM, MCDB 153).

  • Fetal Bovine Serum (FBS) or fatty acid-free Bovine Serum Albumin (BSA).

  • Linoleic acid and α-linolenic acid stock solutions.

Protocol:

  • Culture cells in standard medium supplemented with 10% FBS until they reach 70-80% confluency.

  • To induce EFA deficiency, switch the cells to a medium containing delipidated serum or fatty acid-free BSA. Alternatively, use a serum-free medium known to be deficient in essential fatty acids.[8]

  • Culture the cells in the EFA-deficient medium for a period of 1 to 4 passages to ensure depletion of endogenous essential fatty acids.[8]

  • Control cultures should be maintained in a medium supplemented with essential fatty acids (e.g., 10 µM linoleic acid and 10 µM α-linolenic acid complexed to BSA).

  • Confirm the EFA-deficient state by analyzing the cellular fatty acid profile using GC-MS, looking for a decrease in linoleic and arachidonic acids and an increase in Mead acid.

Microsomal Fraction Preparation and Desaturase/Elongase Assays

Objective: To isolate the endoplasmic reticulum fraction (microsomes) containing FADS1 and FADS2 and measure their enzymatic activity using radiolabeled substrates.

Materials:

  • EFA-deficient and control cultured cells.

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Cofactors: NADH, NADPH, ATP, Coenzyme A.

  • Radiolabeled substrates: [1-¹⁴C]oleic acid, [1-¹⁴C]18:2n-9, [1-¹⁴C]20:2n-9, [1-¹⁴C]malonyl-CoA.

  • Solvents for extraction and chromatography (e.g., chloroform, methanol (B129727), hexane).

Protocol:

  • Microsome Isolation: a. Harvest cells and wash with cold PBS. b. Homogenize the cells in ice-cold homogenization buffer. c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. e. Discard the supernatant and resuspend the microsomal pellet in a suitable buffer. Determine the protein concentration (e.g., using a BCA assay).

  • Enzyme Assay: a. Desaturase Assay (FADS1/FADS2): In a reaction tube, combine reaction buffer, 1 mM NADH, and 50-100 µg of microsomal protein. Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]oleic acid for FADS2 or [1-¹⁴C]20:2n-9 for FADS1) to a final concentration of 10-50 µM. b. Elongase Assay (ELOVL5): In a reaction tube, combine reaction buffer, 1 mM NADPH, 1 mM ATP, 0.1 mM Coenzyme A, unlabeled fatty acyl-CoA substrate (e.g., 18:2n-9), and 50-100 µg of microsomal protein. Start the reaction by adding [1-¹⁴C]malonyl-CoA.

  • Incubation and Termination: a. Incubate the reaction mixtures at 37°C for 15-30 minutes. b. Terminate the reaction by adding a strong base (e.g., 1 M KOH in methanol).

  • Analysis: a. Saponify the lipids by heating at 60-80°C for 1 hour. b. Acidify the mixture and extract the fatty acids with hexane (B92381) or chloroform. c. Separate the fatty acid methyl esters (after derivatization) using thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC).[9] d. Quantify the radioactivity in the substrate and product bands using a scintillation counter or by radio-HPLC to determine the enzyme activity (expressed as pmol of product formed/min/mg of protein).

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of cells, including Mead acid and its precursors.

Protocol Summary:

  • Lipid Extraction: Extract total lipids from cell pellets using a chloroform:methanol (2:1, v/v) mixture (Folch method).[10]

  • Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as 0.5 M NaOCH₃ in anhydrous methanol or BF₃-methanol.[2]

  • GC-MS Analysis: a. Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar TR-FAME or equivalent column).[10] b. Use a temperature program that effectively separates the FAMEs of interest. For example, an initial temperature of 80°C, ramped to 240°C.[10] c. Use helium as the carrier gas. d. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11] e. Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards. f. Quantify the fatty acids by integrating the peak areas and comparing them to an internal standard (e.g., heptadecanoic acid, C17:0).

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Studying FADS Activity cluster_0 Cell Culture & Induction cluster_1 Biochemical Analysis cluster_2 Lipidomic Analysis A 1. Cell Culture (e.g., HepG2, NIH3T3) B 2. Induce EFA Deficiency (Fatty Acid-Free Medium) A->B C Control Culture (EFA-supplemented Medium) A->C D 3. Harvest Cells & Prepare Microsomal Fraction B->D I 3a. Harvest Cells & Total Lipid Extraction B->I E 4. Desaturase/Elongase Assay (with ¹⁴C-labeled substrates) D->E F 5. Saponification & Fatty Acid Extraction E->F G 6. Separation by HPLC/TLC F->G H 7. Scintillation Counting (Quantify Enzyme Activity) G->H J 4a. FAME Derivatization I->J K 5a. GC-MS Analysis J->K L 6a. Data Analysis (Identify & Quantify Fatty Acids) K->L

Workflow for investigating FADS1/FADS2 activity in Mead acid synthesis.

Conclusion

The synthesis of Mead acid is a prime example of metabolic plasticity, becoming a significant pathway under the pathological condition of essential fatty acid deficiency. The desaturases FADS1 and FADS2 are central to this process, catalyzing key steps in the conversion of oleic acid to Mead acid through two distinct but convergent pathways. A thorough understanding of the function and regulation of these enzymes is paramount for researchers in the fields of nutrition, metabolic disorders, and for drug development professionals targeting lipid metabolism. The experimental frameworks provided herein offer a robust starting point for the detailed investigation of this important biochemical cascade.

References

The Definitive Guide to 5Z,8Z,11Z-Eicosatrienoyl-CoA as a Biomarker for Essential Fatty Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Essential Fatty Acid Deficiency (EFAD) is a state of nutritional depletion of linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), which are critical precursors to a host of physiologically vital long-chain polyunsaturated fatty acids. The accurate and timely diagnosis of EFAD is paramount in both clinical practice and research settings to prevent its severe pathological consequences. This technical guide provides an in-depth exploration of 5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of Mead acid (5,8,11-eicosatrienoic acid, 20:3n-9), as a highly specific and sensitive biomarker for EFAD. We will delve into the biochemical underpinnings of its synthesis, present comparative quantitative data for EFAD diagnosis, detail experimental protocols for its detection, and visualize the associated metabolic and analytical pathways.

The Biochemical Rationale: Synthesis of Mead Acid and its CoA Ester in EFAD

Under normal physiological conditions, the enzymes responsible for the desaturation and elongation of fatty acids, primarily Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongase of very long chain fatty acids protein 5 (ELOVL5), exhibit a strong preference for omega-3 and omega-6 fatty acids.[1][2][3] However, in a state of essential fatty acid deficiency, the scarcity of LA and ALA leads to a metabolic shift where oleic acid (18:1n-9), an omega-9 fatty acid, becomes a substrate for these enzymes.[4][5][6] This results in the endogenous synthesis of Mead acid.

The conversion of oleic acid to Mead acid proceeds through two identified pathways, both culminating in the formation of 5,8,11-eicosatrienoic acid.[1][2] For Mead acid to be further metabolized, incorporated into complex lipids, or undergo other cellular processes, it must first be activated to its coenzyme A (CoA) ester, this compound. This activation is a critical step, and thus, the accumulation of this compound is intrinsically linked to the de novo synthesis of Mead acid, serving as a direct molecular indicator of EFAD.

Signaling Pathways in EFAD

The following diagram illustrates the biochemical pathways leading to the synthesis of Mead acid in a state of essential fatty acid deficiency.

EFAD_Pathway cluster_omega6 Omega-6 Pathway (Sufficient EFA) cluster_omega3 Omega-3 Pathway (Sufficient EFA) cluster_omega9 Omega-9 Pathway (EFAD) Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Linoleic Acid (18:2n-6)->Arachidonic Acid (20:4n-6) FADS2, ELOVL5, FADS1 Enzyme Competition Enzyme Competition Linoleic Acid (18:2n-6)->Enzyme Competition α-Linolenic Acid (18:3n-3) α-Linolenic Acid (18:3n-3) EPA & DHA EPA & DHA α-Linolenic Acid (18:3n-3)->EPA & DHA FADS2, ELOVL5, FADS1 α-Linolenic Acid (18:3n-3)->Enzyme Competition Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) 18:2n-9 18:2n-9 Oleic Acid (18:1n-9)->18:2n-9 FADS2 20:1n-9 20:1n-9 Oleic Acid (18:1n-9)->20:1n-9 ELOVL5 Oleic Acid (18:1n-9)->Enzyme Competition 20:2n-9 20:2n-9 18:2n-9->20:2n-9 ELOVL5 20:1n-9->20:2n-9 FADS2 Mead Acid (20:3n-9) Mead Acid (20:3n-9) 20:2n-9->Mead Acid (20:3n-9) FADS1 This compound This compound Mead Acid (20:3n-9)->this compound Acyl-CoA Synthetase Enzyme Competition->Oleic Acid (18:1n-9) Inhibited in Sufficient EFA

Biochemical pathways in EFAD.

Quantitative Data for EFAD Biomarkers

The most widely accepted biochemical indicator for EFAD is the triene:tetraene (T:T) ratio, also known as the Holman Index, which compares the concentration of Mead acid (a triene) to that of arachidonic acid (a tetraene).[7] A summary of key quantitative data for EFAD biomarkers is presented below.

BiomarkerNormal RangeEFAD ThresholdSample TypeRationale for Use as a Biomarker
Mead Acid (20:3n-9) 7-30 nmol/mL (≥18 years)[7]Markedly elevated; specific values can vary[7]Serum, Plasma, ErythrocytesDirectly synthesized in response to LA and ALA deficiency.
Triene:Tetraene (T:T) Ratio Typically <0.02 in healthy individuals[7][8]> 0.2 (biochemical EFAD), > 0.4 (clinical EFAD)[4][7][9]Serum, PlasmaThe most established and widely used biochemical marker for EFAD.
Linoleic Acid (18:2n-6) Varies with age and dietSignificantly decreased[7]Serum, Plasma, ErythrocytesA direct measure of the primary essential omega-6 fatty acid.
Arachidonic Acid (20:4n-6) Varies with age and dietDecreased[7]Serum, Plasma, ErythrocytesThe key metabolic product of linoleic acid.
Omega-3 Index (EPA + DHA) >8% (low cardiovascular risk)[7]Not a direct EFAD marker but reflects omega-3 status.Red Blood Cell MembranesProvides context on overall polyunsaturated fatty acid status.

Experimental Protocols for Fatty Acid Analysis

The accurate quantification of 5Z,8Z,11Z-eicosatrienoic acid and its precursor Mead acid, along with other relevant fatty acids, is crucial for the diagnosis of EFAD. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method for fatty acid profiling.

Sample Preparation and Lipid Extraction
  • Sample Collection : Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 3000 rpm for 10 minutes at room temperature.[10]

  • Internal Standard Addition : Add a known amount of an internal standard, such as C13:0 fatty acid, to the plasma sample (e.g., 10 µg to 200 µl of plasma).[10]

  • Lipid Extraction :

    • Method 1 (Bligh and Dyer) : Extract lipids with a chloroform/methanol mixture.[11]

    • Method 2 (Folch) : Extract lipids using a chloroform:methanol (2:1, v/v) solution.

    • Method 3 (MTBE) : A less toxic alternative using methyl-tert-butyl ether for extraction.[11]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, non-volatile fatty acids are converted to their volatile methyl ester derivatives.

  • Acid-Catalyzed Methylation :

    • Mix the lipid extract with a methanol/methylene chloride solution (3:1, v/v).[10]

    • Add acetyl chloride and incubate at 75°C for 1 hour.[10]

    • After cooling, add potassium carbonate and hexane (B92381), mix, and centrifuge.[10]

    • The upper hexane layer containing the FAMEs is collected.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection : Inject the FAMEs dissolved in hexane into the GC-MS system.

  • Separation : Use a polar capillary column (e.g., SP-2560) for the separation of FAMEs.[10]

  • Temperature Program : A programmed temperature gradient is used to elute the FAMEs based on their boiling points and polarity. An example program is: initial temperature of 60°C for 1 min, ramp at 25°C/min to 160°C, then 2°C/min to 240°C and hold for 10 min, and a final ramp of 5°C/min to 245°C and hold for 5 min.[10]

  • Detection : A flame ionization detector (FID) or a mass spectrometer is used for detection and quantification. The mass spectrometer provides structural information for peak identification.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Blood Sample Collection Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Internal Standard Addition Internal Standard Addition Plasma Separation->Internal Standard Addition Lipid Extraction Lipid Extraction Internal Standard Addition->Lipid Extraction Fatty Acid Methyl Ester (FAME) Synthesis Fatty Acid Methyl Ester (FAME) Synthesis Lipid Extraction->Fatty Acid Methyl Ester (FAME) Synthesis GC-MS Injection GC-MS Injection Fatty Acid Methyl Ester (FAME) Synthesis->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Identification Peak Identification Mass Spectrometry Detection->Peak Identification Quantification Quantification Peak Identification->Quantification T:T Ratio Calculation T:T Ratio Calculation Quantification->T:T Ratio Calculation

References

The Cellular Landscape of 5Z,8Z,11Z-Eicosatrienoyl-CoA: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of Mead acid, is a critical intermediate in the metabolism of polyunsaturated fatty acids, particularly under conditions of essential fatty acid deficiency. Its precise cellular localization is paramount to understanding its physiological and pathological roles. This technical guide synthesizes current knowledge to delineate the subcellular distribution of this compound, providing a foundation for research and therapeutic development. By examining the localization of the key enzymes responsible for its synthesis and metabolism, we can infer its presence and functional significance within distinct cellular compartments, including the endoplasmic reticulum, nucleus, peroxisomes, and mitochondria.

Introduction

5Z,8Z,11Z-eicosatrienoic acid (Mead acid) is a non-essential, omega-9 polyunsaturated fatty acid that becomes prominent in tissues during essential fatty acid deficiency. For Mead acid to be metabolically active, it must first be converted to its coenzyme A (CoA) thioester, this compound. This activation step, catalyzed by acyl-CoA synthetases, channels it into various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids, or directs it toward catabolism. The subcellular location of this compound dictates its metabolic fate and its engagement in cellular signaling. This guide provides a comprehensive overview of the inferred cellular localization of this important molecule.

Synthesis of this compound: Key Enzymes and Their Localization

The synthesis of this compound from its precursor, oleic acid, involves a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum. The initial and rate-limiting step for the metabolic utilization of Mead acid is its activation to a CoA thioester.

Acyl-CoA Synthetases (ACSLs)

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes responsible for activating fatty acids. Different isoforms of ACSLs exhibit distinct subcellular localizations and substrate specificities. Several ACSL isoforms are capable of activating polyunsaturated fatty acids and are found in various cellular compartments.[1]

Enzyme FamilySpecific Isoform(s)Subcellular LocalizationSignificance for this compound
Long-Chain Acyl-CoA Synthetases (ACSL) ACSL3Trans-Golgi network, Endosomes[2][3]Involved in fatty acid trafficking and incorporation into specific lipid pools.
ACSL4Endoplasmic Reticulum[2][3]Preferentially activates arachidonic acid and other PUFAs, suggesting a key role in activating Mead acid for further metabolism.
ACSL6Not definitively localized, but variants show affinity for various long-chain fatty acids.[4][5]May contribute to the activation of Mead acid in specific cell types or conditions.
-Mitochondrial Outer Membrane[6]Channels fatty acids toward mitochondrial beta-oxidation.
-Peroxisomes[7][8]Activates fatty acids for peroxisomal beta-oxidation.
Fatty Acid Elongases and Desaturases

The enzymes responsible for elongating and desaturating fatty acid chains to produce polyunsaturated fatty acids like Mead acid are primarily located in the endoplasmic reticulum.[9][10]

  • Fatty Acid Elongases (ELOVLs): These enzymes catalyze the addition of two-carbon units to the growing fatty acyl-CoA chain. ELOVL5 is a key elongase in the synthesis of C20 polyunsaturated fatty acids.[11]

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain.

The co-localization of these enzyme systems in the endoplasmic reticulum strongly suggests that the ER is a primary site for the synthesis and availability of this compound.

Metabolic Fates of this compound and Associated Cellular Compartments

Once synthesized, this compound can be directed to several metabolic pathways, each occurring in specific subcellular locations.

Eicosanoid Synthesis Pathway

5-lipoxygenase (5-LO) is a key enzyme in the leukotriene synthesis pathway and can metabolize eicosatrienoic acid. The localization of 5-LO provides strong evidence for the presence of its substrate in close proximity.

  • Resting Cells: In resting cells, 5-LO can be found in either the cytoplasm or the nucleoplasm .[12][13] In some cell types, such as resting alveolar macrophages, it is predominantly in the euchromatin region of the nucleus.[14]

  • Activated Cells: Upon cell stimulation, 5-LO translocates to the nuclear envelope .[13][15][16] This translocation is crucial for its enzymatic activity, suggesting that this compound (or its free fatty acid form) is accessible at this location.

Beta-Oxidation

The catabolism of long-chain fatty acyl-CoAs occurs through beta-oxidation in both mitochondria and peroxisomes.

  • Peroxisomes: Peroxisomes play a significant role in the beta-oxidation of polyunsaturated fatty acids.[7][8][17][18][19] They possess the necessary enzymes to handle the double bonds present in these molecules.

  • Mitochondria: The shortened acyl-CoA products from peroxisomal beta-oxidation can be further oxidized in the mitochondria to generate ATP.[8] The outer mitochondrial membrane contains ACSLs, indicating a site for fatty acid activation prior to their entry into beta-oxidation.[6]

Experimental Protocols

The determination of the subcellular localization of enzymes involved in this compound metabolism relies on a combination of biochemical and cell biology techniques.

Subcellular Fractionation

This classical biochemical technique is used to separate different organelles from a cell homogenate by differential centrifugation.

Protocol Outline:

  • Cell Lysis: Cells are swollen in a hypotonic buffer and then mechanically disrupted using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and unbroken cells.

    • Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria.

    • High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).

    • Supernatant: Contains the soluble cytosolic fraction.

  • Analysis: Each fraction is then analyzed for the presence of specific marker enzymes and the enzyme of interest (e.g., ACSL4, 5-LO) by Western blotting or enzyme activity assays.

Immunofluorescence Microscopy

This technique allows for the visualization of the specific location of a protein within a cell.

Protocol Outline:

  • Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Immunostaining:

    • Primary Antibody: Cells are incubated with a primary antibody that specifically recognizes the protein of interest.

    • Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.

  • Counterstaining: Cellular compartments like the nucleus can be stained with a fluorescent dye (e.g., DAPI).

  • Imaging: The cells are visualized using a fluorescence or confocal microscope to determine the subcellular localization of the protein.

Visualizations

Signaling and Metabolic Pathways

Metabolic_Pathway_of_5Z8Z11Z_eicosatrienoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Cytoplasm_Nucleus Cytoplasm / Nucleus cluster_Peroxisome_Mitochondria Peroxisome / Mitochondria Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA ACSL4 Eicosatrienoyl_CoA This compound Oleoyl_CoA->Eicosatrienoyl_CoA Elongases & Desaturases Mead_Acid 5,8,11-Eicosatrienoic Acid (Mead Acid) Mead_Acid->Eicosatrienoyl_CoA ACSL4 Eicosanoids Eicosanoids Eicosatrienoyl_CoA->Eicosanoids 5-LO Beta_Oxidation Beta-Oxidation Eicosatrienoyl_CoA->Beta_Oxidation ACSL4 ACSL4 Elongases_Desaturases Elongases & Desaturases Five_LO 5-Lipoxygenase

Caption: Inferred metabolic pathways and cellular locations of this compound.

Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Approach cluster_microscopy Microscopy Approach start Start: Cell Culture Lysis Cell Lysis start->Lysis Fixation Fixation & Permeabilization start->Fixation Centrifugation Differential Centrifugation Lysis->Centrifugation Fractions Subcellular Fractions (Nuclei, Mitochondria, Microsomes, Cytosol) Centrifugation->Fractions Analysis_Biochem Western Blot / Enzyme Assay Fractions->Analysis_Biochem Result Determination of Enzyme Localization Analysis_Biochem->Result Staining Immunostaining Fixation->Staining Imaging Confocal Microscopy Staining->Imaging Analysis_Microscopy Image Analysis Imaging->Analysis_Microscopy Analysis_Microscopy->Result

Caption: Workflow for determining the subcellular localization of key enzymes.

Conclusion

The cellular localization of this compound is not confined to a single organelle but is rather distributed across several key cellular compartments. The endoplasmic reticulum serves as the primary hub for its synthesis. Following its formation, it is likely present in the cytoplasm and at the nuclear envelope , where it can be acted upon by 5-lipoxygenase to generate bioactive eicosanoids. Furthermore, it can be transported to peroxisomes and mitochondria for catabolism via beta-oxidation. This multi-compartmental presence underscores the diverse roles of this compound in cellular physiology and pathology. A thorough understanding of its subcellular distribution is essential for the development of targeted therapeutic strategies aimed at modulating its metabolic pathways. Future research employing advanced techniques such as proximity labeling and high-resolution mass spectrometry imaging will be invaluable in further refining our understanding of the precise localization and dynamics of this important lipid metabolite.

References

The Discovery and History of Mead Acid and its CoA Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid (PUFA) that holds a unique position in lipid biochemistry. First characterized by James F. Mead, this fatty acid is endogenously synthesized in animals, particularly during periods of essential fatty acid deficiency (EFAD)[1][2]. Its elevated levels in blood and tissues serve as a critical biomarker for this nutritional deficiency state[3]. Unlike the essential omega-3 and omega-6 fatty acids, which must be obtained from the diet, Mead acid can be produced de novo from oleic acid[4]. This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and analytical methodologies related to Mead acid and its metabolically activated form, the Coenzyme A (CoA) ester.

Discovery and History

The story of Mead acid is intrinsically linked to the study of essential fatty acids. In the mid-20th century, researchers were elucidating the physiological roles of linoleic and α-linolenic acids. In this context, James F. Mead, a prominent lipid biochemist at UCLA, and his colleagues identified a novel trienoic fatty acid that accumulated in rats fed a fat-deficient diet[2]. This compound, systematically named (5Z,8Z,11Z)-eicosatrienoic acid, became known as Mead acid in his honor.

Subsequent research established that Mead acid is synthesized from oleic acid (an omega-9 fatty acid) through a series of desaturation and elongation reactions[4]. The enzymes responsible for this conversion are the same as those that metabolize the essential fatty acids, but they have a lower affinity for oleic acid. Consequently, significant synthesis of Mead acid only occurs when the dietary intake of linoleic and α-linolenic acids is insufficient, leading to its status as a key indicator of EFAD[4].

While the history of Mead acid is well-documented, the specific discovery and characterization of its CoA ester, eicosatrienoyl-CoA, are less explicitly detailed in the scientific literature. The activation of fatty acids to their CoA esters is a fundamental step in lipid metabolism, a concept established through the pioneering work of scientists like Feodor Lynen, who was awarded the Nobel Prize in 1964 for his discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism. It is understood that Mead acid, like other fatty acids, must be converted to its CoA ester by acyl-CoA synthetase enzymes to participate in metabolic pathways such as elongation, desaturation, and incorporation into complex lipids[5].

Physicochemical Properties

The physicochemical properties of Mead acid and its CoA ester are crucial for understanding their biological behavior and for developing analytical methods.

PropertyMead AcidEicosatrienoyl-CoA (Predicted/General)
Molecular Formula C₂₀H₃₄O₂C₄₁H₆₈N₇O₁₇P₃S
Molecular Weight 306.48 g/mol [6]1056.0 g/mol [7]
Appearance Colorless oil or solid[6][8]Solid[7]
Melting Point Not precisely reportedNot precisely reported
Boiling Point 440.0 ± 24.0 °C (Predicted)[6]Not applicable
Solubility Soluble in DMF, DMSO, and ethanol[6]Water-soluble, forms micelles above CMC[9][10]
pKa 4.75 ± 0.10 (Predicted)[6]Not applicable
CAS Number 20590-32-3[6]Not available for the specific isomer

Quantitative Data: Mead Acid in Biological Tissues

The concentration of Mead acid is a key indicator of essential fatty acid status. The following table summarizes reported levels in various tissues under normal and EFAD conditions.

Biological MatrixOrganismConditionMead Acid Concentration (% of total fatty acids)Reference(s)
PlasmaHumanHealthy Adult0.16%[2]
SerumHumanHealthy Adult0.24%[2]
Blood VesselsHumanHealthy Adult0.1%[2]
LiverHumanHealthy Adult0.2%[2]
PlasmaHumanNeonate (umbilical)0.44%[4]
Blood VesselsHumanNeonate (umbilical)2.4%[4]
LiverHumanNeonate (umbilical)0.4%[4]
CartilageHumanFetal/Infant2.0%[11]
CartilageSheepFetal/Infant3.0%[11]
CartilageCalfInfant5.12%[11]
CartilagePigInfant8.11%[11]
CartilageChicken8-10 weeks old16.98%[11]
Maxillae/MandiblesRatEssential Fatty Acid Deficient (EFAD)Significantly increased[12]
PlasmaRatEssential Fatty Acid Deficient (EFAD)Triene:Tetraene ratio > 0.2[13]

Biosynthesis and Metabolism of Mead Acid

Mead acid is synthesized from oleic acid via the same enzymatic pathway as the metabolism of essential fatty acids. In a state of EFAD, the lack of competition from linoleic and α-linolenic acids allows for the increased conversion of oleic acid to Mead acid.

Mead_Acid_Biosynthesis Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) 18:2n-9 18:2n-9 Oleic Acid (18:1n-9)->18:2n-9 Δ6-desaturase (FADS2) 20:2n-9 20:2n-9 18:2n-9->20:2n-9 Elongase (ELOVL5) Mead Acid (20:3n-9) Mead Acid (20:3n-9) 20:2n-9->Mead Acid (20:3n-9) Δ5-desaturase (FADS1)

Biosynthesis of Mead Acid from Oleic Acid.

Once synthesized, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory signaling. This metabolism results in the formation of various eicosanoids, including prostaglandins (B1171923) and leukotrienes.

Mead_Acid_Metabolism Mead Acid Mead Acid COX COX Mead Acid->COX LOX LOX Mead Acid->LOX Prostaglandins (e.g., PGE₁) Prostaglandins (e.g., PGE₁) COX->Prostaglandins (e.g., PGE₁) Metabolism Leukotrienes (e.g., LTC₃, LTD₃) Leukotrienes (e.g., LTC₃, LTD₃) LOX->Leukotrienes (e.g., LTC₃, LTD₃) Metabolism 5-HETrE 5-HETrE LOX->5-HETrE 5-Lipoxygenase 5-oxo-ETrE 5-oxo-ETrE 5-HETrE->5-oxo-ETrE 5-HEDH EFAD_Workflow cluster_induction EFAD Induction cluster_analysis Analysis Weanling_Rodents Weanling Rodents EFAD_Diet Essential Fatty Acid Deficient Diet Weanling_Rodents->EFAD_Diet Control_Diet Control Diet (with EFA) Weanling_Rodents->Control_Diet Feeding_Period 4-12 Weeks EFAD_Diet->Feeding_Period Control_Diet->Feeding_Period Tissue_Collection Blood and Tissue Collection Feeding_Period->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction Fatty_Acid_Analysis Fatty Acid Analysis (GC-MS) Lipid_Extraction->Fatty_Acid_Analysis Metabolite_Analysis Eicosanoid Analysis (LC-MS/MS) Lipid_Extraction->Metabolite_Analysis Data_Comparison Compare EFAD vs. Control Groups Fatty_Acid_Analysis->Data_Comparison Metabolite_Analysis->Data_Comparison

References

physical and chemical properties of 5Z,8Z,11Z-eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5Z,8Z,11Z)-Eicosatrienoyl-CoA: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical and chemical properties of (5Z,8Z,11Z)-eicosatrienoyl-CoA are limited. This guide provides a comprehensive overview based on available information for its precursor, (5Z,8Z,11Z)-eicosatrienoic acid (Mead acid), and related isomers, alongside general principles applicable to long-chain fatty acyl-CoA molecules.

Introduction

(5Z,8Z,11Z)-Eicosatrienoyl-CoA is the activated form of (5Z,8Z,11Z)-eicosatrienoic acid, an omega-9 polyunsaturated fatty acid also known as Mead acid. Mead acid is notably present in small amounts in mammals and its levels can increase during essential fatty acid deficiency. As the coenzyme A thioester, (5Z,8Z,11Z)-eicosatrienoyl-CoA is an intermediate in fatty acid metabolism and a potential substrate for various enzymatic pathways. Understanding its physicochemical properties is crucial for researchers investigating its biological role and for professionals in drug development targeting lipid metabolic pathways.

Physicochemical Properties

Due to the scarcity of direct experimental data for (5Z,8Z,11Z)-eicosatrienoyl-CoA, this section provides computed data for its precursor fatty acid, Mead acid, and a related isomer, (8Z,11Z,14Z)-eicosatrienoyl-CoA, to offer valuable reference points.

(5Z,8Z,11Z)-Eicosatrienoic Acid (Mead Acid)

(5Z,8Z,11Z)-eicosatrienoic acid is the carboxylic acid precursor to the target molecule. Its properties provide a foundational understanding of the acyl chain.[1]

PropertyValueSource
Molecular Formula C20H34O2PubChem
Molecular Weight 306.5 g/mol PubChem
IUPAC Name (5Z,8Z,11Z)-icosa-5,8,11-trienoic acidPubChem
Polar Surface Area 37.3 ŲPubChem
Rotatable Bond Count 16PubChem
(8Z,11Z,14Z)-Eicosatrienoyl-CoA

This isomer of eicosatrienoyl-CoA provides the closest available data for a related long-chain fatty acyl-CoA.[2]

PropertyValueSource
Molecular Formula C41H68N7O17P3SPubChem
Molecular Weight 1056.0 g/mol PubChem
Physical Description SolidHuman Metabolome Database
LogP -0.045Human Metabolome Database

Biological Significance and Signaling Pathways

(5Z,8Z,11Z)-eicosatrienoic acid can be metabolized by the 5-lipoxygenase pathway, which has implications in inflammatory processes.[3]

5-Lipoxygenase Pathway

(5Z,8Z,11Z)-eicosatrienoic acid is a substrate for 5-lipoxygenase, leading to the formation of leukotriene A3 (LTA3).[3] However, the subsequent conversion to leukotriene B3 (LTB3) by LTA-hydrolase is inefficient, suggesting that the double bond at C-14, which is absent in Mead acid, is crucial for this enzymatic step.[3] This has significant implications in conditions of essential fatty acid deficiency, where Mead acid levels are elevated.[3]

Mead_Acid_Metabolism Mead_acid (5Z,8Z,11Z)-Eicosatrienoic Acid 5-LOX 5-Lipoxygenase Mead_acid->5-LOX LTA3 Leukotriene A3 (LTA3) LTA-H LTA-hydrolase LTA3->LTA-H LTB3 Leukotriene B3 (LTB3) (Inefficient conversion) 5-LOX->LTA3 LTA-H->LTB3

Caption: Metabolism of Mead Acid via the 5-Lipoxygenase Pathway.

Experimental Protocols

Synthesis

The synthesis of novel polyunsaturated fatty acids often involves a multi-step process. For instance, the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid has been reported, which could potentially be adapted. A general approach for synthesizing polyenoic fatty acids often utilizes a polyacetylenic strategy followed by regioselective reductions and subsequent modifications.[4] The conversion of the synthesized fatty acid to its CoA ester can then be achieved through established biochemical methods.

Analysis

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful technique for the analysis of medium and long-chain acyl-CoA esters in biological tissues.[5]

A general workflow for the analysis of acyl-CoAs from tissue samples is outlined below.

Acyl_CoA_Analysis_Workflow Tissue Tissue Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Tissue->Extraction LC Reversed-Phase HPLC Extraction->LC MS ESI-MS/MS Analysis LC->MS Data Data Analysis and Quantification MS->Data

Caption: General Workflow for Acyl-CoA Analysis.

This methodology typically involves:

  • Homogenization of tissue samples.

  • Extraction of acyl-CoAs using solid-phase or liquid-liquid extraction methods.

  • Separation of different acyl-CoA species using reversed-phase high-performance liquid chromatography (HPLC). A C8 or C18 column with a gradient of an appropriate buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) is commonly used.[5]

  • Detection and Quantification using electrospray ionization tandem mass spectrometry (ESI-MS/MS), which offers high sensitivity and specificity.[5]

Conclusion

(5Z,8Z,11Z)-Eicosatrienoyl-CoA remains a molecule of interest, particularly in the context of essential fatty acid deficiency and inflammatory pathways. While direct experimental data on its physicochemical properties are sparse, valuable insights can be drawn from its precursor, Mead acid, and related isomers. Further research is warranted to fully elucidate the properties and biological functions of this specific acyl-CoA. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations.

References

An In-depth Technical Guide to 5Z,8Z,11Z-Eicosatrienoyl-CoA: Structure, Nomenclature, and Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of 5Z,8Z,11Z-eicosatrienoic acid, an omega-9 polyunsaturated fatty acid commonly known as Mead acid. This document details the structure and nomenclature of this compound, its biosynthetic origins, and its role in downstream metabolic pathways. Particular emphasis is placed on the enzymatic processes involved in its formation and subsequent conversion into various lipid mediators. This guide also outlines relevant experimental protocols for the synthesis and analysis of long-chain fatty acyl-CoAs, which are applicable to the study of this specific molecule.

Introduction

This compound is the coenzyme A thioester of 5Z,8Z,11Z-eicosatrienoic acid (Mead acid). The activation of fatty acids to their CoA derivatives is a critical step in lipid metabolism, priming them for participation in a variety of anabolic and catabolic pathways. While Mead acid itself is a well-known biomarker for essential fatty acid deficiency, its activated CoA form is the direct substrate for enzymes that synthesize a range of bioactive eicosanoids. Understanding the biochemistry of this compound is therefore crucial for researchers investigating lipid signaling, inflammation, and metabolic disorders.

Structure and Nomenclature

Systematic Name: S-ester with coenzyme A of (5Z,8Z,11Z)-eicosatrienoic acid

Common Names: this compound, Meadoyl-CoA

Lipid Number: 20:3n-9-CoA

The structure of this compound consists of a 20-carbon acyl chain with three cis double bonds at the 5th, 8th, and 11th positions, linked to coenzyme A via a thioester bond.

Table 1: Key Structural and Chemical Properties

PropertyValue
Molecular FormulaC41H66N7O17P3S
Exact Mass1053.34 g/mol
PubChem CID (for Mead Acid)5280581

Biosynthesis of the Acyl Precursor: 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid)

The precursor fatty acid, 5Z,8Z,11Z-eicosatrienoic acid (Mead acid), is synthesized from oleic acid (18:1n-9) through a series of desaturation and elongation reactions. This synthesis becomes prominent during states of essential fatty acid deficiency. Two primary pathways have been identified for the biosynthesis of Mead acid.[1]

Pathway 1:

  • Desaturation: Oleic acid (18:1n-9) is desaturated by fatty acid desaturase 2 (FADS2) to produce octadeca-6,9-dienoic acid (18:2n-9).

  • Elongation: The resulting 18:2n-9 is elongated by fatty acid elongase 5 (ELOVL5) to eicosa-8,11-dienoic acid (20:2n-9).

  • Desaturation: Finally, fatty acid desaturase 1 (FADS1) desaturates 20:2n-9 to yield 5Z,8Z,11Z-eicosatrienoic acid (20:3n-9).[1]

Pathway 2:

  • Elongation: Oleic acid (18:1n-9) is first elongated by ELOVL5 to eicosa-9-enoic acid (20:1n-9).

  • Desaturation: FADS2 then desaturates 20:1n-9 to eicosa-6,9-dienoic acid (20:2n-9).

  • Desaturation: The final desaturation step is catalyzed by FADS1 to produce 5Z,8Z,11Z-eicosatrienoic acid (20:3n-9).[1]

Mead_Acid_Biosynthesis cluster_path1 Pathway 1 cluster_path2 Pathway 2 Oleic Acid_1 Oleic Acid (18:1n-9) 18:2n-9 18:2n-9 Oleic Acid_1->18:2n-9 FADS2 20:2n-9_1 20:2n-9 18:2n-9->20:2n-9_1 ELOVL5 Mead Acid_1 5Z,8Z,11Z-Eicosatrienoic Acid (20:3n-9) 20:2n-9_1->Mead Acid_1 FADS1 Oleic Acid_2 Oleic Acid (18:1n-9) 20:1n-9 20:1n-9 Oleic Acid_2->20:1n-9 ELOVL5 20:2n-9_2 20:2n-9 20:1n-9->20:2n-9_2 FADS2 Mead Acid_2 5Z,8Z,11Z-Eicosatrienoic Acid (20:3n-9) 20:2n-9_2->Mead Acid_2 FADS1

Figure 1: Biosynthetic Pathways of 5Z,8Z,11Z-Eicosatrienoic Acid.

Activation to this compound

For 5Z,8Z,11Z-eicosatrienoic acid to participate in metabolic pathways, it must first be "activated" by conversion to its coenzyme A thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid ligases.[2] The reaction proceeds in two steps:

  • Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The thiol group of coenzyme A attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.

Fatty_Acid_Activation Mead_Acid 5Z,8Z,11Z-Eicosatrienoic Acid Meadoyl_CoA This compound Mead_Acid->Meadoyl_CoA Acyl-CoA Synthetase ATP ATP ATP->Meadoyl_CoA CoA Coenzyme A CoA->Meadoyl_CoA AMP_PPi AMP + PPi Meadoyl_CoA->AMP_PPi

Figure 2: Activation of 5Z,8Z,11Z-Eicosatrienoic Acid.

Metabolic Fate of this compound

Once formed, this compound can be metabolized by several enzymatic pathways, primarily those involving lipoxygenases (LOX) and cyclooxygenases (COX), to produce a variety of eicosanoids.

Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway is a major route for the metabolism of 5Z,8Z,11Z-eicosatrienoic acid. This pathway leads to the formation of leukotrienes of the 3-series.

  • Hydroperoxidation: 5-LOX converts 5Z,8Z,11Z-eicosatrienoic acid to 5-hydroperoxyeicosatrienoic acid (5-HPETrE).

  • Dehydration: 5-HPETrE is then converted to leukotriene A3 (LTA3).[3]

  • Further Metabolism: LTA3 can be further metabolized to other leukotrienes.

A study using rat basophilic leukemia cell homogenates demonstrated that incubation with 30 microM of 5,8,11-eicosatrienoic acid produced 6.2 +/- 1.1 nmol of LTA3.[3] In the same study, it was observed that the formation of LTB3 was insignificant (0.15 +/- 0.04 nmol), suggesting that LTA-hydrolase has a low affinity for LTA3.[3]

Table 2: Quantitative Analysis of LTA3 Production

Substrate (30 µM)ProductAmount Produced (nmol)
5,8,11-Eicosatrienoic AcidLeukotriene A3 (LTA3)6.2 ± 1.1
Arachidonic AcidLeukotriene A4 (LTA4)15.5 ± 1.9

Data from Jakschik et al. (1983)[3]

LOX_Pathway Mead_Acid 5Z,8Z,11Z-Eicosatrienoic Acid 5_HPETrE 5-HPETrE Mead_Acid->5_HPETrE 5-Lipoxygenase LTA3 Leukotriene A3 (LTA3) 5_HPETrE->LTA3 Other_LTs Other Leukotrienes LTA3->Other_LTs Various Enzymes

Figure 3: 5-Lipoxygenase Pathway for Mead Acid Metabolism.

Experimental Protocols

General Protocol for the Chemical Synthesis of Long-Chain Fatty Acyl-CoAs

This protocol is a general method that can be adapted for the synthesis of this compound from its corresponding free fatty acid.

Materials:

  • 5Z,8Z,11Z-eicosatrienoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 5Z,8Z,11Z-eicosatrienoic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the fatty acid solution at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add Coenzyme A (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

  • Precipitate the final product from a minimal amount of DCM by the addition of cold anhydrous diethyl ether.

  • Dry the purified this compound under vacuum.

General Protocol for the Analysis of Long-Chain Fatty Acyl-CoAs by HPLC

This protocol outlines a general method for the separation and detection of long-chain fatty acyl-CoAs, which can be optimized for this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 75 mM KH2PO4 buffer.

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.

Gradient Elution Program:

  • Initial conditions: 44% B at a flow rate of 0.5 ml/min.

  • 0-80 min: Linear gradient from 44% to 50% B.

  • 80-95 min: Linear gradient from 50% to 70% B, and increase flow rate to 1.0 ml/min.

  • 95-120 min: Isocratic at 70% B.

  • 120-125 min: Linear gradient from 70% to 80% B.

  • 125-140 min: Isocratic at 80% B.

  • 140-145 min: Return to initial conditions (44% B) and reduce flow rate to 0.5 ml/min.

  • Re-equilibration: 15 minutes at initial conditions.

Detection:

  • UV detection at 260 nm.

Sample Preparation:

  • Extract lipids from the biological sample using a suitable method (e.g., Folch extraction).

  • Isolate the acyl-CoA fraction using solid-phase extraction (SPE).

  • Reconstitute the dried acyl-CoA extract in the initial mobile phase for injection.

HPLC_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction (Acyl-CoA Isolation) Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC HPLC Injection (C18 Column) Reconstitution->HPLC Detection UV Detection (260 nm) HPLC->Detection Analysis Data Analysis Detection->Analysis

Figure 4: Workflow for the Analysis of Fatty Acyl-CoAs by HPLC.

Conclusion

This compound is a key intermediate in the metabolism of Mead acid, an important indicator of essential fatty acid status. Its formation from oleic acid is upregulated in conditions of essential fatty acid deficiency. As the activated form of Mead acid, it serves as the direct precursor for the synthesis of 3-series leukotrienes and potentially other eicosanoids, implicating it in inflammatory and signaling cascades. Further research into the specific enzymes that metabolize this compound and the biological activities of its downstream products will be crucial for a complete understanding of its physiological and pathological roles. The experimental protocols outlined in this guide provide a foundation for researchers to pursue these investigations.

References

The Elusive Metabolite: A Technical Guide to Understanding Meadoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meadoyl-CoA, the coenzyme A thioester of Mead acid (cis-5,8,11-eicosatrienoic acid), is a metabolite of significant interest, particularly in the context of essential fatty acid deficiency (EFAD). Despite its potential role as a biomarker and its involvement in lipid metabolism, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative data on its physiological concentrations in various tissues. This technical guide addresses this knowledge gap by providing a thorough overview of Mead acid biosynthesis and metabolism, pathways intrinsically linked to Meadoyl-CoA. Furthermore, we present detailed experimental protocols, adapted from established methodologies for other acyl-CoA species, to empower researchers to undertake the quantification of Meadoyl-CoA. The included diagrams of metabolic pathways and experimental workflows offer a visual roadmap for navigating this under-explored area of lipid biochemistry.

Introduction: The Significance of Meadoyl-CoA

Mead acid is an omega-9 polyunsaturated fatty acid (PUFA) that is synthesized de novo in animals from oleic acid.[1] Under normal physiological conditions, the synthesis of Mead acid is suppressed by the presence of essential fatty acids (EFAs), linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid).[1] However, in states of EFA deficiency, the enzymes responsible for desaturation and elongation of fatty acids act on oleic acid, leading to a significant increase in the production of Mead acid.[1][2] Consequently, elevated levels of Mead acid in the blood are considered a hallmark of EFAD.[3][4]

Meadoyl-CoA is the activated form of Mead acid, a necessary intermediate for its incorporation into complex lipids and for its conversion into various bioactive lipid mediators. While direct measurements of Meadoyl-CoA are not available in the literature, its presence and metabolic significance can be inferred from the well-documented pathways of Mead acid metabolism.

Biosynthesis of Meadoyl-CoA

The formation of Meadoyl-CoA begins with the synthesis of its precursor, Mead acid, from oleic acid. This pathway involves a series of desaturation and elongation steps, as depicted in the diagram below. The final step in the formation of Meadoyl-CoA is the esterification of Mead acid with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase.

Oleic_acid Oleic Acid (18:1 n-9) Elongase Elongase Elongase->Oleic_acid Elongase Eicosenoic_acid Eicosenoic Acid (20:1 n-9) Elongase->Eicosenoic_acid Delta5_desaturase Δ5-Desaturase Eicosenoic_acid->Delta5_desaturase Mead_acid Mead Acid (20:3 n-9) Delta5_desaturase->Mead_acid Acyl_CoA_synthetase Acyl-CoA Synthetase Mead_acid->Acyl_CoA_synthetase Meadoyl_CoA Meadoyl-CoA Acyl_CoA_synthetase->Meadoyl_CoA

Caption: Biosynthesis of Meadoyl-CoA from Oleic Acid.

Metabolic Fates of Meadoyl-CoA

Once formed, Meadoyl-CoA can enter several metabolic pathways. It can be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids, including leukotrienes.[3][4] These lipid mediators have been implicated in inflammatory processes.

cluster_downstream Downstream Metabolism Meadoyl_CoA Meadoyl-CoA COX Cyclooxygenase (COX) Meadoyl_CoA->COX LOX Lipoxygenase (LOX) Meadoyl_CoA->LOX Prostaglandin_analogues Prostaglandin Analogues COX->Prostaglandin_analogues Leukotrienes Leukotrienes (e.g., LTC3, LTD3) LOX->Leukotrienes Tissue Tissue Sample Homogenization Homogenization in Extraction Solvent Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Analysis LC_MS->Data

References

An In-depth Technical Guide on the Role of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5Z,8Z,11Z-eicosatrienoyl-CoA is the activated form of dihomo-γ-linolenic acid (DGLA), an omega-6 polyunsaturated fatty acid. While often overshadowed by its metabolic successor, arachidonic acid (AA), DGLA and its CoA ester hold a pivotal position in the modulation of inflammatory responses. This guide provides a comprehensive overview of the metabolic pathways, signaling cascades, and experimental methodologies related to the role of this compound in inflammation. The balance between the metabolism of DGLA and AA is a critical determinant in the body's inflammatory state, making it an intriguing subject for therapeutic intervention.[1][2][3]

Metabolic Pathways of this compound

The biological activities of this compound are primarily dictated by the enzymatic processing of its free fatty acid form, DGLA. Once DGLA is released from membrane phospholipids (B1166683) by phospholipase A2, it serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a unique profile of eicosanoids.[1][2][3]

Cyclooxygenase (COX) Pathway

DGLA is metabolized by both COX-1 and COX-2 enzymes to generate 1-series prostaglandins (B1171923).[2] The primary product, Prostaglandin (B15479496) E1 (PGE1), is known for its anti-inflammatory and vasodilatory properties.[2] DGLA competes with arachidonic acid (AA) for these enzymes. Increased DGLA levels can therefore competitively inhibit the production of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2) from AA.[1][2]

Lipoxygenase (LOX) Pathway

The 15-lipoxygenase (15-LOX) pathway converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[2] This metabolite exhibits anti-inflammatory effects, in part by inhibiting the 5-lipoxygenase pathway that converts AA into pro-inflammatory 4-series leukotrienes, such as leukotriene B4 (LTB4).[4]

metabolic_pathway cluster_cox COX Pathway cluster_lox LOX Pathway DGLA Dihomo-γ-linolenic acid (DGLA) COX COX-1 / COX-2 DGLA->COX Competes with AA LOX15 15-LOX DGLA->LOX15 AA Arachidonic Acid (AA) AA->COX LOX5 5-LOX AA->LOX5 PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) COX->PGE1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) COX->PGE2 HETrE15 15-HETrE (Anti-inflammatory) LOX15->HETrE15 HETrE15->LOX5 Inhibits LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LOX5->LTB4

Metabolic pathways of DGLA and AA.

Signaling Pathways in Inflammation

The metabolites of DGLA exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Prostaglandin E1 has been shown to suppress the activation of NF-κB induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α).[5] This inhibition is thought to be a key mechanism behind the anti-inflammatory effects of DGLA metabolism.

nfkb_pathway DGLA DGLA COX COX Enzymes DGLA->COX PGE1 Prostaglandin E1 COX->PGE1 IKK IKK Complex PGE1->IKK Inhibits TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes activates

Inhibition of NF-κB signaling by PGE1.
PPARγ Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. Some fatty acids and their derivatives can act as ligands for PPARγ, leading to its activation and the subsequent transrepression of pro-inflammatory genes. While direct evidence for this compound or its metabolites as potent PPARγ agonists is still emerging, the broader family of polyunsaturated fatty acids and their oxidized products are known to activate PPARs.[6][7][8]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of DGLA and its metabolites on inflammatory markers.

Table 1: Effect of DGLA on Cytokine Production in LPS-Stimulated Macrophages

DGLA ConcentrationTNF-α Reduction (% of control)IL-10 Reduction (% of control)IL-6 Reduction (% of control)Reference
100 µM~40%~40%No significant effect[9]

Table 2: Effect of PGE1 on TNF-α-Induced T-cell Adhesion

PGE1 ConcentrationInhibition of T-cell adhesionMechanismReference
10-12 - 10-8 MDose-dependent reductionDown-modulation of ICAM-1 expression on endothelial cells[10]

Experimental Protocols

Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of fatty acid composition in biological samples.

gcms_workflow start Sample Collection (Cells or Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction saponification Saponification (to release fatty acids) extraction->saponification derivatization Derivatization (e.g., to FAMEs) saponification->derivatization gcms GC-MS Analysis derivatization->gcms analysis Data Analysis (Quantification and Identification) gcms->analysis end Fatty Acid Profile analysis->end

Workflow for lipid profiling by GC-MS.

Methodology:

  • Lipid Extraction: Lipids are extracted from homogenized tissues or cell pellets using a solvent system, such as chloroform:methanol.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for volatility.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and retention times, and then detected and identified by mass spectrometry.

  • Quantification: The abundance of each fatty acid is determined by comparing its peak area to that of an internal standard.

In Vitro Cell-Based Inflammation Assay

This protocol describes a general method for assessing the anti-inflammatory effects of DGLA on cultured macrophages.

cell_assay_workflow start Culture Macrophages (e.g., RAW 264.7) treatment Pre-treat with DGLA start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure Cytokines (e.g., TNF-α, IL-6) by ELISA supernatant->elisa end Assess Anti-inflammatory Effect elisa->end

Workflow for a cell-based inflammation assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of DGLA for a specified period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).[11][12][13][14]

  • Incubation: Cells are incubated to allow for the production of inflammatory mediators.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

NF-κB Luciferase Reporter Assay

This protocol outlines a method to quantify the effect of DGLA metabolites on NF-κB transcriptional activity.

nfkb_reporter_workflow start Transfect Cells with NF-κB Luciferase Reporter treatment Treat with DGLA metabolite (e.g., PGE1) start->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Cell Lysis stimulation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay end Quantify NF-κB Inhibition luciferase_assay->end

Workflow for an NF-κB luciferase reporter assay.

Methodology:

  • Transfection: A suitable cell line (e.g., HEK293) is transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Cells are treated with the DGLA metabolite of interest (e.g., PGE1) followed by stimulation with an NF-κB activator like TNF-α.

  • Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[1][15][16][17][18]

PPARγ Transactivation Assay

This protocol describes a cell-based assay to determine if DGLA or its metabolites can activate PPARγ.

pparg_reporter_workflow start Co-transfect Cells with GAL4-PPARγ-LBD and GAL4-Luciferase Reporter treatment Treat with Test Compound (DGLA or metabolite) start->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay end Determine PPARγ Activation luciferase_assay->end

Workflow for a PPARγ transactivation assay.

Methodology:

  • Co-transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD), and another containing a luciferase reporter gene driven by a GAL4 upstream activation sequence.

  • Treatment: Cells are treated with DGLA, its metabolites, or a known PPARγ agonist (positive control).

  • Luciferase Assay: Luciferase activity is measured to determine the extent of PPARγ activation.[6][7][8][19]

Conclusion

This compound, through its de-esterified form DGLA, is a critical modulator of inflammation. Its anti-inflammatory properties arise from the production of unique signaling molecules like PGE1 and 15-HETrE, and its ability to competitively inhibit the pro-inflammatory cascade of arachidonic acid. Understanding the intricate balance of these metabolic and signaling pathways offers promising avenues for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed herein provide a framework for researchers to further investigate the therapeutic potential of modulating the DGLA metabolic pathway.

References

The Pivotal Role of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Cartilage and Connective Tissue Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), stands at a critical metabolic intersection with significant implications for the health and disease of cartilage and connective tissues. While present in lower concentrations than its pro-inflammatory counterpart, arachidonoyl-CoA, its downstream metabolites exert potent anti-inflammatory and tissue-protective effects. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of this compound, with a specific focus on its relevance to conditions such as osteoarthritis and rheumatoid arthritis. We will detail the experimental methodologies for its study and present the current understanding of its role in chondrocytes and synovial fibroblasts, offering insights for future therapeutic development.

Introduction: The Significance of DGLA-CoA

Connective tissues, including cartilage, are dynamic structures constantly undergoing remodeling. Chronic inflammatory conditions can disrupt this delicate balance, leading to tissue degradation and loss of function. Lipid mediators, particularly eicosanoids, are key players in these processes. This compound is the intracellular, metabolically active form of the omega-6 polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). The conversion of DGLA to its CoA thioester by acyl-CoA synthetases is the requisite first step for its incorporation into cellular phospholipids (B1166683) and its subsequent metabolism into a series of anti-inflammatory signaling molecules.[1] The balance between the metabolic pathways of DGLA and arachidonic acid (AA) is a critical determinant of the inflammatory state within connective tissues.[2]

Metabolism of this compound

The metabolism of this compound is a central control point in the production of anti-inflammatory lipid mediators. Once synthesized, it can follow two primary metabolic routes:

  • Conversion to Anti-inflammatory Eicosanoids: this compound is the precursor for the synthesis of 1-series prostaglandins (B1171923), most notably prostaglandin (B15479496) E1 (PGE1), via the cyclooxygenase (COX) pathway.[2] Additionally, it can be converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE).[3] Both PGE1 and 15-HETrE have demonstrated potent anti-inflammatory and cytoprotective properties.[2]

  • Elongation and Desaturation to Arachidonoyl-CoA: A smaller fraction of DGLA-CoA can be further metabolized to arachidonoyl-CoA, the precursor to the pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes.[2] The activity of the Δ5-desaturase enzyme, which mediates this conversion, is a key regulatory step.[4]

dot

Caption: Metabolism of this compound.

Role in Cartilage and Connective Tissue

Chondrocyte Function and Cartilage Integrity

While direct studies on this compound in chondrocytes are limited, the effects of its downstream metabolite, PGE1, have been investigated. In contrast to the catabolic effects of PGE2, which is upregulated in osteoarthritis and contributes to cartilage degradation, very low concentrations of PGE1 have been shown to be chondroprotective.[5][6] PGE1 can suppress the expression of pro-inflammatory cytokines like IL-1β and TNF-α, as well as matrix metalloproteinases (MMPs) such as MMP-1 and MMP-13, which are responsible for collagen breakdown in osteoarthritis.[6] This suggests that enhancing the metabolic flux from DGLA-CoA towards PGE1 could be a therapeutic strategy for preserving cartilage integrity.

Synovial Fibroblasts and Inflammation

Synovial fibroblasts are key players in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction. DGLA and its metabolites have shown promise in modulating synovial fibroblast activity. DGLA can suppress the proliferation of synovial cells and inhibit the release of collagenase, a key enzyme in cartilage degradation.[2] This anti-proliferative effect may be mediated by the production of PGE1 and subsequent increases in cellular cAMP levels.[2] Furthermore, the balance of DGLA to arachidonic acid is crucial, as an increased ratio in favor of DGLA can attenuate the production of pro-inflammatory mediators by these cells.[2]

dot

Signaling_Pathways cluster_0 DGLA-CoA Metabolism cluster_1 Cellular Effects in Connective Tissue DGLA_CoA This compound PGE1 PGE1 DGLA_CoA->PGE1 COX HETrE 15-HETrE DGLA_CoA->HETrE 15-LOX Chondrocyte Chondrocyte PGE1->Chondrocyte Acts on Synovial_Fibroblast Synovial Fibroblast PGE1->Synovial_Fibroblast Acts on HETrE->Synovial_Fibroblast Acts on Inflammation ↓ Inflammation (↓ IL-1β, ↓ TNF-α) Chondrocyte->Inflammation Degradation ↓ Cartilage Degradation (↓ MMPs, ↓ Collagenase) Chondrocyte->Degradation Synovial_Fibroblast->Inflammation Synovial_Fibroblast->Degradation Proliferation ↓ Proliferation Synovial_Fibroblast->Proliferation

Caption: Signaling effects in cartilage and synovium.

Quantitative Data

AnalyteSample TypeConditionConcentration/LevelReference
DGLASynovial TissueRheumatoid ArthritisElevated vs. Osteoarthritis[2]
PGE1Synovial FluidRheumatoid ArthritisSignificantly higher than Osteoarthritis[7]
15-HETrESynovial FluidRheumatoid ArthritisSignificantly higher than Osteoarthritis[7]
DGLASynovial FluidRheumatoid ArthritisNo significant change vs. Osteoarthritis[2]

Note: The concentrations of these lipid mediators can vary significantly between individuals and are influenced by factors such as diet and disease activity. The provided data should be considered indicative rather than absolute.

Experimental Protocols

The analysis of this compound in biological samples is challenging due to its low abundance and instability. The following outlines a general workflow for its extraction and quantification, which can be adapted for cartilage and connective tissue.

Acyl-CoA Extraction from Tissues

Objective: To isolate acyl-CoA esters from tissue samples while minimizing degradation.

Materials:

Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen immediately upon collection to halt enzymatic activity.

  • Pulverize the frozen tissue to a fine powder.

  • Homogenize the powdered tissue in a solution of acetonitrile/isopropanol.

  • Add potassium phosphate buffer and re-homogenize.

  • Centrifuge the homogenate to pellet cellular debris.

  • Purify the supernatant containing the acyl-CoAs using SPE.

  • Elute the acyl-CoAs from the SPE column with the methanol/ammonium formate solution.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Reference for core methodology: [8]

Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Separate the extracted acyl-CoAs using reverse-phase HPLC. A C18 column is commonly used.

  • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Introduce the eluent into the mass spectrometer.

  • Utilize multiple reaction monitoring (MRM) in positive ion mode for sensitive and specific detection of the target analyte. The transition from the parent ion of this compound to a specific daughter ion is monitored.

  • Quantify the analyte by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Reference for core methodology: [9]

Experimental_Workflow Tissue_Collection Tissue Collection (Cartilage/Synovium) Homogenization Homogenization in Organic Solvent Tissue_Collection->Homogenization 1. Sample Preparation Extraction Solid-Phase Extraction (SPE) of Acyl-CoAs Homogenization->Extraction 2. Isolation LC_MS_Analysis LC-MS/MS Analysis (Quantification) Extraction->LC_MS_Analysis 3. Detection Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis 4. Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5Z,8Z,11Z-Eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), is a critical intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). It is derived from the elongation of γ-linolenic acid (GLA) and serves as a precursor to the 1-series prostaglandins (B1171923), such as PGE1, and the 15-lipoxygenase product 15-HETrE. These eicosanoids are involved in various physiological processes, including the regulation of inflammation and cell proliferation. Given its role at a key metabolic branch point, the accurate quantification of DGLA-CoA in tissues and cells is essential for understanding its contribution to health and disease.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DGLA-CoA in biological samples. The protocol is based on established methods for long-chain acyl-CoA analysis, ensuring high selectivity and reliability.

Metabolic Pathway of DGLA-CoA

DGLA-CoA is positioned at a crucial juncture in the eicosanoid synthesis pathway. It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory mediators. Alternatively, it can be desaturated to form arachidonoyl-CoA, the precursor to the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.

Application Notes and Protocols for the Analysis of Fatty Acyl-CoAs in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The accurate quantification and profiling of the acyl-CoA pool are therefore essential for understanding metabolic homeostasis and the pathophysiology of various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the robust and sensitive analysis of fatty acyl-CoAs in a variety of biological matrices. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity for the detection of these low-abundance molecules.[3]

Data Presentation

Table 1: Quantitative Performance of Fatty Acyl-CoA Analysis Methods
ParameterSolvent Precipitation (Methanol-based)Solid-Phase Extraction (SPE)Derivatization with Phosphate Methylation
Typical Recovery Good for a broad range of acyl-CoAs, though may be lower for very long-chain species.[3]High recovery (83-90%) for a wide range of acyl-CoAs (C2-C20).[4][5]Optimized extraction recoveries.[6]
Limit of Detection (LOD) Sub-picomole amounts.[7]1-5 fmol.[5]Not explicitly stated.
Limit of Quantitation (LOQ) Not explicitly stated.4.2 nM (very-long-chain) to 16.9 nM (short-chain).[6]Not explicitly stated.
Key Strengths Simple, fast, and effective for a broad range of acyl-CoAs.[3]Excellent for sample clean-up, reducing matrix effects and improving sensitivity.[3]Improves chromatographic peak shape and reduces analyte loss.[6]
Key Limitations Potential for ion suppression from co-extracted matrix components.[3]More time-consuming and requires method development for optimal recovery.[3]Adds an extra step to the workflow.[6]
Table 2: Endogenous Levels of Selected Fatty Acyl-CoAs in Mammalian Cells and Tissues
Fatty Acyl-CoARAW264.7 Cells (pmol/10^6 cells)MCF7 Cells (pmol/10^6 cells)HepG2 Cells (pmol/10^6 cells)Mouse Heart (pmol/mg wet weight)
Acetyl-CoA --10.644-
Propionyl-CoA --3.532-
Succinyl-CoA --25.467-
Crotonyl-CoA --0.032-
Lactoyl-CoA --0.0110.0179
Total Fatty Acyl-CoAs 12 ± 1.0>50% very-long-chain species--

Data compiled from Haynes et al. (2008) and Simithy et al. (2020).[7][8]

Experimental Protocols

Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells using Solvent Precipitation

This protocol is a rapid and effective method for the extraction of a broad range of fatty acyl-CoAs from cultured cells.[3]

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Microcentrifuge tubes

  • Homogenizer or sonicator

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Pellet the cells by centrifugation and discard the supernatant.

  • Add a defined volume of ice-cold 80% methanol to the cell pellet.

  • Homogenize or sonicate the sample on ice to ensure complete cell lysis.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[3]

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[3]

Protocol 2: Extraction and Purification of Fatty Acyl-CoAs from Tissues using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[3]

Materials:

  • Frozen tissue powder

  • Ice-cold extraction solvent (e.g., acetonitrile/isopropanol)[4]

  • Homogenizer

  • SPE cartridges (e.g., mixed-mode or C18)

  • Wash solvents (e.g., high-aqueous buffer, low-percentage organic solvent)

  • Elution solvent (e.g., high-percentage methanol or acetonitrile)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Homogenize the frozen tissue powder in an ice-cold extraction solvent.[3]

  • Centrifuge the homogenate and collect the supernatant.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample supernatant onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with a series of solvents to remove interfering substances.[3]

  • Elute the fatty acyl-CoAs from the cartridge using a high-percentage organic solvent.[3]

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.[3]

Instrumentation and Conditions:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[3]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da.[7][9][10]

    • MRM Transitions: Monitor the precursor ion ([M+H]+) and a common product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[7]

Visualizations

experimental_workflow sample Biological Sample (Cells or Tissue) extraction Extraction sample->extraction solvent_precip Solvent Precipitation extraction->solvent_precip Simple & Fast spe Solid-Phase Extraction (SPE) extraction->spe High Purity analysis LC-MS/MS Analysis solvent_precip->analysis spe->analysis separation Chromatographic Separation (Reversed-Phase) analysis->separation detection Mass Spectrometry (MRM or Neutral Loss Scan) separation->detection data Data Analysis & Quantification detection->data

Caption: General experimental workflow for fatty acyl-CoA analysis.

fatty_acyl_coa_metabolism fatty_acids Fatty Acids (Dietary or De Novo Synthesis) activation Fatty Acyl-CoA Synthetase fatty_acids->activation fatty_acyl_coa Fatty Acyl-CoA activation->fatty_acyl_coa beta_oxidation Mitochondrial Beta-Oxidation fatty_acyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) fatty_acyl_coa->lipid_synthesis elongation Elongation & Desaturation fatty_acyl_coa->elongation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa energy Energy Production (TCA Cycle) acetyl_coa->energy

Caption: Simplified overview of fatty acyl-CoA metabolic pathways.

References

Protocol for Extraction of Long-Chain Acyl-CoAs from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing integral roles in fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] The precise measurement of cellular acyl-CoA pools is essential for understanding metabolic regulation in diverse physiological and pathological conditions, such as metabolic diseases and cancer.[1] However, the inherent instability and low abundance of these molecules pose significant analytical challenges.[1] This document provides a comprehensive protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The method described is a synthesis of established protocols, optimized for high recovery and sample stability.[1]

Data Presentation

The abundance of long-chain acyl-CoAs can vary significantly between different cell lines and is influenced by culture conditions. The following table summarizes quantitative data for various acyl-CoA species reported in the literature, providing a comparative overview of acyl-CoA pool sizes.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[2][3]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]
Acetyl-CoA10.644[2][3]--
Propionyl-CoA3.532[2][3]--
Butyryl-CoA1.013[2][3]--
Valeryl-CoA1.118[2][3]--
Crotonoyl-CoA0.032[2][3]--
HMG-CoA0.971[2][3]--
Succinyl-CoA25.467[2][3]--
Glutaryl-CoA0.647[2][3]--
C14:0-CoA-~2.5[1]~1.5[1]
C16:0-CoA-~12[1]~4[1]
C18:0-CoA-~8[1]~2.5[1]
C18:1-CoA-~10[1]~3[1]
C18:2-CoA-~1.5[1]~0.5[1]

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which may affect direct comparability.[1]

The recovery efficiency of the extraction method is a critical parameter. The following table summarizes reported recovery rates for different acyl-CoA species using solvent extraction followed by solid-phase extraction (SPE).

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[4]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[4]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[4]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[4]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[4][5]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[4]

Experimental Workflow

The overall experimental workflow for the extraction of long-chain acyl-CoAs from cultured cells is depicted below.

Extraction_Workflow cluster_cell_handling Cell Handling cluster_harvesting Harvesting cluster_extraction Extraction & Purification cluster_analysis Analysis Adherent Adherent Cells Wash_Adherent Wash with ice-cold PBS Adherent->Wash_Adherent Suspension Suspension Cells Wash_Suspension Wash with ice-cold PBS Suspension->Wash_Suspension Scrape Scrape in cold Methanol (B129727) Wash_Adherent->Scrape Homogenize Homogenize/Lyse Scrape->Homogenize Pellet Pellet Cells Wash_Suspension->Pellet Resuspend Resuspend in cold Methanol Pellet->Resuspend Resuspend->Homogenize Centrifuge Centrifuge at 15,000 x g Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Dry_Sample Dry under Nitrogen SPE->Dry_Sample Reconstitute Reconstitute in Solvent Dry_Sample->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for long-chain acyl-CoA extraction.

Experimental Protocols

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -20°C

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[5][6]

  • Weak anion exchange solid-phase extraction (SPE) columns[7]

  • 2% Formic Acid[7]

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)[7]

  • Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.[1]

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

2. Cell Lysis and Acyl-CoA Extraction:

  • Add 1 mL of cold (-20°C) methanol containing the internal standard to the cells.

  • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

  • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 2 mL of acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Sonicate for 3 minutes on ice.[6]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

3. Supernatant Collection:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

4. Solid-Phase Extraction (SPE):

  • Conditioning: Condition the weak anion exchange SPE column with 3 mL of methanol.[7]

  • Equilibration: Equilibrate the column with 3 mL of water.[7]

  • Loading: Load the collected supernatant onto the SPE column.[7]

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[7]

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]

5. Sample Concentration and Reconstitution:

  • Combine the eluted fractions.

  • Dry the sample under a stream of nitrogen at room temperature.[7]

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include methanol or 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]

  • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the acyl-CoA extraction protocol.

Logical_Flow Start Start: Cultured Cells Harvest Cell Harvesting & Washing Start->Harvest Lyse Cell Lysis & Protein Precipitation Harvest->Lyse Extract Liquid-Liquid or Solid-Phase Extraction Lyse->Extract Purify Purification (SPE) Extract->Purify Concentrate Sample Concentration Purify->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze End End: Quantitative Data Analyze->End

Caption: Logical flow of the acyl-CoA extraction and analysis process.

References

Application Note: HPLC-UV Detection of 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the detection and quantification of 5Z,8Z,11Z-eicosatrienoyl-CoA, the coenzyme A thioester of Mead acid, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the analysis of this specific long-chain acyl-CoA in various biological matrices, which is of significant interest in studies related to essential fatty acid deficiency and lipid metabolism. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation.

Introduction

This compound, also known as Mead acid-CoA, is a key intermediate in the metabolism of Mead acid (5,8,11-eicosatrienoic acid). Mead acid is an omega-9 polyunsaturated fatty acid that is synthesized endogenously from oleic acid, particularly during states of essential fatty acid deficiency. The analysis of Mead acid-CoA can provide valuable insights into the biochemical pathways that are activated under such nutritional stress. HPLC with UV detection offers a reliable and accessible method for the quantification of this and other acyl-CoA species. The adenine (B156593) moiety of the coenzyme A molecule provides a strong chromophore, allowing for sensitive UV detection at approximately 260 nm.[1][2][3][4][5] This application note outlines a reversed-phase HPLC-UV method for the analysis of this compound.

Signaling Pathway

Biosynthesis of this compound Oleic_Acid Oleic Acid (18:1n-9) Eicosenoic_Acid Eicosenoic Acid (20:1n-9) Oleic_Acid->Eicosenoic_Acid Elongase Eicosadienoic_Acid 5,8-Eicosadienoic Acid (20:2n-9) Eicosenoic_Acid->Eicosadienoic_Acid Δ5-Desaturase Mead_Acid Mead Acid (5,8,11-Eicosatrienoic Acid, 20:3n-9) Eicosadienoic_Acid->Mead_Acid Δ8-Desaturase Mead_Acid_CoA This compound Mead_Acid->Mead_Acid_CoA Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Mead_Acid_CoA->Prostaglandins_Leukotrienes Further Metabolism

Caption: Biosynthesis pathway of this compound from oleic acid.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][6][7][8]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Ice-cold 2 M potassium hydroxide (B78521) (KOH)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and immediately place it in a pre-chilled mortar.

  • Add liquid nitrogen to the mortar and grind the tissue to a fine powder.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold 10% TCA or 5% SSA to the tissue powder to precipitate proteins.

  • Vortex vigorously for 30 seconds and then incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the extract by the dropwise addition of ice-cold 2 M KOH until the pH is between 6.0 and 7.0.

  • Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the neutralized supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate (B84403) Buffer, pH 5.5
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C

| UV Detection | 260 nm |

Rationale for Parameter Selection:

  • Column: A C18 column is standard for reversed-phase chromatography of hydrophobic molecules like long-chain acyl-CoAs.[2]

  • Mobile Phase: A phosphate buffer provides good buffering capacity and is compatible with UV detection. Acetonitrile is a common organic modifier for the elution of acyl-CoAs.[2][9]

  • Gradient: A gradient elution is necessary to separate the various acyl-CoAs with different chain lengths and degrees of unsaturation.

  • UV Detection Wavelength: The adenine base in the CoA molecule has a maximum absorbance at approximately 260 nm, providing a selective and sensitive detection wavelength.[1][3][4]

Experimental Workflow

Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Tissue) Extraction Acyl-CoA Extraction (TCA/SSA Precipitation) Sample->Extraction Purification Solid Phase Extraction (SPE) (C18 Cartridge) Extraction->Purification Analysis HPLC-UV Analysis (C18 Column, 260 nm) Purification->Analysis Data Data Acquisition & Quantification (Peak Integration) Analysis->Data

Caption: Workflow for the analysis of this compound.

Data Presentation

The following table provides expected and comparative data for the HPLC-UV analysis of long-chain acyl-CoAs. The values for this compound are predicted based on the behavior of similar compounds and would require empirical determination for a specific system.

Acyl-CoA SpeciesExpected Retention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
This compound 20 - 25~5-10~15-30
Oleoyl-CoA (C18:1)18 - 22~5~15
Linoleoyl-CoA (C18:2)16 - 20~5~15
Arachidonoyl-CoA (C20:4)18 - 23~5~15

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions. The provided values are estimates for comparative purposes. LOD and LOQ are estimated based on typical performance of HPLC-UV systems for acyl-CoAs.

Conclusion

The described HPLC-UV method provides a reliable and accessible approach for the detection and quantification of this compound. The protocol for sample preparation and chromatographic analysis is based on established methods for similar long-chain acyl-CoAs and can be readily adapted in a research or drug development setting. This application note serves as a comprehensive guide for scientists investigating the role of Mead acid and its metabolites in various physiological and pathological conditions.

References

Synthesis of 5Z,8Z,11Z-Eicosatrienoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5Z,8Z,11Z-Eicosatrienoyl-CoA, also known as Mead acid-CoA, is the activated form of 5Z,8Z,11Z-eicosatrienoic acid (Mead acid). Mead acid is an omega-9 polyunsaturated fatty acid that becomes prominent in tissues during essential fatty acid deficiency (EFAD). Under these conditions, the enzymatic machinery that typically processes omega-6 and omega-3 fatty acids acts on oleic acid to produce Mead acid.[1] The CoA thioester of Mead acid is a critical intermediate in its metabolism and plays a role in various physiological and pathological processes.[2] The availability of high-purity this compound is essential for research into fatty acid metabolism, the pathology of EFAD, and for screening potential therapeutic agents.

These application notes provide a detailed protocol for the chemoenzymatic synthesis of this compound, its purification, and characterization. Additionally, potential research applications are discussed.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid), is provided in the table below.

PropertyValueReference
Synonyms Mead Acid, cis-5,8,11-Eicosatrienoic acid[3]
CAS Number 20590-32-3[3]
Molecular Formula C₂₀H₃₄O₂[3]
Molecular Weight 306.48 g/mol [3]
Purity ≥95%[3]

Research Applications

  • Biomarker for Essential Fatty Acid Deficiency (EFAD): this compound can be used as an analytical standard in mass spectrometry-based assays to accurately quantify its levels in biological samples, serving as a specific and sensitive biomarker for EFAD.[4]

  • Study of Inflammatory Pathways: Mead acid is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids that can modulate inflammatory responses.[5] The CoA derivative is crucial for its incorporation into phospholipid pools that are precursors for these signaling molecules.

  • Investigation of Fatty Acid Metabolism: As an activated fatty acid, this compound is a key substrate for enzymes involved in fatty acid elongation, desaturation, and esterification into complex lipids. Its use allows for detailed in vitro studies of these enzymatic pathways.[1]

  • Drug Development: The availability of this compound can facilitate the screening of inhibitors of enzymes involved in its metabolism, which may have therapeutic potential in various diseases.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol describes a chemoenzymatic approach to synthesize this compound. The method involves the activation of 5Z,8Z,11Z-eicosatrienoic acid to its N-hydroxysuccinimide (NHS) ester, followed by an enzymatic reaction with Coenzyme A catalyzed by an acyl-CoA synthetase or through chemical ligation. For this protocol, a robust chemical ligation following the NHS ester formation is detailed, as it provides a reliable method without the need for specific enzyme purification.

Materials:

  • 5Z,8Z,11Z-Eicosatrienoic acid (Mead Acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Hexane

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Protocol:

Step 1: Synthesis of 5Z,8Z,11Z-Eicosatrienoic Acid-NHS Ester

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5Z,8Z,11Z-eicosatrienoic acid (1 equivalent) in anhydrous THF.

  • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of THF.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.

Step 2: Ligation with Coenzyme A

  • Dissolve Coenzyme A trilithium salt hydrate (1.5 equivalents) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

  • Dissolve the crude 5Z,8Z,11Z-eicosatrienoic acid-NHS ester from Step 1 in a minimal amount of THF.

  • Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by HPLC to follow the formation of the product.

Purification of this compound

Step 3: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.

  • Load the reaction mixture from Step 2 onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove unreacted Coenzyme A and other water-soluble impurities.

  • Wash the cartridge with a low percentage of methanol in water (e.g., 20%) to remove less hydrophobic impurities.

  • Elute the this compound with a higher percentage of methanol in water (e.g., 80-100%).

Step 4: HPLC Purification

  • Further purify the eluted product from SPE using a semi-preparative reversed-phase HPLC system.

  • Column: C18, 5 µm particle size, e.g., 10 x 250 mm.

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions corresponding to the product peak.

  • Lyophilize the collected fractions to obtain the purified this compound as a white powder.

Characterization

Step 5: Purity and Identity Confirmation

  • Analytical HPLC: Assess the purity of the final product by analytical HPLC using a similar gradient as in the purification step. The product should appear as a single major peak.

  • Mass Spectrometry: Confirm the identity of the product by mass spectrometry (e.g., LC-MS/MS). The observed mass should correspond to the calculated mass of this compound.

    • Expected Molecular Weight: ~1073.3 g/mol (for the free acid form)

Quantitative Data Summary

The following table provides a hypothetical purification summary for the synthesis of this compound. Actual yields may vary depending on reaction conditions and scale.

Purification StepStarting Material (mg)Product Recovered (mg)Purity (%)Overall Yield (%)
NHS Ester Synthesis 100 (Mead Acid)~130 (Crude NHS Ester)--
Coenzyme A Ligation ~130 (Crude NHS Ester)---
SPE Purification Crude Reaction Mixture~80 (Partially Purified)~70~23
HPLC Purification ~80 (Partially Purified)~50 (Pure Product)>95~14

Visualizations

Synthesis_Workflow cluster_step1 Step 1: NHS Ester Synthesis cluster_step2 Step 2: Coenzyme A Ligation cluster_step3 Step 3 & 4: Purification Mead_Acid 5Z,8Z,11Z-Eicosatrienoic Acid NHS_DCC NHS, DCC in anhy. THF Mead_Acid->NHS_DCC NHS_Ester Mead Acid-NHS Ester NHS_DCC->NHS_Ester Ligation Ligation Reaction NHS_Ester->Ligation CoA Coenzyme A in Bicarbonate Buffer CoA->Ligation Crude_Product Crude 5Z,8Z,11Z- Eicosatrienoyl-CoA Ligation->Crude_Product SPE C18 SPE Crude_Product->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Product Pure 5Z,8Z,11Z- Eicosatrienoyl-CoA HPLC->Pure_Product Mead_Acid_Metabolism cluster_synthesis Endogenous Synthesis (EFAD) cluster_activation Activation cluster_metabolism Metabolic Fates Oleic_Acid Oleic Acid (18:1n-9) Elongase_Desaturase Elongases & Desaturases Oleic_Acid->Elongase_Desaturase Mead_Acid Mead Acid (20:3n-9) Elongase_Desaturase->Mead_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Mead_Acid->Acyl_CoA_Synthetase COX Cyclooxygenase (COX) Mead_Acid->COX LOX Lipoxygenase (LOX) Mead_Acid->LOX Mead_CoA This compound Acyl_CoA_Synthetase->Mead_CoA ATP, CoA Phospholipids Membrane Phospholipids Mead_CoA->Phospholipids Prostaglandins 3-series Prostaglandins COX->Prostaglandins Leukotrienes 3-series Leukotrienes LOX->Leukotrienes

References

Developing Enzymatic Assays for Meadoyl-CoA Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadoyl-CoA (20:3n-9-CoA) is a C20:3 omega-9 polyunsaturated fatty acyl-CoA that plays a significant role in lipid metabolism, particularly under conditions of essential fatty acid deficiency. Its synthesis and subsequent metabolism are tightly regulated by a series of elongase and desaturase enzymes. Understanding the kinetics and regulation of these enzymes is crucial for research in nutrition, metabolic disorders, and drug development. These application notes provide detailed protocols for developing enzymatic assays to study the key enzymes involved in Meadoyl-CoA metabolism.

Meadoyl-CoA Metabolic Pathway

Meadoyl-CoA is synthesized from oleoyl-CoA (18:1n-9-CoA) through a series of desaturation and elongation steps. The primary enzymes involved are Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), Elongase of Very Long Chain Fatty Acids 5 (ELOVL5), and Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase). Two principal pathways for its synthesis have been identified.[1]

Pathway 1:

  • FADS2 (Δ6-desaturase): Oleoyl-CoA (18:1n-9-CoA) is desaturated to 18:2n-9-CoA.

  • ELOVL5: 18:2n-9-CoA is elongated to 20:2n-9-CoA.

  • FADS1 (Δ5-desaturase): 20:2n-9-CoA is desaturated to Meadoyl-CoA (20:3n-9-CoA).

Pathway 2:

  • ELOVL5: Oleoyl-CoA (18:1n-9-CoA) is elongated to 20:1n-9-CoA.

  • FADS2 (Δ5-desaturase activity in some contexts): 20:1n-9-CoA is desaturated to 20:2n-9-CoA.

  • FADS1 (Δ5-desaturase): 20:2n-9-CoA is desaturated to Meadoyl-CoA (20:3n-9-CoA).

The degradation of Meadoyl-CoA can proceed via β-oxidation or further elongation and desaturation.

Meadoyl_CoA_Metabolism cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) 18:2n-9-CoA 18:2n-9-CoA Oleoyl-CoA (18:1n-9)->18:2n-9-CoA FADS2 20:1n-9-CoA 20:1n-9-CoA Oleoyl-CoA (18:1n-9)->20:1n-9-CoA ELOVL5 20:2n-9-CoA 20:2n-9-CoA 18:2n-9-CoA->20:2n-9-CoA ELOVL5 Meadoyl-CoA (20:3n-9) Meadoyl-CoA (20:3n-9) 20:2n-9-CoA->Meadoyl-CoA (20:3n-9) FADS1 Degradation/Further Metabolism Degradation/Further Metabolism Meadoyl-CoA (20:3n-9)->Degradation/Further Metabolism 20:1n-9-CoA->20:2n-9-CoA FADS2 Elongase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_processing Product Extraction & Analysis A Prepare Reaction Mix (Buffer, BSA, NADPH, Acyl-CoA) B Pre-incubate at 37°C A->B C Add Enzyme Source B->C D Add [14C]Malonyl-CoA C->D E Incubate at 37°C D->E F Stop Reaction & Saponify E->F G Acidify & Extract Fatty Acids F->G H TLC Separation G->H I Quantify Radioactivity H->I Desaturase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_processing Product Analysis A Prepare Reaction Mix (Buffer, NADH/NADPH, Enzyme) B Pre-incubate A->B C Add Acyl-CoA Substrate B->C D Incubate C->D E Stop Reaction & Extract Lipids (with Internal Standard) D->E F Sample Preparation for LC-MS E->F G LC-MS Analysis F->G H Quantify Product G->H

References

Application Notes and Protocols: Analytical Standards for 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5Z,8Z,11Z-Eicosatrienoyl-CoA, the coenzyme A thioester of Mead acid, is a key metabolite in the context of essential fatty acid deficiency. Its accumulation serves as a biochemical indicator of this nutritional state. The accurate and sensitive quantification of this analyte in biological matrices is crucial for research into lipid metabolism, nutritional science, and the development of therapeutics targeting fatty acid pathways. These application notes provide detailed protocols for the extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Analytical Standard

The analytical standard for this compound can be synthesized from its corresponding free fatty acid, 5Z,8Z,11Z-eicosatrienoic acid (Mead acid), which is commercially available. Due to its limited stability, in-house synthesis or custom synthesis by a specialized provider is often required.

Properties of 5Z,8Z,11Z-Eicosatrienoic Acid:

PropertyValue
CAS Number20590-32-3
Molecular FormulaC₂₀H₃₄O₂
Molecular Weight306.5 g/mol
Purity≥98%

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of this compound from cultured cells using a protein precipitation method.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid

  • Acetonitrile (B52724)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • 1.5 mL microcentrifuge tubes

  • Cell scraper

  • Centrifuge (refrigerated)

  • Vortex mixer

Procedure:

  • Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold PBS to the dish and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid and the internal standard.

  • Add 800 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

MS Parameters:

Acyl-CoAs are typically analyzed in positive ion mode due to their facile protonation. The most common fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the predicted MRM transitions for this compound. The precursor ion ([M+H]⁺) is calculated based on the molecular weight of this compound. The primary product ion corresponds to the neutral loss of 507.1 Da. A secondary, confirmatory product ion is also provided.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Predicted
This compound1056.5549.4428.035
Heptadecanoyl-CoA (IS)1028.5521.4428.035

Note: The exact m/z values and optimal collision energies should be determined empirically by infusing the analytical standard into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table for reporting the results of a calibration curve for this compound.

Table 1: Calibration Curve Data for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.0121058.2
50.0581026.5
100.115994.1
500.5921013.5
1001.18982.8
5005.951002.1
100011.92991.9

Visualizations

Signaling Pathway

The formation of this compound is a hallmark of essential fatty acid deficiency. In this state, the absence of dietary linoleic and α-linolenic acids leads to the elongation and desaturation of oleic acid to form Mead acid, which is subsequently activated to its CoA ester.

Oleoyl_CoA Oleoyl-CoA (18:1n-9) Elongase Elongase Oleoyl_CoA->Elongase Eicosenoyl_CoA Eicosenoyl-CoA (20:1n-9) Elongase->Eicosenoyl_CoA Delta5_Desaturase Δ5-Desaturase Eicosenoyl_CoA->Delta5_Desaturase Eicosadienoyl_CoA Eicosadienoyl-CoA (20:2n-9) Delta5_Desaturase->Eicosadienoyl_CoA Delta8_Desaturase Δ8-Desaturase Eicosadienoyl_CoA->Delta8_Desaturase Target_CoA This compound (Mead Acid-CoA, 20:3n-9) Delta8_Desaturase->Target_CoA

Caption: Biosynthesis of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound from biological samples is depicted below.

Sample_Collection Sample Collection (Cells or Tissue) Extraction Acyl-CoA Extraction (Protein Precipitation) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Analytical workflow for this compound.

Logical Relationship of MRM

The principle of Multiple Reaction Monitoring (MRM) for the specific detection of this compound is based on the selection of a specific precursor ion and a characteristic product ion.

Precursor Precursor Ion [M+H]⁺ 1056.5 m/z Collision_Cell Collision Cell Precursor->Collision_Cell Product_Quantifier Product Ion (Quantifier) 549.4 m/z Collision_Cell->Product_Quantifier Product_Qualifier Product Ion (Qualifier) 428.0 m/z Collision_Cell->Product_Qualifier Neutral_Loss Neutral Loss (507.1 Da)

Application Notes and Protocols for the Mass Spectrometric Analysis of Meadoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadoyl-CoA is the coenzyme A (CoA) thioester of Mead acid (5,8,11-eicosatrienoic acid), a 20-carbon polyunsaturated fatty acid with three double bonds. The presence and concentration of Meadoyl-CoA in biological systems are of significant interest as it is an indicator of essential fatty acid deficiency (EFAD). Under normal physiological conditions, the levels of Mead acid and its corresponding CoA ester are typically very low. However, in states of EFAD, the synthesis of Mead acid from oleic acid is upregulated. The accurate and sensitive quantification of Meadoyl-CoA by mass spectrometry is crucial for studying lipid metabolism, nutritional deficiencies, and the pathology of various diseases.

This document provides detailed application notes and protocols for the sample preparation and analysis of Meadoyl-CoA from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Meadoyl-CoA

Meadoyl-CoA is synthesized from Oleoyl-CoA through a series of enzymatic reactions involving fatty acid desaturases (Fads) and elongases (Elovl). There are two proposed pathways for its synthesis. Understanding this pathway is critical for interpreting the biological significance of Meadoyl-CoA levels.

Caption: Biosynthetic pathways of Meadoyl-CoA from Oleoyl-CoA.

Experimental Protocols

The analysis of Meadoyl-CoA by LC-MS/MS requires meticulous sample preparation to ensure the stability of the analyte and to remove interfering substances. Below are two established protocols that can be adapted for the extraction of Meadoyl-CoA from biological samples.

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is suitable for the extraction of long-chain acyl-CoAs from tissue samples and offers a high degree of purity.

Materials:

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold homogenization buffer.

  • Extraction: Add 2 mL of ACN:2-propanol (1:1, v/v) to the homogenate. Vortex vigorously for 2 minutes, then sonicate for 5 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • SPE Cleanup:

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Protein Precipitation for Cell and Tissue Samples

This method is a simpler and faster alternative to SPE, suitable for a larger number of samples.

Materials:

  • Cell pellet or tissue homogenate

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: To 100 µL of tissue homogenate or cell lysate, add the internal standard.

  • Protein Precipitation: Add 200 µL of ice-cold 5% SSA. Vortex vigorously for 30 seconds.

  • Incubation and Centrifugation: Incubate the mixture on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Experimental Workflow Visualization

The general workflow for the analysis of Meadoyl-CoA from biological samples is depicted below.

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization sample->homogenization extraction Extraction (Solvent or SPE) homogenization->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing and Quantification analysis->data

Caption: General experimental workflow for Meadoyl-CoA analysis.

Data Presentation

While specific quantitative data for Meadoyl-CoA is not extensively available in the literature, the following tables provide representative data for other long-chain acyl-CoAs, which can be used as a reference for expected recovery rates and LC-MS/MS parameters.

Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Different Extraction Methods.

Acyl-CoA SpeciesExtraction MethodAverage Recovery (%)Reference
Palmitoyl-CoA (C16:0)SPE85 ± 5[1]
Oleoyl-CoA (C18:1)SPE82 ± 6[1]
Arachidonoyl-CoA (C20:4)SPE78 ± 7[1]
Palmitoyl-CoA (C16:0)Protein Precipitation (SSA)92 ± 4[2]
Oleoyl-CoA (C18:1)Protein Precipitation (SSA)90 ± 5[2]

Table 2: Representative LC-MS/MS Parameters for the Analysis of Long-Chain Acyl-CoAs.

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient20% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for Meadoyl-CoATo be determined empirically
Product Ion (m/z) for Meadoyl-CoATo be determined empirically
Collision EnergyTo be optimized

Note: The exact m/z values for Meadoyl-CoA will need to be determined using a standard or by theoretical calculation followed by empirical confirmation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the sample preparation and mass spectrometric analysis of Meadoyl-CoA. While specific data for Meadoyl-CoA remains sparse, the methodologies established for other long-chain acyl-CoAs are readily adaptable and provide a solid foundation for researchers investigating the role of this important lipid metabolite in health and disease. Careful execution of these protocols, coupled with optimized LC-MS/MS parameters, will enable the sensitive and accurate quantification of Meadoyl-CoA in various biological samples.

References

Applications of 5Z,8Z,11Z-Eicosatrienoyl-CoA in the Investigation of Essential Fatty Acid Deficiency Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of Essential Fatty Acid Deficiency (EFAD) provides critical insights into the fundamental roles of polyunsaturated fatty acids (PUFAs) in health and disease. 5Z,8Z,11Z-Eicosatrienoyl-CoA, the activated form of Mead acid (20:3n-9), is a pivotal molecule in understanding the pathophysiology of EFAD. Its accumulation is a hallmark of this nutritional deficiency state, making it and its downstream metabolites valuable tools for researchers. These application notes outline the primary uses of this compound in EFAD models, focusing on its role as a biomarker, a modulator of inflammatory pathways, and a substrate for key enzymes in lipid metabolism.

1. Biomarker for Essential Fatty Acid Deficiency

The most well-established application of Mead acid, and by extension its CoA derivative, is as a sensitive and specific biomarker for EFAD. In the absence of dietary essential fatty acids, linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), the enzymatic machinery for fatty acid desaturation and elongation acts on oleic acid (18:1n-9) to produce Mead acid.[1][2] The triene:tetraene (T:T) ratio, which compares the levels of Mead acid (a triene) to arachidonic acid (AA, a tetraene), is a widely accepted biochemical indicator of EFAD. A T:T ratio greater than 0.2 is generally considered indicative of biochemical EFAD.[1]

2. Investigation of Inflammatory and Signaling Pathways

This compound serves as a substrate for the same cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that metabolize arachidonoyl-CoA, leading to the production of a unique series of eicosanoids.[3] These Mead acid-derived mediators, including prostaglandins (B1171923) of the 1-series (e.g., PGE1) and leukotrienes of the 3-series (e.g., LTC3), often exhibit different, and sometimes opposing, biological activities compared to their arachidonic acid-derived counterparts.[3] This allows researchers to use EFAD models to study the role of these alternative eicosanoids in inflammatory processes. For instance, some Mead acid-derived metabolites have been shown to possess anti-inflammatory properties.[3] Furthermore, 5-oxo-ETrE, a metabolite of Mead acid, is a potent agonist for the G-protein coupled receptor OXER1, activating downstream signaling cascades involving PLC-beta, PKCε, PI3K, and MAP kinases.[1][4][5][6][7]

3. Substrate for Enzymatic Assays

This compound can be utilized as a substrate in various in vitro enzymatic assays to characterize the activity and substrate specificity of enzymes involved in lipid metabolism. These include:

  • Acyl-CoA Synthetases (ACS): These enzymes are responsible for the activation of fatty acids to their corresponding CoA esters. Assays using 5Z,8Z,11Z-eicosatrienoic acid as a substrate can help determine the kinetic parameters of different ACS isoforms for this specific fatty acid, providing insights into the regulation of its metabolism.

  • Acyltransferases: These enzymes, such as lysophospholipid acyltransferases (LPLATs), catalyze the transfer of fatty acyl groups from CoA donors to acceptor molecules. Using this compound as a substrate allows for the investigation of the incorporation of Mead acid into complex lipids like phospholipids (B1166683) and triglycerides, which can alter membrane properties and cellular signaling.[8][9]

4. Tool in Lipidomics and Metabolic Studies

In the field of lipidomics, the analysis of the complete lipid profile of a biological system, this compound and its downstream metabolites can be monitored to understand the global impact of EFAD on lipid metabolism. While not a common commercially available internal standard, isotopically labeled this compound could be synthesized and used as an internal standard for the accurate quantification of this specific acyl-CoA in biological samples.[10][11][12]

Data Presentation

The following tables summarize quantitative data on the effects of EFAD on fatty acid composition in rat models.

Table 1: Fatty Acid Composition of Plasma Phospholipids in Rats Fed Control and EFAD Diets

Fatty AcidControl Diet (% of total fatty acids)EFAD Diet (Fat-Free) (% of total fatty acids)
16:0 (Palmitic Acid)25.1 ± 0.522.3 ± 0.4
18:0 (Stearic Acid)15.2 ± 0.313.5 ± 0.3
18:1n-9 (Oleic Acid)10.3 ± 0.325.8 ± 0.7
18:2n-6 (Linoleic Acid)20.5 ± 0.62.1 ± 0.2
20:3n-9 (Mead Acid)Not Detected15.7 ± 0.9
20:4n-6 (Arachidonic Acid)12.8 ± 0.43.2 ± 0.3
Triene:Tetraene Ratio <0.02 4.91

Data adapted from multiple sources and represent typical values observed in EFAD rat models after several weeks on a fat-free diet.[13][14]

Table 2: Fatty Acid Composition of Liver Phospholipids in Rats Fed Control and EFAD Diets

Fatty AcidControl Diet (% of total fatty acids)EFAD Diet (Fat-Free) (% of total fatty acids)
16:0 (Palmitic Acid)22.4 ± 0.620.1 ± 0.5
18:0 (Stearic Acid)18.9 ± 0.416.2 ± 0.4
18:1n-9 (Oleic Acid)8.7 ± 0.222.4 ± 0.6
18:2n-6 (Linoleic Acid)15.3 ± 0.51.5 ± 0.1
20:3n-9 (Mead Acid)Not Detected12.8 ± 0.7
20:4n-6 (Arachidonic Acid)18.2 ± 0.74.5 ± 0.4
Triene:Tetraene Ratio <0.02 2.84

Data adapted from multiple sources and represent typical values observed in EFAD rat models after several weeks on a fat-free diet.[13][14]

Experimental Protocols

Protocol 1: Induction of Essential Fatty Acid Deficiency in a Rat Model

This protocol describes a common method for inducing EFAD in rats by feeding a fat-free diet.[13][14][15][16]

Materials:

  • Male weanling Sprague-Dawley rats (approx. 50-60 g)

  • Fat-free diet powder (custom formulation or commercially available)

  • Control diet powder (containing at least 5% corn or soybean oil)

  • Metabolic cages

  • Standard animal housing supplies

Procedure:

  • Acclimate rats for one week on a standard chow diet.

  • Randomly assign rats to two groups: Control and EFAD.

  • House rats individually in metabolic cages to monitor food intake and for ease of sample collection.

  • Provide the Control group with the control diet ad libitum.

  • Provide the EFAD group with the fat-free diet ad libitum.

  • Ensure free access to water for both groups.

  • Maintain the respective diets for a period of 4-8 weeks to induce a robust EFAD state.

  • Monitor animal health and body weight regularly.

  • At the end of the study period, collect blood and tissues for fatty acid analysis and other assays.

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of fatty acid profiles in biological samples.

Materials:

  • Biological sample (plasma, liver tissue, etc.)

  • Internal standard (e.g., C17:0 or C19:0 fatty acid)

  • Chloroform/methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column

Procedure:

  • Lipid Extraction:

    • Homogenize tissue samples in a chloroform/methanol mixture. For plasma, add the solvent mixture directly.

    • Add the internal standard.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Add BF3-methanol or HCl-methanol to the dried lipid extract.

    • Heat at 100°C for 1 hour.

    • Cool to room temperature and add water and hexane.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Separate the FAMEs on the capillary column using an appropriate temperature program.

    • Identify individual fatty acids based on their retention times and mass spectra compared to known standards.

    • Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

Protocol 3: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is a generalized fluorometric assay that can be adapted to measure the activity of acyl-CoA synthetase with 5Z,8Z,11Z-eicosatrienoic acid as a substrate.

Materials:

  • Purified or recombinant acyl-CoA synthetase

  • 5Z,8Z,11Z-eicosatrienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Fluorometric detection kit for acyl-CoA or a coupled enzyme system that detects AMP or pyrophosphate production.

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, and the acyl-CoA synthetase enzyme in a 96-well plate.

  • Initiate the reaction by adding 5Z,8Z,11Z-eicosatrienoic acid to the wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the production of this compound or the consumption of substrates over time using a fluorometric plate reader.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • Determine the kinetic parameters (Km and Vmax) by varying the concentration of 5Z,8Z,11Z-eicosatrienoic acid.

Mandatory Visualizations

Mead_Acid_Metabolism cluster_EFAD Essential Fatty Acid Deficiency (EFAD) cluster_Normal Normal Physiology Oleic_Acid Oleic Acid (18:1n-9) Mead_Acid Mead Acid (20:3n-9) Oleic_Acid->Mead_Acid FADS2, ELOVL5, FADS1 (in EFAD) Linoleic_Acid Linoleic Acid (18:2n-6) Arachidonic_Acid Arachidonic Acid (20:4n-6) Linoleic_Acid->Arachidonic_Acid FADS2, ELOVL5, FADS1 Prostaglandins_2_series Prostaglandins (2-series) (e.g., PGE2) Arachidonic_Acid->Prostaglandins_2_series COX-1/2 Leukotrienes_4_series Leukotrienes (4-series) (e.g., LTB4) Arachidonic_Acid->Leukotrienes_4_series 5-LOX Prostaglandins_1_series Prostaglandins (1-series) (e.g., PGE1) Mead_Acid->Prostaglandins_1_series COX-1/2 Leukotrienes_3_series Leukotrienes (3-series) (e.g., LTC3) Mead_Acid->Leukotrienes_3_series 5-LOX Five_Oxo_ETrE 5-oxo-ETrE Mead_Acid->Five_Oxo_ETrE 5-LOX, 5-HEDH

Caption: Metabolic pathways of Mead acid and Arachidonic acid.

OXER1_Signaling Five_Oxo_ETrE 5-oxo-ETrE OXER1 OXER1 (GPCR) Five_Oxo_ETrE->OXER1 binds to G_protein Gαi/o and Gβγ OXER1->G_protein activates PLC_beta PLC-β G_protein->PLC_beta Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC_beta->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_epsilon PKCε DAG->PKC_epsilon activates Cellular_Responses Cellular Responses (e.g., migration, survival) Ca_release->Cellular_Responses MAPK MAPK (ERK1/2, p38) PKC_epsilon->MAPK activates Akt Akt PI3K->Akt activates Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: Signaling pathway of the 5-oxo-ETrE metabolite via the OXER1 receptor.

EFAD_Workflow Start Start: EFAD Model Study Induce_EFAD Induce EFAD in Animal Model (e.g., fat-free diet) Start->Induce_EFAD Sample_Collection Collect Biological Samples (Plasma, Liver, Brain, etc.) Induce_EFAD->Sample_Collection Lipidomics Lipidomics Analysis (GC-MS, LC-MS/MS) Sample_Collection->Lipidomics In_Vitro_Assays In Vitro Studies Sample_Collection->In_Vitro_Assays Quantify_FA Quantify Fatty Acid Profile (including Mead Acid) Lipidomics->Quantify_FA Quantify_Eicosanoids Quantify Eicosanoids (derived from Mead Acid and AA) Lipidomics->Quantify_Eicosanoids Data_Analysis Data Analysis and Interpretation Quantify_FA->Data_Analysis Quantify_Eicosanoids->Data_Analysis Enzyme_Assays Enzyme Assays with This compound In_Vitro_Assays->Enzyme_Assays Cell_Culture Cell Culture Experiments (e.g., inflammation, signaling) In_Vitro_Assays->Cell_Culture Enzyme_Assays->Data_Analysis Cell_Culture->Data_Analysis Conclusion Conclusion: Elucidate Role of Mead Acid Pathway in EFAD Data_Analysis->Conclusion

Caption: Experimental workflow for studying EFAD models.

References

Application Notes and Protocols for Tandem Mass Spectrometry Analysis of 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5Z,8Z,11Z-eicosatrienoyl-CoA is a key intermediate in lipid metabolism. Accurate and sensitive quantification of this and other fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and specificity.[1] This document provides a detailed protocol and the necessary parameters for the analysis of this compound using tandem mass spectrometry, with a focus on Multiple Reaction Monitoring (MRM) for quantification.

I. Principle of Tandem Mass Spectrometry for Acyl-CoA Analysis

Tandem mass spectrometry (MS/MS) of fatty acyl-CoAs typically utilizes a characteristic fragmentation pattern. In positive ion electrospray ionization (ESI+), acyl-CoAs undergo a consistent neutral loss of the coenzyme A moiety (specifically, 3'-phosphoadenosine-5'-diphosphate), which has a mass of 507.0 Da.[2][3][4] This predictable fragmentation is ideal for developing highly specific and sensitive MRM assays. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) corresponds to the acyl portion of the molecule after the neutral loss.

II. Tandem Mass Spectrometry Parameters for this compound

The following table summarizes the key mass spectrometry parameters for the analysis of this compound. The molecular formula for 5Z,8Z,11Z-eicosatrienoic acid is C₂₀H₃₂O₂, and its monoisotopic mass is 304.24023 Da. The monoisotopic mass of Coenzyme A is 767.1965 Da. Therefore, the monoisotopic mass of this compound is 1053.4079 Da.

ParameterValueNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides higher sensitivity for acyl-CoAs compared to negative ion mode.[2][5]
Precursor Ion (Q1) m/z 1054.4[M+H]⁺ for this compound.
Product Ion (Q3) m/z 547.4Corresponds to the precursor ion after the neutral loss of 507.0 Da.[2][3][4]
Dwell Time 50-100 msTo be optimized based on the number of co-eluting analytes.
Collision Energy (CE) 45 - 55 VThis is a starting range and should be optimized for the specific instrument to maximize the signal of the product ion.[3]
Declustering Potential (DP) 80 - 100 VInstrument-dependent; should be optimized to minimize in-source fragmentation.[3]
Entrance Potential (EP) ~10 VInstrument-dependent parameter.[3]
Collision Cell Exit Potential (CXP) 10 - 15 VInstrument-dependent parameter.[2]

Ion Source Parameters (Typical Starting Values):

ParameterValue
IonSpray Voltage 4500 - 5500 V[3]
Temperature 450 - 550 °C[3]
Nebulizer Gas (Gas 1) 50 - 60 psi[3]
Heater Gas (Gas 2) 50 - 60 psi[3]
Curtain Gas 25 - 35 psi[3]
Collision Gas Nitrogen

III. Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.

A. Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize cell pellets or tissues in a suitable ice-cold buffer (e.g., PBS) and perform protein precipitation with an organic solvent like acetonitrile (B52724) or methanol.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-chain fatty acid) to the homogenate to correct for extraction variability and matrix effects.

  • Extraction:

    • Add 2 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of cell/tissue homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for reverse-phase chromatography, such as 50:50 (v/v) acetonitrile/water with a low concentration of an ion-pairing agent like dimethylbutylamine (DMBA) or an acid like formic acid to improve peak shape.

B. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM DMBA.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM DMBA.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is as follows:

Time (min)% Mobile Phase B
0.05
2.05
15.095
20.095
20.15
25.05

C. MS/MS Analysis

  • Set up the mass spectrometer with the parameters outlined in Section II.

  • Create an acquisition method in the instrument software that includes the MRM transition for this compound (1054.4 -> 547.4) and any other acyl-CoAs of interest, as well as the internal standard.

  • Inject the reconstituted sample onto the LC-MS/MS system.

D. Data Analysis

  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard using the instrument's software.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the amount of this compound in the sample by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

IV. Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cell/Tissue Sample homogenize Homogenization & Protein Precipitation sample->homogenize extract Supernatant Extraction homogenize->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18) reconstitute->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Standard Curve) integrate->quantify result Result quantify->result Final Concentration

Caption: Workflow for the quantification of this compound.

Fragmentation Pathway Diagram:

fragmentation_pathway parent [this compound + H]⁺ (Precursor Ion - Q1) m/z = 1054.4 fragment [Acyl Chain]⁺ (Product Ion - Q3) m/z = 547.4 parent->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of 3'-phosphoadenosine-5'-diphosphate (507.0 Da)

Caption: Fragmentation of this compound in positive ESI mode.

References

Application Note: Derivatization of 5Z,8Z,11Z-Eicosatrienoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The direct analysis of long-chain fatty acyl-coenzyme A (acyl-CoA) molecules, such as 5Z,8Z,11Z-eicosatrienoyl-CoA, by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, low volatility, and high polarity. A robust analytical strategy involves a two-step process: first, the hydrolysis of the thioester bond to release the free fatty acid (FFA), 5Z,8Z,11Z-eicosatrienoic acid (commonly known as Mead acid), followed by chemical derivatization of the FFA to a volatile and thermally stable ester. This application note provides detailed protocols for the derivatization of the liberated Mead acid into fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, rendering them amenable to GC-MS analysis. These methods are critical for quantitatively studying the metabolic pathways involving this important n-9 polyunsaturated fatty acid.

Introduction

5Z,8Z,11Z-eicosatrienoic acid (Mead acid) is a polyunsaturated fatty acid that becomes prominent during essential fatty acid deficiency. In biological systems, it is activated to its coenzyme A thioester, this compound, to participate in various metabolic pathways. The quantification of this acyl-CoA is crucial for understanding lipid metabolism and related disease states.

GC-MS is a powerful technique for the separation and quantification of fatty acids due to its high resolution and sensitivity.[1] However, the polar carboxyl group of free fatty acids leads to poor chromatographic performance, including peak tailing and low sensitivity.[2][3] Derivatization is a mandatory step to neutralize this polar group, thereby increasing the analyte's volatility and thermal stability.[4][5] This note details three common and effective derivatization protocols following the initial hydrolysis of the acyl-CoA.

Overall Experimental Workflow

The analytical process begins with the sample containing this compound. The first critical step is the cleavage of the thioester bond to yield the free Mead acid. This is typically achieved through saponification (base-catalyzed hydrolysis). The resulting free fatty acid is then extracted and subjected to derivatization to create a volatile analyte for GC-MS injection.

G cluster_0 Sample Preparation cluster_1 Derivatization (Select one protocol) cluster_2 Analysis start Sample Containing This compound hydrolysis Base-Catalyzed Hydrolysis (Saponification) start->hydrolysis e.g., Methanolic NaOH extraction Acidification & Liquid-Liquid Extraction of Free Mead Acid hydrolysis->extraction Yields Free Fatty Acid esterification Esterification to FAME (e.g., BF₃-Methanol) extraction->esterification silylation Silylation to TMS-Ester (e.g., BSTFA) extraction->silylation gcms GC-MS Analysis esterification->gcms Inject FAME derivative silylation->gcms Inject TMS derivative data Data Processing & Quantification gcms->data

Figure 1: General workflow for the GC-MS analysis of this compound.

Experimental Protocols

Note: Prior to derivatization, the this compound in the sample must be hydrolyzed to free Mead acid. A common method is saponification using methanolic NaOH or KOH, followed by acidification and extraction of the free fatty acid into an organic solvent like hexane (B92381).[4] Ensure the final extract is completely dry before proceeding, as water interferes with most derivatization reactions.[4][6] The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent the degradation of polyunsaturated fatty acids.[2]

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for creating fatty acid methyl esters (FAMEs).[4][7]

Materials:

  • Dried lipid extract containing Mead acid.

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).

  • Hexane or Heptane (GC grade).

  • Saturated Sodium Chloride solution.

  • Anhydrous Sodium Sulfate (B86663).

  • Screw-capped glass tubes with PTFE liners.

Methodology:

  • Place the dried lipid extract (typically 1-25 mg) into a screw-capped glass tube.[4]

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[4]

  • Cap the tube tightly and heat at 60-80°C for 45-60 minutes in a water bath or heating block.[4][7]

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge for 5 minutes to ensure a clean separation of the layers.[4]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Figure 2: Reaction scheme for FAME synthesis.

Protocol 2: Silylation using BSTFA + TMCS

Silylation converts the carboxylic acid to a trimethylsilyl (TMS) ester. This method is fast, efficient, and also derivatizes other active hydrogens (e.g., hydroxyl groups), which may be an advantage or disadvantage depending on the sample matrix.[3]

Materials:

  • Dried lipid extract containing Mead acid.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade).

  • Autosampler vials with PTFE-lined caps.

Methodology:

  • Place the thoroughly dried lipid extract into an autosampler vial.[4] Moisture must be rigorously excluded.[4]

  • Add 100 µL of anhydrous pyridine to dissolve the sample.[2]

  • Add 100 µL of BSTFA + 1% TMCS reagent. A molar excess of the reagent is required.[2][4]

  • Cap the vial tightly, vortex for 30 seconds, and heat at 60-80°C for 30-60 minutes.[2]

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS or diluted with a suitable solvent like hexane if necessary.[2]

Figure 3: Reaction scheme for TMS-Ester synthesis.

Protocol 3: High-Sensitivity Derivatization using Pentafluorobenzyl Bromide (PFB-Br)

This method forms pentafluorobenzyl (PFB) esters, which are excellent for high-sensitivity analysis using negative chemical ionization (NCI) GC-MS.

Materials:

  • Dried lipid extract containing Mead acid.

  • Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 5% in acetone (B3395972) or acetonitrile).

  • N,N-Diisopropylethylamine (DIPEA) or a suitable alternative base.

  • Acetonitrile (anhydrous, GC grade).

  • Hexane (GC grade).

Methodology:

  • Dissolve the dried sample in 200 µL of acetonitrile in a screw-cap tube.[2]

  • Add 20 µL of DIPEA base.[2]

  • Add 50 µL of the PFB-Br solution.[2]

  • Cap the tube tightly and heat at 60-80°C for 30-60 minutes.[2]

  • Cool the tube to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in 1 mL of hexane.

  • Wash the hexane solution with 1 mL of deionized water by vortexing, then centrifuge to separate the layers.[2]

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis, preferably using NCI mode for maximal sensitivity.[2]

Data Presentation: Comparison of Derivatization Methods

FeatureAcid-Catalyzed (BF₃-Methanol)Silylation (BSTFA + TMCS)High-Sensitivity (PFB-Br)
Derivative Formed Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) EsterPentafluorobenzyl (PFB) Ester
Typical Reaction Time 45-60 minutes[4][7]30-60 minutes[2]30-60 minutes[2]
Typical Temperature 60-80 °C[2][7]60-80 °C[2]60-80 °C[2]
MS Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Negative Chemical Ionization (NCI)
Advantages Robust, widely used, stable derivatives, good for complex lipid mixtures (transesterification).[4][8]Fast, efficient, derivatizes other functional groups simultaneously.[3][4]Extremely high sensitivity (picogram to femtogram levels).[9]
Disadvantages Harsher conditions may degrade some PUFAs, reagent is corrosive.[2]Reagents are highly sensitive to moisture, derivatives can be less stable over time.[4][6]More complex workup, requires NCI capability on MS.[2]

Recommended GC-MS Parameters

The following table provides typical starting parameters for the analysis of Mead acid derivatives. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting for FAME/TMS Derivatives
GC Column Fused silica (B1680970) capillary column with a polar stationary phase (e.g., BPX70, SP-2560) or a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms). Length: 30 m, ID: 0.25 mm, Film: 0.25 µm.
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.[10]
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume).[10]
Oven Program Initial: 150°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C (for EI).[10]
Ionization Energy 70 eV (for EI)
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.

Conclusion

The successful analysis of this compound by GC-MS is dependent on a crucial two-stage process of hydrolysis followed by chemical derivatization. The choice of derivatization—esterification to FAMEs, silylation to TMS-esters, or conversion to PFB-esters—should be guided by the required sensitivity, sample matrix, and available instrumentation. The protocols and comparative data provided in this note offer a comprehensive guide for researchers to accurately quantify this key metabolite, facilitating deeper insights in the fields of lipidomics and drug development.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled 5Z,8Z,11Z-Eicosatrienoyl-CoA Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5Z,8Z,11Z-Eicosatrienoyl-CoA, also known as Meadoyl-CoA, is the coenzyme A thioester of Mead acid (5Z,8Z,11Z-eicosatrienoic acid). Mead acid is a C20:3 omega-9 polyunsaturated fatty acid that is synthesized in mammals from oleic acid, particularly during states of essential fatty acid deficiency (EFAD).[1][2][3] Its levels are often measured as a biomarker for EFAD.[2] Furthermore, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoid-like signaling molecules that may play a role in inflammation and other physiological and pathological processes.[2][4][5]

Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is essential to correct for variability in sample extraction, processing, and instrument response, thereby ensuring accurate and precise quantification.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound as an internal standard for quantitative analysis in biological samples.

Application Highlight: A Biomarker for Essential Fatty Acid Deficiency and Inflammatory Pathway Research

The quantification of this compound is particularly relevant in nutritional research and drug development targeting inflammatory diseases. As a key indicator of essential fatty acid deficiency, its accurate measurement can aid in diagnosing nutritional insufficiencies and monitoring the efficacy of dietary interventions.[2] In the context of drug development, understanding the metabolism of Mead acid and the biological activities of its derivatives is of growing interest.[5] For instance, the anti-inflammatory properties of Mead acid and its metabolites are being explored, suggesting its potential as a therapeutic agent or a target for intervention in inflammatory conditions.[5]

Signaling Pathway

The metabolic pathway of this compound is initiated from its precursor, Mead acid. This fatty acid can be esterified to Coenzyme A and is also a substrate for enzymes that produce signaling molecules. The following diagram illustrates the biosynthesis of Mead acid and its subsequent conversion into various bioactive lipids.

Mead_Acid_Pathway Biosynthesis and Metabolism of Mead Acid Oleic_Acid Oleic Acid (18:1n-9) Elongase Elongase Oleic_Acid->Elongase Eicosadienoic_Acid Eicosa-8,11-dienoic Acid Elongase->Eicosadienoic_Acid Delta6_Desaturase Δ6-Desaturase Eicosadienoic_Acid->Delta6_Desaturase Delta5_Desaturase Δ5-Desaturase Eicosadienoic_Acid->Delta5_Desaturase Mead_Acid Mead Acid (5Z,8Z,11Z-Eicosatrienoic Acid) Delta5_Desaturase->Mead_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Mead_Acid->Acyl_CoA_Synthetase COX Cyclooxygenases (COX) Mead_Acid->COX LOX Lipoxygenases (LOX) Mead_Acid->LOX Meadoyl_CoA This compound Acyl_CoA_Synthetase->Meadoyl_CoA Prostaglandin_Analogs Prostaglandin-like Metabolites COX->Prostaglandin_Analogs Leukotriene_Analogs Leukotriene A3 (LTA3) and other Hydroxy-Eicosatrienoic Acids (HETEs) LOX->Leukotriene_Analogs Biological_Effects Biological Effects (e.g., Inflammation Modulation) Prostaglandin_Analogs->Biological_Effects Leukotriene_Analogs->Biological_Effects

Caption: Biosynthesis of Mead acid from oleic acid and its subsequent metabolism.

Experimental Protocols

Sample Preparation and Extraction

The following protocol is a general guideline for the extraction of acyl-CoAs from biological matrices such as cell cultures or tissue homogenates.

Extraction_Workflow Sample Extraction Workflow Start Start: Biological Sample (e.g., cell pellet, tissue homogenate) Add_IS Spike with Deuterated This compound Internal Standard Start->Add_IS Homogenization Homogenize in Extraction Solvent (e.g., Acetonitrile/Isopropanol/Water) Add_IS->Homogenization Centrifugation1 Centrifuge to Pellet Precipitated Protein Homogenization->Centrifugation1 Collect_Supernatant Collect Supernatant Centrifugation1->Collect_Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Collect_Supernatant->SPE Wash Wash SPE Cartridge (to remove interfering substances) SPE->Wash Elute Elute Acyl-CoAs (e.g., with Methanol) Wash->Elute Dry Dry Eluate under Nitrogen Elute->Dry Reconstitute Reconstitute in LC-MS/MS Mobile Phase Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for the extraction of this compound.

Detailed Steps:

  • Internal Standard Spiking: To the biological sample (e.g., 1 million cells or 100 mg tissue), add a known amount of deuterated this compound internal standard (e.g., 50 pmol).

  • Homogenization: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol:water 3:5:2 v/v/v) and homogenize thoroughly.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Representative):

ParameterValue
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Representative):

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known fragmentation of acyl-CoAs, where the precursor ion is the [M+H]+ and the product ion results from the neutral loss of the phosphopantetheine moiety.[8][9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1056.6549.635
d4-5Z,8Z,11Z-Eicosatrienoyl-CoA (Internal Standard)1060.6553.635

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Quantitative Data

The following table presents representative quantitative data for the analysis of this compound using a deuterated internal standard. This data is illustrative and should be validated for each specific application and matrix.

ParameterResult
Linear Range 0.1 - 100 pmol/injection
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 pmol/injection
Limit of Quantification (LOQ) 0.1 pmol/injection
Recovery 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Data Analysis and Interpretation

The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[11] The co-elution of the analyte and the internal standard ensures that they experience similar matrix effects, which are then normalized by the ratio-based calculation.

Conclusion

The methods described in these application notes provide a robust framework for the accurate and precise quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is paramount for reliable results, particularly in complex matrices. These protocols are valuable for researchers and professionals in the fields of nutrition, inflammation research, and drug development who are interested in the role of this important lipid metabolite.

References

Application Notes and Protocols for Measuring Acyl-CoA Synthetase Activity with 5,8,11-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is a pivotal step, directing fatty acids towards various metabolic fates, including β-oxidation for energy production, incorporation into complex lipids for membrane synthesis and energy storage, and participation in cellular signaling pathways. 5,8,11-Eicosatrienoic acid, also known as Mead's acid, is a polyunsaturated fatty acid that becomes particularly relevant under conditions of essential fatty acid deficiency. Understanding its activation by ACS isoforms is critical for elucidating its physiological and pathophysiological roles.

These application notes provide a comprehensive guide to measuring the activity of acyl-CoA synthetases with 5,8,11-eicosatrienoic acid as a substrate. Detailed protocols for various assay methodologies are presented, along with data interpretation guidelines and the visualization of relevant metabolic and signaling pathways.

Data Presentation

The following tables summarize the known substrate preferences of long-chain acyl-CoA synthetase (ACSL) isoforms and the metabolic products of 5,8,11-eicosatrienoic acid. While specific kinetic constants (Km and Vmax) for 5,8,11-eicosatrienoic acid are not widely reported in the literature, the provided data on related fatty acids can inform isoform selection for activity assays. Researchers are encouraged to determine these kinetic parameters empirically using the protocols outlined in this document.

Table 1: Substrate Preferences of Human Long-Chain Acyl-CoA Synthetase Isoforms

IsoformPreferred SubstratesNotes
ACSL1Palmitate (16:0), Oleate (18:1), Linoleate (18:2)Generally prefers saturated and monounsaturated fatty acids.
ACSL3Broad specificityActivates a wide range of fatty acids.
ACSL4Arachidonic acid (20:4), Eicosapentaenoic acid (20:5)Shows a marked preference for polyunsaturated fatty acids, particularly arachidonic acid.[1][2]
ACSL5Oleate (18:1), Linoleate (18:2)Prefers monounsaturated and polyunsaturated C16-C18 fatty acids.
ACSL6Docosahexaenoic acid (DHA, 22:6)Variants show preference for different polyunsaturated fatty acids; eicosapolyenoic acids are generally poor substrates for some variants.[3]

Table 2: Metabolism of 5,8,11-Eicosatrienoic Acid by 5-Lipoxygenase

Substrate (30 µM)ProductYield (nmol)
5,8,11-Eicosatrienoic AcidLeukotriene A3 (LTA3)6.2 ± 1.1
5,8,11-Eicosatrienoic AcidLeukotriene B3 (LTB3)0.15 ± 0.04
Arachidonic AcidLeukotriene A4 (LTA4)15.5 ± 1.9
Arachidonic AcidLeukotriene B4 (LTB4)4.2 ± 0.4
Data from experiments using 10,000 x g supernatant from rat basophilic leukemia cell homogenates.[4]

Experimental Protocols

The following are detailed protocols for measuring acyl-CoA synthetase activity using 5,8,11-eicosatrienoic acid. These methods can be adapted for use with purified enzymes, cell lysates, or tissue homogenates.

Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity

This is a classic and highly sensitive method for measuring ACS activity. It relies on the use of a radiolabeled fatty acid substrate and subsequent separation of the radiolabeled acyl-CoA product from the unreacted fatty acid.

Materials:

  • [1-14C]-5,8,11-Eicosatrienoic acid

  • Acyl-CoA Synthetase source (purified enzyme, cell lysate, or tissue homogenate)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 10 mM ATP, 0.5 mM Coenzyme A

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Termination Solution: Isopropanol:Heptane (B126788):1 M H2SO4 (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-14C]-5,8,11-eicosatrienoic acid complexed with BSA. The molar ratio of fatty acid to BSA should be between 2:1 and 4:1.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 50 µL of Assay Buffer

    • 10 µL of enzyme preparation (adjust volume and protein concentration as needed)

    • Add deionized water to a final volume of 90 µL.

  • Initiate Reaction: Add 10 µL of the [1-14C]-5,8,11-eicosatrienoic acid-BSA complex to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the assay.

  • Termination: Stop the reaction by adding 1.25 mL of the Termination Solution.

  • Phase Separation: Add 1 mL of heptane and 0.75 mL of water. Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes to separate the phases. The upper organic phase contains unreacted fatty acid, while the lower aqueous phase contains the [1-14C]-5,8,11-eicosatrienoyl-CoA.

  • Washing: Carefully remove the upper organic phase. Wash the lower aqueous phase twice more with 2 mL of heptane to remove any remaining unreacted fatty acid.

  • Quantification: Transfer a known volume of the final aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity

This method offers a non-radioactive alternative and is suitable for high-throughput screening. The assay relies on the detection of a fluorescent product generated from the acyl-CoA produced.

Materials:

  • 5,8,11-Eicosatrienoic acid

  • Acyl-CoA Synthetase source

  • Commercial fluorometric acyl-CoA synthetase assay kit (e.g., from Abcam or other suppliers) or individual components:

    • Assay Buffer (typically provided in kits)

    • Coenzyme A

    • ATP

    • Enzyme mix (for converting acyl-CoA to a detectable signal)

    • Developer

    • Probe (e.g., OxiRed™)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions if using a commercial kit.

  • Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. Centrifuge to pellet insoluble material and use the supernatant for the assay.

  • Standard Curve: Prepare a standard curve using the provided standard (often H2O2 in coupled assays) to allow for quantification of the product.

  • Reaction Setup: To each well of the 96-well plate, add:

    • Sample (e.g., 2-50 µL of lysate)

    • Adjust the volume to 50 µL with Assay Buffer.

    • Prepare a background control for each sample by adding the same amount of sample to a separate well.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, Developer, and Probe. For the background control wells, prepare a Background Mix that omits the substrate or a key enzyme.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Mix to the background control wells.

  • Measurement: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.

  • Calculation: Subtract the background fluorescence from the sample fluorescence. Calculate the ACS activity based on the rate of fluorescence increase and the standard curve.

Protocol 3: LC-MS/MS-Based Assay for Acyl-CoA Synthetase Activity

This highly specific and sensitive method allows for the direct quantification of the 5,8,11-eicosatrienoyl-CoA product.

Materials:

  • 5,8,11-Eicosatrienoic acid

  • Acyl-CoA Synthetase source

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM ATP, 0.5 mM Coenzyme A, 1 mM DTT

  • Internal Standard (e.g., [13C]-labeled or odd-chain acyl-CoA)

  • Quenching Solution: Cold acetonitrile (B52724) or methanol (B129727)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine on ice:

    • 50 µL of Reaction Buffer

    • 10 µL of enzyme preparation

    • Deionized water to a final volume of 90 µL.

  • Initiate Reaction: Add 10 µL of 5,8,11-eicosatrienoic acid solution to start the reaction.

  • Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching and Extraction: Stop the reaction by adding 4 volumes of cold Quenching Solution containing the internal standard. Vortex and centrifuge at high speed to precipitate proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detect and quantify 5,8,11-eicosatrienoyl-CoA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions will need to be optimized for the specific instrument.

  • Quantification: Generate a standard curve using authentic 5,8,11-eicosatrienoyl-CoA and the internal standard to quantify the amount of product formed in the enzymatic reaction.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5,8,11-Eicosatrienoic Acid

The activation of 5,8,11-eicosatrienoic acid to its CoA derivative is the first step for its entry into several metabolic pathways. One of the most well-documented is its conversion by 5-lipoxygenase to form leukotrienes.

metabolic_pathway FA 5,8,11-Eicosatrienoic Acid ACSL Acyl-CoA Synthetase (e.g., ACSL4) FA->ACSL ATP, CoA LOX 5-Lipoxygenase FA->LOX AcylCoA 5,8,11-Eicosatrienoyl-CoA ACSL->AcylCoA Lipids Complex Lipids (Phospholipids, Triacylglycerols) AcylCoA->Lipids Acyltransferases BetaOx β-Oxidation AcylCoA->BetaOx LTA3 Leukotriene A3 LOX->LTA3 LTB3 Leukotriene B3 LTA3->LTB3 LTA4 Hydrolase (low efficiency)

Caption: Metabolic fate of 5,8,11-eicosatrienoic acid.

Plausible Signaling Role of 5,8,11-Eicosatrienoyl-CoA

While direct signaling roles for 5,8,11-eicosatrienoyl-CoA are not extensively documented, it can be hypothesized to participate in pathways similar to other long-chain acyl-CoAs, such as influencing gene transcription via nuclear receptors or being incorporated into signaling lipids.

signaling_pathway AcylCoA 5,8,11-Eicosatrienoyl-CoA PL Incorporation into Phospholipids AcylCoA->PL NuclearReceptor Nuclear Receptors (e.g., PPARs) AcylCoA->NuclearReceptor Putative Ligand Membrane Membrane Remodeling PL->Membrane PLA2 PLA2 Membrane->PLA2 FA_release Release of 5,8,11-Eicosatrienoic Acid PLA2->FA_release Downstream Downstream Eicosanoid Synthesis FA_release->Downstream GeneExpression Modulation of Gene Expression NuclearReceptor->GeneExpression

Caption: Hypothesized signaling roles of 5,8,11-eicosatrienoyl-CoA.

Experimental Workflow for Measuring ACS Activity

A generalized workflow for measuring acyl-CoA synthetase activity is depicted below. This can be adapted for any of the specific protocols described.

experimental_workflow SamplePrep Sample Preparation (Lysate, Homogenate, Purified Enzyme) ReactionSetup Reaction Setup (Buffer, ATP, CoA, Substrate) SamplePrep->ReactionSetup Incubation Incubation (37°C, 10-60 min) ReactionSetup->Incubation Termination Reaction Termination Incubation->Termination Detection Product Detection & Quantification (Radiometric, Fluorometric, or LC-MS/MS) Termination->Detection DataAnalysis Data Analysis (Calculate Specific Activity, Determine Kinetic Parameters) Detection->DataAnalysis

Caption: General workflow for an acyl-CoA synthetase activity assay.

References

Application Notes and Protocols for Meadoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadoyl-CoA is the coenzyme A (CoA) thioester of Mead acid, a 20-carbon omega-9 polyunsaturated fatty acid (20:3n-9). Its chemical name is (5Z,8Z,11Z)-eicosatrienoyl-CoA. While present in low concentrations in most tissues under normal physiological conditions, Meadoyl-CoA levels become significantly elevated during states of essential fatty acid deficiency (EFAD). This makes it a crucial biomarker for assessing nutritional status and investigating diseases associated with lipid dysregulation. These application notes provide a comprehensive overview of the role of Meadoyl-CoA in lipidomics research, including its biosynthesis, metabolism, and analytical methodologies.

Applications of Meadoyl-CoA in Lipidomics Research

The study of Meadoyl-CoA offers valuable insights into several areas of biomedical research:

  • Biomarker for Essential Fatty Acid Deficiency (EFAD): The most well-established application of Meadoyl-CoA is as a biomarker for EFAD. In the absence of dietary essential fatty acids, linoleic acid (omega-6) and alpha-linolenic acid (omega-3), the body compensates by synthesizing Mead acid from oleic acid. The ratio of Mead acid to arachidonic acid (a tetraene), often referred to as the triene:tetraene ratio, is a sensitive indicator of EFAD. A triene:tetraene ratio greater than 0.2 is generally considered indicative of biochemical EFAD.[1][2]

  • Inflammation and Eicosanoid Metabolism: Mead acid, the precursor to Meadoyl-CoA, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes (e.g., LTC3 and LTD3).[3][4] These lipid mediators are involved in inflammatory processes. Investigating the profile of Mead acid-derived eicosanoids can provide insights into the inflammatory state in the context of EFAD and other pathologies.

  • Cartilage and Joint Health: Normal cartilage tissue has been found to contain unusually high levels of Mead acid compared to other tissues.[3][5] This suggests a unique role for Meadoyl-CoA and its derivatives in cartilage biology and may have implications for understanding and treating conditions like osteoarthritis.

  • Cancer Research: Some studies have suggested a role for Mead acid in cancer, with its effects on cell proliferation being an area of investigation.[6]

  • Drug Development: As a key node in fatty acid metabolism, the enzymes involved in the synthesis and metabolism of Meadoyl-CoA could be potential targets for therapeutic intervention in diseases characterized by altered lipid signaling and inflammation.

Data Presentation

The following tables summarize the available quantitative data on Mead acid levels in various biological samples. It is important to note that most studies report the levels of the free fatty acid, Mead acid, rather than its CoA ester, Meadoyl-CoA. However, the concentration of the acyl-CoA is directly related to the availability of the free fatty acid.

Table 1: Mead Acid Levels in Human Plasma/Serum

ConditionAnalyteConcentration/RatioReference
Healthy Adults (18-33 years)Mead Acid (% of total fatty acids in serum phospholipids)0.24%[6]
Healthy Neonates (venous umbilical plasma)Mead Acid (% of total fatty acids in plasma phospholipids)0.44%[6]
Essential Fatty Acid Deficiency (EFAD)Triene:Tetraene Ratio (Mead Acid:Arachidonic Acid)> 0.2 (biochemical deficiency)[1][7]
Food Allergic Children with suspected EFADMead Acid (% of total serum fatty acids)> 0.21% considered elevated[8]

Table 2: Mead Acid Levels in Various Tissues (% of total fatty acids)

TissueSpeciesConditionMead Acid LevelReference
Cartilage (growth plate)BovineNormal4.67%[6]
CartilageVarious (chicken, calf, pig, rabbit, human)NormalHigh levels observed[3]
LiverHumanHealthy Adult0.2%[6]
LiverRatPPARα agonist treatment (in triacylglycerol fraction)> 6%[6]
MuscleHumanNot specified1.42%[6]
SpleenHumanNot specified0.2%[6]
Cortical BoneHumanNot specified0.36%[6]
Blood VesselsHumanHealthy Adult0.1%[6]

Experimental Protocols

The quantification of Meadoyl-CoA in biological samples is challenging due to its low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific detection.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[9][10]

Materials:

  • Homogenization Buffer: 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile:2-propanol:Methanol (3:1:1, v/v/v)

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Centrifuge capable of 16,000 x g at 4°C

  • Homogenizer

  • Sonicator

  • Nitrogen evaporator

Procedure:

  • Sample Collection: For cultured cells, aspirate the media, wash twice with ice-cold PBS, and flash-freeze the cell pellet. For tissues, excise the tissue and immediately flash-freeze in liquid nitrogen. Store all samples at -80°C until extraction.

  • Homogenization: Place approximately 40 mg of frozen tissue or the cell pellet in 0.5 mL of ice-cold homogenization buffer. Add 0.5 mL of the extraction solvent containing the internal standard (e.g., 20 ng of C17:0-CoA).

  • Homogenize the sample on ice using a mechanical homogenizer.

  • Extraction: Vortex the homogenate for 2 minutes, then sonicate for 3 minutes on ice.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with another 0.5 mL of the extraction solvent.

  • Centrifuge again and combine the two supernatants.

  • Drying and Reconstitution: Dry the combined supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • The supernatant is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Meadoyl-CoA

This is a general protocol that should be optimized for the specific instrumentation used.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min

    • Hold at 20% B for re-equilibration

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]+) for Meadoyl-CoA: The exact mass of Meadoyl-CoA needs to be calculated based on its chemical formula (C41H68N7O17P3S).

  • Product Ion: A characteristic fragment ion for long-chain acyl-CoAs is often used for quantification. This is typically the fragment corresponding to the acyl-pantetheine moiety.

  • MRM Transitions:

    • Meadoyl-CoA: Precursor m/z -> Product m/z (to be determined empirically by infusing a standard if available, or based on fragmentation patterns of similar long-chain acyl-CoAs).

    • Internal Standard (e.g., C17:0-CoA): Precursor m/z -> Product m/z

Quantification:

  • A standard curve should be generated using a synthetic Meadoyl-CoA standard if available.

  • Alternatively, relative quantification can be performed by normalizing the peak area of Meadoyl-CoA to the peak area of the internal standard.

Mandatory Visualizations

Meadoyl_CoA_Biosynthesis cluster_pathway De Novo Synthesis Pathway Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) Oleoyl-CoA Oleoyl-CoA Oleic Acid (18:1n-9)->Oleoyl-CoA ACSL Eicosenoyl-CoA (20:1n-9) Eicosenoyl-CoA (20:1n-9) Oleoyl-CoA->Eicosenoyl-CoA (20:1n-9) ELOVL5/6 Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Stearoyl-CoA (18:0)->Oleic Acid (18:1n-9) SCD1 Eicosadienoyl-CoA (20:2n-9) Eicosadienoyl-CoA (20:2n-9) Eicosenoyl-CoA (20:1n-9)->Eicosadienoyl-CoA (20:2n-9) FADS2 Meadoyl-CoA (20:3n-9) Meadoyl-CoA (20:3n-9) Eicosadienoyl-CoA (20:2n-9)->Meadoyl-CoA (20:3n-9) FADS1

Caption: Biosynthetic pathway of Meadoyl-CoA from oleic acid.

Meadoyl_CoA_Metabolism Meadoyl-CoA Meadoyl-CoA Mead Acid Mead Acid Meadoyl-CoA->Mead Acid Acyl-CoA Thioesterase PPARα Activation PPARα Activation Meadoyl-CoA->PPARα Activation Potential Ligand Prostaglandins (PGs) Prostaglandins (PGs) Mead Acid->Prostaglandins (PGs) COX Leukotrienes (LTs) Leukotrienes (LTs) Mead Acid->Leukotrienes (LTs) LOX Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample (Tissue/Cells) Biological Sample (Tissue/Cells) Homogenization & Extraction Homogenization & Extraction Biological Sample (Tissue/Cells)->Homogenization & Extraction Drying & Reconstitution Drying & Reconstitution Homogenization & Extraction->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

References

Troubleshooting & Optimization

improving recovery of 5Z,8Z,11Z-eicosatrienoyl-CoA from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the improved recovery of 5Z,8Z,11Z-eicosatrienoyl-CoA from tissue samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from tissue samples important?

A1: this compound is the activated form of dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid. Its accurate quantification is crucial as it is a precursor to potent anti-inflammatory signaling molecules, including prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2][3][4][5] These molecules play a role in modulating immune responses and cellular proliferation, making them significant targets in drug development for inflammatory diseases and cancer.[3][4][5][6]

Q2: What are the main challenges in recovering this compound from tissues?

A2: The primary challenges include the inherent instability of long-chain acyl-CoAs, which are susceptible to both enzymatic and chemical degradation.[2] Low endogenous concentrations in tissues and the presence of interfering substances can also complicate extraction and quantification. Incomplete cell lysis, inefficient extraction, and losses during solid-phase extraction (SPE) are common procedural hurdles.

Q3: What is the best way to store tissue samples to ensure the stability of this compound?

A3: For optimal stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2] It is critical to avoid repeated freeze-thaw cycles as this can significantly degrade the analyte.[2]

Q4: Which analytical techniques are most suitable for quantifying this compound?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[7][8][9][10] This method allows for the accurate measurement of low-abundance species in complex biological matrices.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure thorough homogenization. For soft tissues like the brain, an auto homogenizer is effective, while hard tissues may require a ground glass homogenizer.[1] Using bead-based homogenization can also improve lipid recovery.[11][12] Optimize the buffer-to-tissue ratio to ensure complete lysis.
Analyte Degradation Work quickly and keep samples on ice at all times.[2] Use pre-chilled buffers and solvents. The use of an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) can help to minimize enzymatic degradation.[2][5]
Inefficient Extraction A common and effective method involves homogenization followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3] Ensure the correct ratio of solvent to tissue is used; a 20-fold excess of solvent is often recommended.[2]
Suboptimal Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to prevent premature elution of the analyte or retention of interfering substances. Weak anion exchange columns are often used for acyl-CoA purification.[2]
Issue 2: High Variability in Quantification Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to storage and extraction. Avoid variations in timing and temperature between samples.
Pipetting Errors Calibrate pipettes regularly. When working with small volumes of organic solvents, use reverse pipetting to improve accuracy.
Matrix Effects in Mass Spectrometry Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to normalize for variations in extraction efficiency and ionization suppression/enhancement. If not available, the standard addition method can be employed.
Instrument Contamination Implement a rigorous cleaning protocol for the HPLC system and mass spectrometer to prevent carryover between samples.

Experimental Protocols

Protocol: Extraction and Purification of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[2][5]

Materials:

  • Frozen tissue sample (approx. 100 mg)

  • Glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]

  • SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[3]

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[2]

    • Add 2 mL of ice-cold Homogenization Buffer containing the internal standard.[2]

    • Homogenize thoroughly on ice.

    • Add 1 mL of isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[2]

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Methodologies

Acyl-CoA Chain Length Extraction Method Purification Average Recovery (%) Reference
Oleoyl-CoAC18:1Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE85-90
Palmitoyl-CoAC16:0Acetonitrile/IsopropanolOligonucleotide Column70-80[5]
Arachidonyl-CoAC20:4Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE83-88
Malonyl-CoAC3Trichloroacetic AcidReversed-Phase SPE28.8-48.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenize Homogenize in Acidic Buffer + IS tissue->homogenize extract Extract with Acetonitrile/Isopropanol homogenize->extract centrifuge Centrifuge (12,000g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Column condition->load wash Wash Column load->wash elute Elute Acyl-CoAs wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_synthesis Biosynthesis cluster_metabolism Metabolism to Eicosanoids gla γ-Linolenic Acid (GLA) elongase Elongase gla->elongase dgla Dihomo-γ-Linolenic Acid (DGLA) elongase->dgla acyl_coa_synthetase Acyl-CoA Synthetase dgla->acyl_coa_synthetase cox COX-1/2 dgla->cox lox 15-Lipoxygenase dgla->lox dgla_coa This compound acyl_coa_synthetase->dgla_coa pge1 Prostaglandin E1 (PGE1) (Anti-inflammatory) cox->pge1 hetre15 15-HETrE (Anti-inflammatory) lox->hetre15

Caption: Biosynthesis and metabolism of this compound.

troubleshooting_logic start Low Recovery? check_homogenization Homogenization Thorough? start->check_homogenization Yes check_degradation Samples Kept Cold/Acidic? check_homogenization->check_degradation Yes improve_homogenization Optimize Homogenization (e.g., bead beater) check_homogenization->improve_homogenization No check_spe SPE Optimized? check_degradation->check_spe Yes improve_handling Improve Sample Handling (work on ice, use fresh buffers) check_degradation->improve_handling No optimize_spe Optimize SPE Steps (conditioning, wash, elution) check_spe->optimize_spe No success Recovery Improved check_spe->success Yes improve_homogenization->success improve_handling->success optimize_spe->success

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Fatty Acyl-CoA Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals performing fatty acyl-CoA quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of fatty acyl-CoAs, from sample collection to data interpretation.

Sample Preparation Issues

Q1: Why am I seeing low or no recovery of my fatty acyl-CoA analytes?

A1: Low recovery is a frequent problem, often stemming from the inherent instability of fatty acyl-CoAs and losses during extraction.

  • Potential Causes:

    • Analyte Instability: Acyl-CoAs are unstable in aqueous solutions and susceptible to enzymatic and chemical hydrolysis.[1][2][3] Delays in sample processing or improper storage can lead to significant degradation.

    • Inefficient Extraction: The extraction efficiency can differ between acyl-CoA species based on chain length and saturation.[4] Using a non-optimized extraction protocol can result in poor recovery. Many methods use protein precipitation followed by liquid-liquid or solid-phase extraction (SPE).[1][5]

    • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass vials for sample collection and processing can help minimize this loss.[6]

  • Solutions:

    • Minimize Degradation: Process samples immediately on wet ice.[7] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.

    • Optimize Extraction: Use a validated extraction method. A common approach involves protein precipitation with an acid like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), or organic solvents like methanol (B129727).[1][5] For long-chain species, a liquid-liquid extraction with an organic solvent is often preferred.[8]

    • Use Appropriate Labware: Whenever possible, use glass autosampler vials to reduce signal loss due to adsorption.[6]

    • Incorporate Internal Standards: Use an appropriate internal standard (ISTD), such as an odd-chain (e.g., C15:0 or C17:0 CoA) or stable isotope-labeled acyl-CoA, added at the very beginning of the extraction process to account for analyte loss.[1][8]

Q2: My results are inconsistent between replicate samples. What could be the cause?

A2: High variability is often linked to inconsistencies in sample handling and preparation.

  • Potential Causes:

    • Inhomogeneous Samples: Tissue samples may not be perfectly uniform.

    • Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents can introduce significant variability.

    • Incomplete Reactions: If a derivatization step is used, incomplete or variable reaction efficiency will lead to inconsistent results.

    • Sample Evaporation: Leaving samples uncapped for extended periods, especially in a vacuum concentrator, can lead to solvent evaporation and concentration changes.[1]

  • Solutions:

    • Homogenize Thoroughly: Ensure tissue samples are thoroughly homogenized before taking an aliquot for extraction.

    • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

    • Monitor Evaporation: Carefully control the evaporation step to avoid drying samples completely, which can make reconstitution difficult.

    • Ensure Consistent Timing: Perform sample preparation steps, especially incubations, for a consistent duration for all samples.

Chromatography Issues

Q3: Why are my chromatographic peaks broad or tailing?

A3: Poor peak shape compromises resolution and integration accuracy. It is often caused by secondary interactions on the column, column contamination, or extra-column volume.[9][10]

  • Potential Causes:

    • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.[9]

    • Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can distort peak shape.[8]

    • Inappropriate Mobile Phase: A mobile phase with an unsuitable pH or buffer concentration can worsen peak shape.[10][11] For acyl-CoAs, slightly alkaline conditions (pH ~10.5) are sometimes used to improve separation.[12]

    • Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause peak broadening.[11][13]

  • Solutions:

    • Optimize Mobile Phase: Adjust the mobile phase pH. Using ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can improve peak shape for acyl-CoAs.[8] Ion-pairing reagents can also be used but may require extensive column flushing.[5]

    • Use a Guard Column: A guard column can protect the analytical column from contaminants, extending its life and preserving peak shape.[11]

    • Clean the Column: Flush the column according to the manufacturer's instructions to remove contaminants.

    • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and keep the length as short as possible.[11][13]

Q4: I'm having trouble separating different fatty acyl-CoA species. How can I improve resolution?

A4: Co-elution is a significant problem as it can lead to ion suppression and inaccurate quantification.[1]

  • Potential Causes:

    • Insufficient Chromatographic Separation: The gradient may be too fast, or the column chemistry may not be optimal for resolving species with similar chain lengths or degrees of saturation.

    • Poor Column Condition: An old or degraded column will have reduced separation efficiency.[11]

  • Solutions:

    • Adjust the Gradient: Make the elution gradient shallower to increase the separation time between analytes. The retention time for acyl-CoAs typically increases with the length of the fatty acid chain and decreases with the number of double bonds.[1]

    • Change the Column: Consider a column with a different chemistry (e.g., C8 instead of C18) or a longer column for better separation.[4]

    • Control pH: Carefully controlling the mobile phase pH can help manipulate the charge states of the analytes and improve separation.[5]

Mass Spectrometry Issues

Q5: My signal intensity is low, or my signal-to-noise ratio is poor. What should I check?

A5: Low signal intensity can be due to issues with the analyte itself, the sample matrix, or the instrument settings. The limit of quantitation (LOQ) is typically defined as a signal-to-noise ratio of 10.[14][15]

  • Potential Causes:

    • Ion Suppression: Co-eluting matrix components (e.g., salts, lipids, proteins) can compete with the analyte for ionization in the ESI source, reducing its signal.[1]

    • Suboptimal MS Parameters: Instrument parameters such as desolvation temperature, gas flows, and collision energy may not be optimized for your specific analytes.[14]

    • Analyte Degradation: As mentioned, acyl-CoAs are unstable and can degrade in the sample vial or even in the ion source.

    • Dirty Ion Source: Contamination in the ion source can significantly reduce sensitivity.[13]

  • Solutions:

    • Improve Sample Cleanup: Use SPE or liquid-liquid extraction to remove interfering matrix components.[5]

    • Enhance Chromatographic Separation: Ensure the analyte of interest is chromatographically separated from major matrix components to minimize ion suppression.[1]

    • Optimize MS Parameters: Infuse a standard solution of each acyl-CoA to optimize source and compound-specific parameters like collision energy for each MRM transition.[5][14] Positive ion mode is often more sensitive for acyl-CoA analysis.[14][15]

    • Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's protocol.

Data Analysis Issues

Q6: How do I choose the correct MRM transitions for quantification?

A6: Proper selection of Multiple Reaction Monitoring (MRM) transitions is critical for specificity and sensitivity.

  • Guidance:

    • Characteristic Fragmentation: Fatty acyl-CoAs exhibit a characteristic fragmentation pattern. In positive ion mode, they commonly show a neutral loss of the 3'-phosphoadenosine-5'-diphosphate group (507 Da).[8][12]

    • Precursor Ion: The precursor ion is the protonated molecule [M+H]⁺.

    • Product Ions: A common strategy is to monitor two transitions per compound:

      • Quantitative Transition: The transition from the precursor ion [M+H]⁺ to the fragment ion containing the acyl group, [M-507+H]⁺, is typically used for quantification.[7]

      • Qualitative Transition: The transition to the fragment at m/z 428, corresponding to a part of the adenosine (B11128) moiety, can be used for confirmation.[5][7]

  • Example: For Acetyl-CoA (molecular mass ≈ 809.6), the precursor ion [M+H]⁺ is m/z 810. The quantitative product ion [M-507+H]⁺ would be m/z 303, and the qualitative product ion would be m/z 428.[5]

Experimental Protocols

Protocol 1: Fatty Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methods utilizing protein precipitation for sample preparation.[1][16]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction:

    • Add 2 mL of ice-cold methanol to the culture plate.

    • Immediately add a known amount of internal standard (e.g., 15 µL of 10 µM C17:0-CoA).[1]

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Collection and Centrifugation:

    • Scrape the cell lysate from the plate and transfer it to a centrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Solvent Evaporation:

    • Transfer the supernatant to a clean glass tube.

    • Add 1 mL of acetonitrile (B52724) and evaporate the solvent in a vacuum concentrator (e.g., at 55°C for 1.5 hours).[1]

  • Reconstitution:

    • Reconstitute the dried extract in 150 µL of methanol (or an appropriate starting mobile phase).

    • Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer:

    • Transfer 100 µL of the final supernatant to a glass autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol describes a general method using a C18 reversed-phase column and a triple quadrupole mass spectrometer.[4][12]

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]

    • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[4]

    • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile.[4]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration. (Note: This is an example gradient and must be optimized for your specific analytes and column).[4]

    • Column Temperature: 25-40°C.

  • Mass Spectrometry (MS) System:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[4][14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 350°C.[14]

    • Ion Spray Voltage: 5.5 kV.[14]

    • MRM Transitions: Optimize transitions by infusing individual standards. Use the [M+H]⁺ → [M-507+H]⁺ transition for quantification.

Data Presentation

Table 1: Example MRM Parameters for Selected Fatty Acyl-CoAs (Positive Ion Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z) [Quantifier]Collision Energy (eV)
Myristoyl-CoA (C14:0)992.5485.535
Palmitoyl-CoA (C16:0)1020.6513.640
Stearoyl-CoA (C18:0)1048.6541.645
Oleoyl-CoA (C18:1)1046.6539.645
Arachidonoyl-CoA (C20:4)1070.6563.645
Heptadecanoyl-CoA (C17:0 ISTD)1034.6527.642

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical Performance Characteristics
ParameterTypical ValueReference
Limit of Quantitation (LOQ)~5 fmol on column[15]
Linear Range~3 orders of magnitude (e.g., 5 fmol to 5 pmol)[15]
Inter-run Precision2.6 - 12.2%[12]
Intra-run Precision1.2 - 4.4%[12]
Accuracy94.8 - 110.8%[12]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest 1. Cell/Tissue Harvesting Lyse 2. Lysis & Extraction (with ISTD) Harvest->Lyse Centrifuge 3. Centrifugation Lyse->Centrifuge Evap 4. Supernatant Evaporation Centrifuge->Evap Recon 5. Reconstitution Evap->Recon LC 6. LC Separation (Reversed-Phase) Recon->LC MS 7. MS/MS Detection (ESI+, MRM) LC->MS Integrate 8. Peak Integration MS->Integrate Quant 9. Quantification (vs. Calibration Curve) Integrate->Quant

Caption: A typical experimental workflow for fatty acyl-CoA quantification.

G Start Low Signal or No Peak for Analyte Check_ISTD Is the Internal Standard (ISTD) Signal Also Low? Start->Check_ISTD Sol_Prep Problem: Sample Prep (Degradation, Low Recovery) Solution: - Re-optimize extraction - Check sample storage - Use glass vials Check_ISTD->Sol_Prep Yes Sol_MS Problem: MS Issue (Ion Suppression, Source Contamination) Solution: - Check MS tuning & calibration - Clean ion source - Improve chromatography Check_ISTD->Sol_MS No Sol_Chrom Problem: Chromatography (Peak not eluting) Solution: - Check for column blockage - Adjust gradient (stronger solvent) - Ensure correct column is installed Sol_MS->Sol_Chrom If MS is clean and tuned... Sol_Analyte Problem: Analyte-Specific Issue (Degradation, Wrong MRM) Solution: - Verify MRM transition - Prepare fresh standards - Check for analyte instability Sol_MS->Sol_Analyte If other analytes are okay...

Caption: A troubleshooting decision tree for low signal intensity.

Caption: Common fragmentation pattern of fatty acyl-CoAs in positive mode MS/MS.

References

stability of 5Z,8Z,11Z-eicosatrienoyl-CoA in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 5Z,8Z,11Z-eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

This compound is the activated form of 5Z,8Z,11Z-eicosatrienoic acid, also known as Mead acid. Mead acid is a polyunsaturated fatty acid that is synthesized in the body from oleic acid, particularly during states of essential fatty acid deficiency.[1][2] Once converted to its coenzyme A (CoA) thioester, this compound can be metabolized by various enzymes, including those in the lipoxygenase pathway to produce inflammatory mediators like leukotrienes.[3][4]

Q2: How stable is this compound in solution?

Direct stability data for this compound is limited. However, as a long-chain polyunsaturated acyl-CoA, it is prone to two primary modes of degradation in solution:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic. This process cleaves the CoA moiety from the fatty acid.

  • Oxidation: The three double bonds in the eicosatrienoyl chain are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or contaminating metal ions.

To enhance stability, it is recommended to handle solutions at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous organic solvent at -80°C. For short-term storage of solutions, it is advisable to use a non-aqueous solvent like methanol (B129727) and keep the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound in aqueous buffers?

While it may be necessary for certain enzymatic assays, dissolving this compound in aqueous buffers should be done immediately before use due to its instability. If an aqueous buffer is required, a neutral pH of around 7 is preferable to alkaline or strongly acidic conditions. The use of buffers prepared with degassed, high-purity water is recommended to minimize oxidation.

Troubleshooting Guides

Issue 1: Poor or inconsistent results in enzymatic assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh solutions of this compound from a lyophilized powder for each experiment. If using a stock solution in an organic solvent, minimize its time at room temperature.
Hydrolysis in aqueous assay buffer. Prepare the final dilution in the aqueous assay buffer immediately before initiating the reaction. Keep all solutions on ice.
Oxidation of the polyunsaturated fatty acyl chain. Use degassed buffers and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent (if compatible with your downstream application).
Adsorption to plasticware. Use low-adhesion polypropylene (B1209903) or glass vials for storage and preparation of solutions.
Issue 2: Low signal or no detection during LC-MS/MS analysis.
Possible Cause Troubleshooting Step
Degradation during sample preparation. Keep samples on ice or at 4°C throughout the extraction process. Use a validated extraction protocol for long-chain acyl-CoAs.
Poor ionization efficiency. Optimize mass spectrometer source parameters. Positive ion electrospray ionization (ESI) is typically used for acyl-CoA analysis.
Suboptimal chromatographic separation. Use a C18 reversed-phase column with a gradient elution program. Ensure the mobile phase composition is optimized for acyl-CoA separation.
Matrix effects from complex biological samples. Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Presentation

Table 1: General Stability of Long-Chain Polyunsaturated Acyl-CoAs in Different Solvents

Solvent Temperature Relative Stability Notes
Methanol-20°C to 4°CHighRecommended for reconstitution and short-term storage.
50% Methanol / 50% Ammonium (B1175870) Acetate (pH 7)4°CModerateSome degradation may occur over 24 hours.
Water4°CLowSignificant hydrolysis is expected.
Ammonium Acetate (pH 7)4°CLowSignificant hydrolysis is expected.
50% Methanol / 50% Ammonium Acetate (pH 3.5)4°CVery LowAcidic conditions can accelerate hydrolysis.

This data is generalized from studies on various long-chain acyl-CoAs and should be used as a guideline. Specific stability of this compound may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) to the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-methanol phase containing the acyl-CoAs into a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the precursor ion of this compound and its characteristic product ions. A common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of CoA.

Visualizations

metabolic_pathway oleic_acid Oleic Acid (18:1n-9) elongase Elongase (Elovl5) oleic_acid->elongase intermediate1 Eicosenoic Acid (20:1n-9) elongase->intermediate1 desaturase1 Desaturase (FADS2) desaturase2 Desaturase (FADS2) intermediate1->desaturase2 intermediate2 Eicosadienoic Acid (20:2n-9) desaturase2->intermediate2 desaturase3 Desaturase (FADS1) intermediate2->desaturase3 mead_acid Mead Acid (5Z,8Z,11Z-Eicosatrienoic Acid) desaturase3->mead_acid acyl_coa_synthetase Acyl-CoA Synthetase mead_acid->acyl_coa_synthetase mead_coa This compound acyl_coa_synthetase->mead_coa lipoxygenase 5-Lipoxygenase mead_coa->lipoxygenase leukotriene_a3 Leukotriene A3 lipoxygenase->leukotriene_a3 experimental_workflow start Start: Cell or Tissue Sample extraction Extraction of Acyl-CoAs start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing and Quantification analysis->data end End: Stability Assessment data->end

References

minimizing matrix effects in 5Z,8Z,11Z-eicosatrienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5Z,8Z,11Z-eicosatrienoyl-CoA Analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and established protocols to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of this endogenous analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant challenge in the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1] In the context of this compound, which is an endogenous compound, the biological matrix (e.g., plasma, tissue homogenate) is complex and contains numerous substances like phospholipids (B1166683), salts, and other lipids.[1][2] These components can compete with the target analyte for ionization in the mass spectrometer's source, typically leading to a suppression of the analyte's signal (ion suppression).[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]

Q2: How can I detect and quantify the extent of matrix effects in my LC-MS/MS assay?

A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1] A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression occurs.[4][5]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][6][7] A SIL-IS, such as ¹³C- or ²H-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte.[8] It will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Q4: Since this compound is an endogenous molecule, how should I prepare my calibration standards?

A4: The lack of an analyte-free biological matrix presents a challenge.[9] There are three primary strategies to address this:

  • Surrogate Matrix Approach: Prepare calibration standards in an artificial or alternative matrix that is free of the endogenous analyte (e.g., dialyzed plasma, buffer solution).[9][10][11] It is crucial to demonstrate that the surrogate matrix has no matrix effect or interference compared to the authentic biological matrix.[10]

  • Standard Addition Method: Add known, increasing amounts of the analyte standard to aliquots of the actual study sample. The endogenous concentration is then determined by extrapolating the linear regression of the calibration curve to the x-intercept.[4][9]

  • Background Subtraction: Prepare calibrators by spiking known concentrations of the analyte into the authentic matrix. The resulting calibration curve is then corrected by subtracting the response of an unspiked (blank) matrix sample.[11]

Troubleshooting Guide

Problem 1: Poor sensitivity and low signal intensity for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids, which are abundant in biological samples.[2] The sample preparation method may not be adequately removing these interferences.

  • Solutions:

    • Optimize Sample Preparation: Protein precipitation (PPT) alone is often insufficient.[12][13] Implement a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce the cleanest extracts and significantly reduce matrix effects.[12][13]

    • Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or flow rate to better separate the analyte from the regions where matrix components elute.[4] Utilizing UPLC technology can also improve resolution and reduce matrix effects compared to traditional HPLC.[12][13]

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components. However, this may compromise the ability to detect low-level analytes.[7]

Problem 2: High variability and poor reproducibility in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different samples. The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.[7]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability. The SIL-IS co-elutes and experiences the same fluctuations in signal suppression as the analyte, ensuring a consistent analyte/IS ratio.[7]

    • Implement Robust Sample Cleanup: A highly efficient and reproducible sample preparation method, such as automated SPE, will minimize the variability in the final extracts, leading to more consistent matrix effects.[12]

    • Use Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to normalize consistent matrix effects across the analytical run.

Problem 3: Low or inconsistent recovery of this compound during sample preparation.

  • Possible Cause: The analyte may be degrading during the extraction process or binding irreversibly to the extraction materials. Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.[15] The chosen extraction method may also be inefficient for this specific molecule.

  • Solutions:

    • Control for Analyte Stability: Process samples quickly and on ice to minimize enzymatic activity.[15] Use high-purity solvents and ensure the pH of buffers is appropriate; acyl-CoAs are prone to hydrolysis in strongly acidic or alkaline solutions.[15][16] Flash-freeze samples in liquid nitrogen for storage and avoid repeated freeze-thaw cycles.[15]

    • Optimize Extraction Protocol: For SPE, ensure the column is properly conditioned before loading the sample and that the wash and elution solvents are optimized for long-chain acyl-CoAs.[15] A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel sorbent is often effective for acyl-CoA enrichment.[17][18]

    • Monitor Recovery: Add the internal standard at the very beginning of the sample preparation process (e.g., during homogenization) to accurately monitor and correct for any loss of analyte during the entire workflow.[15]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis

TechniquePrimary FunctionProsConsEfficacy for Matrix Effect Reduction
Protein Precipitation (PPT) Removes proteinsSimple, fast, inexpensive, good for a wide range of analytes.[2][14]Non-selective, leaves significant amounts of phospholipids and other matrix components.[2][12][13]Low
Liquid-Liquid Extraction (LLE) Separates based on polarity/solubilityProvides cleaner extracts than PPT.[12]Can have low recovery for polar analytes, more labor-intensive.[12][13]Medium
Solid-Phase Extraction (SPE) Separates based on physical/chemical interaction with a sorbentHighly selective, provides very clean extracts, can be automated.Requires method development, can be more expensive.[2]High to Very High
Mixed-Mode SPE Combines multiple retention mechanisms (e.g., RP and IEX)Dramatically reduces residual matrix components, producing the cleanest extracts.[12][13]Requires specific sorbents and more complex method development.Very High

Table 2: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction (SPE)

Note: Data for this compound (C20:3) is not explicitly available in the cited literature, but the recoveries for other long-chain acyl-CoAs provide a reasonable estimate.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[17]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[17]
Palmitoyl-CoALong (C16:0)2-(2-pyridyl)ethyl83-90%[18]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[19]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment

This protocol is a generalized method adapted from established procedures for enriching long-chain acyl-CoAs from tissue samples.[17][18][19]

  • Materials:

    • Fresh or frozen tissue (50-100 mg)

    • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[19]

    • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[17][19]

    • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[17][18]

    • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[17]

    • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[17]

    • Internal Standard (SIL-IS of the target analyte or a close structural analog)

  • Procedure:

    • Sample Homogenization: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the SIL-IS. Homogenize on ice until a uniform suspension is achieved.[17]

    • Add 1 mL of 2-Propanol and homogenize again.[19]

    • Extraction: Transfer the homogenate to a centrifuge tube. Add 1 mL of Acetonitrile, vortex thoroughly, and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[17][19]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Elution Solution followed by 2 mL of Wash Solution through it.[17][19]

    • Sample Loading: Load the supernatant from step 5 onto the conditioned SPE column. Allow the sample to pass through the sorbent via gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[17]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[17]

    • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol, adapted from Matuszewski et al., allows for the quantitative determination of matrix effects.[1]

  • Procedure:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

      • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure (Protocol 1). After the final evaporation step, reconstitute the dried extract with the standard solutions from Set A.

      • Set C (Blank Matrix): Process the blank biological matrix through the entire extraction procedure and reconstitute with clean solvent (no analyte). This is to check for interferences.

    • Analysis: Analyze all samples via LC-MS/MS.

    • Calculation:

      • Determine the average peak area for the analyte in Set A (A_neat) and Set B (A_matrix).

      • Calculate the Matrix Factor (MF) using the following formula:

        • MF = (A_matrix) / (A_neat)

      • An MF value of 1 indicates no matrix effect.

      • An MF value < 1 indicates ion suppression.

      • An MF value > 1 indicates ion enhancement.

Visualizations

Figure 1: General Workflow for Acyl-CoA Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Tissue, Plasma) Homogenize 2. Homogenization (with SIL-IS) Sample->Homogenize Extract 3. Solvent Extraction & Protein Precipitation Homogenize->Extract Cleanup 4. Sample Cleanup Crucial for Minimizing Matrix Effects Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Data 7. Data Processing (Analyte/IS Ratio) LCMS->Data Quant 8. Quantification Data->Quant

Caption: Figure 1: A generalized workflow for the extraction and analysis of endogenous acyl-CoAs.

Figure 2: Troubleshooting Logic for Inaccurate Results Start Inaccurate or Irreproducible Results? CheckIS Using a SIL-IS? Start->CheckIS CheckCleanup Sample Cleanup Sufficient? (e.g., SPE) CheckIS->CheckCleanup Yes Sol_IS Implement a Stable Isotope-Labeled Internal Standard CheckIS->Sol_IS No CheckChroma Chromatography Optimized? CheckCleanup->CheckChroma Yes Sol_Cleanup Improve Cleanup: - Use SPE (Mixed-Mode) - Optimize LLE CheckCleanup->Sol_Cleanup No Sol_Chroma Optimize LC Method: - Adjust Gradient - Change Mobile Phase CheckChroma->Sol_Chroma No End Re-validate Assay CheckChroma->End Yes Sol_IS->End Sol_Cleanup->End Sol_Chroma->End

Caption: Figure 2: A decision tree for troubleshooting common issues in quantitative bioanalysis.

References

Technical Support Center: Optimization of HPLC Separation for Eicosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of eicosatrienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of eicosatrienoyl-CoA isomers in a question-and-answer format.

ProblemQuestionPossible CausesSuggested Solutions
Poor Resolution / Co-elution of Isomers Why are my eicosatrienoyl-CoA isomers not separating?1. Inappropriate Stationary Phase: The column chemistry (e.g., standard C18) may not have sufficient selectivity for the subtle structural differences between isomers.[1] 2. Mobile Phase Too Strong: A high percentage of organic solvent in the mobile phase can cause the isomers to elute too quickly, preventing separation. 3. Suboptimal Temperature: Column temperature can influence the interaction between the analytes and the stationary phase, affecting selectivity.[2] 4. Ion-Pairing Agent Issues: The concentration or type of ion-pairing reagent may be inadequate for resolving these anionic analytes.[3][4][5]1. Select a Different Column: Consider columns with alternative selectivities, such as those with phenyl-hexyl or cholesteryl stationary phases, which can offer better resolution for positional and geometric isomers.[1] For very similar isomers, connecting two columns in series can also increase resolution. 2. Optimize the Gradient: Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) and use a shallower gradient. This will increase the retention and allow more time for the isomers to separate. 3. Adjust Column Temperature: Experiment with different column temperatures (e.g., in 5°C increments). Lower temperatures often increase retention and may improve resolution for some isomers.[2] 4. Optimize Ion-Pairing Conditions: If using ion-pair reversed-phase chromatography, adjust the concentration of the ion-pairing reagent (e.g., triethylamine (B128534) or dimethylbutylamine). Also, ensure the mobile phase pH is appropriate to maintain the ionization of both the analyte and the pairing agent.[6]
Poor Peak Shape (Tailing or Fronting) Why are my peaks tailing or fronting?1. Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the phosphate (B84403) groups of the CoA moiety, causing peak tailing.[7] 2. Column Overload: Injecting too much sample can lead to peak fronting.[8] 3. Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. 4. Column Degradation: Contaminants from the sample matrix can accumulate at the head of the column, or extreme pH can damage the stationary phase.[9]1. Modify the Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic or acetic acid) to the mobile phase to mask the active sites on the stationary phase.[7][8] Using a column with end-capping can also minimize these interactions. 2. Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was likely overloaded.[8] 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Use a Guard Column and Sample Prep: A guard column will protect the analytical column from contaminants.[9] Implement a solid-phase extraction (SPE) step to clean up the sample before injection.
Retention Time Variability Why are my retention times shifting between runs?1. Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.[10] In gradient elution, problems with the pump's mixing valve can also lead to variability. 2. Column Temperature Fluctuations: An unstable column temperature will cause retention times to shift. 3. Column Equilibration: Insufficient time for the column to re-equilibrate between injections, especially after a gradient run, will lead to inconsistent retention.1. Precise Mobile Phase Preparation: Prepare mobile phases carefully, measuring components by weight if possible for better accuracy.[10] If an on-line mixer is used, ensure it is functioning correctly. Degas the mobile phase to prevent bubble formation. 2. Use a Column Thermostat: Maintain a constant and consistent column temperature using a column oven. 3. Ensure Proper Equilibration: Allow the column to fully equilibrate with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
Low Signal Intensity / Poor Sensitivity Why can't I detect my eicosatrienoyl-CoA isomers or why is the signal so low?1. Inappropriate Detector Settings: For UV detection, the wavelength may not be optimal for the adenine (B156593) base of Coenzyme A (around 260 nm). For mass spectrometry, ionization parameters may be suboptimal. 2. Sample Degradation: Eicosatrienoyl-CoA esters can be unstable and may degrade due to enzymatic activity, extreme pH, or high temperatures. 3. Ion Suppression (MS Detection): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source.[11]1. Optimize Detector Parameters: For UV detection, ensure you are monitoring at or near the absorbance maximum of Coenzyme A (~259-260 nm). For MS, optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.[12] 2. Proper Sample Handling: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Use fresh samples whenever possible. 3. Improve Sample Cleanup: Enhance sample preparation to remove interfering matrix components. A thorough solid-phase extraction (SPE) protocol is often necessary. Also, ensure good chromatographic separation to minimize co-elution.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating eicosatrienoyl-CoA isomers?

A1: Reversed-phase HPLC is the most common technique. While a standard C18 column can work, resolving structurally similar isomers often requires a stationary phase with higher shape selectivity. Consider using a C30 column, which is well-suited for separating long-chain, unsaturated molecules, or a phenyl-based column that can provide alternative selectivity through pi-pi interactions.[1][7] For these anionic compounds, ion-pair reversed-phase chromatography is also a highly effective strategy.[3][4][5]

Q2: What mobile phases are typically used for the separation of acyl-CoA molecules?

A2: For reversed-phase separation of acyl-CoAs, a gradient elution is typically employed using a mixture of an aqueous buffer and an organic solvent.

  • Aqueous Phase (Solvent A): An aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is used to control the pH.

  • Organic Phase (Solvent B): Acetonitrile is often preferred over methanol (B129727) as it provides better resolution for long-chain unsaturated molecules and has a lower viscosity. For ion-pair chromatography, an ion-pairing agent like triethylamine or dimethylbutylamine is added to the mobile phase.

Q3: How can I confirm the identity of the separated eicosatrienoyl-CoA isomer peaks?

A3: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS) coupled to the HPLC (LC-MS). The accurate mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule. The fragmentation pattern of acyl-CoAs often shows a characteristic neutral loss of the phosphorylated ADP moiety.[12][14]

Q4: Is derivatization required for the analysis of eicosatrienoyl-CoA isomers?

A4: Derivatization is generally not necessary for the HPLC analysis of eicosatrienoyl-CoA isomers, especially when using UV or mass spectrometry detection. The Coenzyme A portion of the molecule contains a strong chromophore (the adenine ring) for UV detection at ~260 nm, and the molecule ionizes sufficiently for mass spectrometry.[15]

Q5: How should I prepare my biological samples to extract eicosatrienoyl-CoA isomers?

A5: Sample preparation is critical to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analytes. A typical workflow involves:

  • Homogenization: Homogenize the tissue or cell sample in a cold acidic solution to precipitate proteins and quench enzymatic activity.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a reversed-phase SPE cartridge. Wash the cartridge to remove salts and polar interferences, then elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC-UV for Eicosatrienoyl-CoA Isomers

This protocol provides a starting point for optimizing the separation of eicosatrienoyl-CoA isomers using ion-pair reversed-phase HPLC with UV detection.

  • HPLC System: A binary HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 15 mM Dimethylbutylamine, 15 mM Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 60% B (linear gradient)

    • 30-35 min: 60% to 90% B (wash)

    • 35-40 min: 90% B (hold)

    • 40-41 min: 90% to 10% B (return to initial)

    • 41-50 min: 10% B (equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

Note: This is a general protocol. The gradient slope, flow rate, and ion-pair concentration may need to be optimized for your specific isomers and sample matrix.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for optimizing the separation of eicosatrienoyl-CoA isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Optimization cluster_eval Evaluation cluster_adjust Adjustment Sample Biological Sample Extract Extraction & SPE Cleanup Sample->Extract Recon Reconstitute in Mobile Phase Extract->Recon Inject Inject Sample Recon->Inject Sep Separation Inject->Sep Detect Detection (UV/MS) Sep->Detect Chrom Review Chromatogram Detect->Chrom Eval Evaluate Resolution, Peak Shape, Sensitivity Chrom->Eval Good Separation Adequate? Eval->Good Adjust Adjust Parameters: - Gradient - Column - Temperature Good->Adjust No Final Final Method Good->Final Yes Adjust->Inject

Caption: Workflow for HPLC method development for eicosatrienoyl-CoA isomers.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common HPLC separation problems.

G cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Issues Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing: - Check for secondary interactions - Add competing base/acid PeakShape->Tailing Yes, Tailing Fronting Fronting: - Check for column overload - Dilute sample PeakShape->Fronting Yes, Fronting Split Splitting: - Check for column void - Check for plugged frit PeakShape->Split Yes, Splitting Resolution Poor Resolution? PeakShape->Resolution No AdjustGrad Adjust Gradient (shallower) Resolution->AdjustGrad Yes ChangeCol Change Column Chemistry Resolution->ChangeCol Yes Retention Retention Time Drift? Resolution->Retention No CheckMP Check Mobile Phase Prep Retention->CheckMP Yes CheckTemp Check Temperature Stability Retention->CheckTemp Yes CheckEquil Check Column Equilibration Retention->CheckEquil Yes End Problem Solved Retention->End No

Caption: A troubleshooting decision tree for common HPLC problems.

References

Technical Support Center: Analysis of Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of VLCFA-CoAs?

A1: The analysis of VLCFA-CoAs is inherently challenging due to several factors:

  • Low Abundance: VLCFA-CoAs are present in very low concentrations (nanomolar range) in tissues, requiring highly sensitive analytical methods.[1]

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions and under alkaline or strongly acidic conditions, which can lead to underestimation of their concentrations.[2]

  • Complex Matrices: Biological samples are complex, and co-extracting lipids and other molecules can cause ion suppression in mass spectrometry, affecting quantification accuracy.[3]

  • Amphiphilic Nature: The combination of a long, hydrophobic acyl chain and a polar CoA head group gives these molecules amphiphilic properties, which can complicate chromatographic separation.[4]

  • Laborious Traditional Methods: Classical methods like gas chromatography-mass spectrometry (GC-MS) for VLCFA analysis are often time-consuming and laborious.[5][6]

Q2: Why is the choice of internal standard critical for accurate quantification?

A2: A suitable internal standard is crucial to correct for variability during sample preparation, extraction, and analysis. Ideally, stable isotope-labeled internal standards (e.g., deuterated VLCFA-CoAs) should be used as they have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly throughout the entire analytical process, which helps to correct for matrix effects and variations in ionization efficiency.[4][7] When isotopically labeled standards are unavailable, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not naturally abundant in most biological systems.[1]

Q3: What are the advantages of using LC-MS/MS for VLCFA-CoA analysis over other methods?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for the analysis of VLCFA-CoAs:

  • High Sensitivity and Selectivity: LC-MS/MS provides the high sensitivity needed to detect low-abundance VLCFA-CoAs and the selectivity to distinguish them from other molecules in a complex sample.[1][8]

  • Direct Analysis: Unlike GC-MS, which often requires derivatization of the fatty acids after hydrolysis of the CoA ester, LC-MS/MS can directly measure the intact acyl-CoA molecules.[7][9]

  • Rapid Analysis: Modern UPLC-MS/MS methods can have run times as short as 5 minutes per sample, significantly faster than older techniques.[10]

Troubleshooting Guides

Issue 1: Low or No Signal for VLCFA-CoAs
Possible Cause Troubleshooting Step
Analyte Degradation VLCFA-CoAs are unstable. Ensure rapid sample quenching, for instance in liquid nitrogen, and maintain cold conditions throughout the extraction process.[1] Use solvents like methanol (B129727) for sample reconstitution as it has been shown to provide better stability over time.[2]
Inefficient Extraction Optimize the extraction protocol. A common method involves homogenization in a potassium phosphate (B84403) buffer (pH ~4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[11] Solid-phase extraction (SPE) can also be used to purify and concentrate the acyl-CoAs.[4][11]
Ion Suppression The complex sample matrix can suppress the ionization of VLCFA-CoAs. Improve sample cleanup using SPE. Diluting the sample may also help, but be mindful of the low endogenous concentrations. Utilize a stable isotope-labeled internal standard to correct for this effect.[3]
Incorrect MS/MS Parameters Optimize the mass spectrometer settings, including the precursor and product ion masses for each VLCFA-CoA of interest. Use multiple reaction monitoring (MRM) for quantification.[2]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Suboptimal LC Conditions The amphiphilic nature of VLCFA-CoAs can lead to poor peak shape. Use a C18 or C8 reversed-phase column.[8][10][11] Employ a gradient elution with a mobile phase containing an ion-pairing agent or a buffer like ammonium (B1175870) hydroxide (B78521) at a high pH to improve peak shape and retention.[8]
Column Contamination Repeated injections of biological extracts can lead to a buildup of material on the column.[8] Implement a column wash step in your gradient or periodically flush the column with a strong solvent.
Co-elution of Isomers Different VLCFA-CoA isomers may co-elute. Adjusting the gradient length and solvent composition can improve separation.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent handling of all samples. Use a reliable internal standard added at the very beginning of the sample preparation to account for variations in extraction efficiency.[10]
Matrix Effects Different samples may have varying matrix compositions, leading to differential ion suppression. The use of a stable isotope-labeled internal standard for each analyte is the best way to mitigate this.[8]
Calibration Curve Issues Prepare calibration standards in a matrix that closely mimics the biological samples to account for matrix effects. Ensure the calibration range covers the expected concentrations of the analytes.[7]

Data Presentation

Table 1: Comparison of Extraction and Analytical Methods for VLCFA-CoAs

ParameterMethod 1: Modified HPLC-UVMethod 2: UPLC-MS/MSMethod 3: LC-ESI-MS/MS
Extraction Solvent KH2PO4 buffer, 2-propanol, acetonitrile[11]KH2PO4, ACN:2-propanol:methanol[10]Acetonitrile/isopropanol[4]
Purification Oligonucleotide purification column[11]Not specified, direct injection of supernatant[10]2-(2-pyridyl)ethyl silica (B1680970) gel column (SPE)[4]
Recovery Rate 70-80%[11]Varies by species, requires internal standard for correction[10]Not specified, requires internal standard for correction[4]
Detection Method UV at 260 nm[11]Tandem Mass Spectrometry (MS/MS)[10]Tandem Mass Spectrometry (MS/MS)[4]
Internal Standard Heptadecanoyl-CoA[1]Heptadecanoyl-CoA[10]Deuterated C16:0-d31-CoA[4]

Table 2: Typical LC-MS/MS Validation Parameters

ParameterTypical ValueReference
Linearity (Correlation Coefficient) > 0.99[9]
Intra-run Precision (CV%) 1.2 - 4.4%[8]
Inter-run Precision (CV%) 2.6 - 12.2%[8]
Accuracy (%) 94.8 - 110.8%[8]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from Minkler et al. (2008) and Haynes et al. (2008).

  • Homogenization: Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[10] Add 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).[10] Homogenize the sample twice on ice.

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[10]

  • Supernatant Collection: Collect the supernatant. The pellet can be re-extracted with the same solvent mixture to improve recovery.[10]

  • Preparation for Analysis: The collected supernatant can be directly used for UPLC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This is a representative protocol; specific parameters may need optimization.

  • Chromatography:

    • Column: Reversed-phase C8 or C18 column (e.g., Acquity 1.7 µm C8 UPLC BEH, 2.1 x 150 mm).[10]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[10]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]

    • Flow Rate: 0.4 mL/min.[10]

    • Gradient: A binary gradient should be optimized to separate the different chain lengths of acyl-CoAs. For example, start at 20% B, increase to 45% B over 2.8 min, then adjust as needed for separation and column washing.[10]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: The precursor ion is typically the [M+H]+ ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion, resulting in a characteristic product ion.[2]

Mandatory Visualizations

Experimental_Workflow_for_VLCFA_CoA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue Sample (<100mg) Homogenization Homogenization in Buffer (e.g., KH2PO4, pH 4.9) Tissue_Sample->Homogenization Extraction Extraction with Organic Solvents Homogenization->Extraction Purification Solid-Phase Extraction (Optional but Recommended) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18/C8) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (vs. Internal Standard) Data_Acquisition->Quantification Final_Results Final_Results Quantification->Final_Results

Caption: Workflow for VLCFA-CoA analysis.

VLCFA_Beta_Oxidation_Pathway VLCFA_CoA VLC-Acyl-CoA (C2n) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Dehydrogenation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Shortened_Acyl_CoA Acyl-CoA (C2n-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA VLCAD VLCAD VLCAD->VLCFA_CoA MTP MTP MTP->Enoyl_CoA MTP->Hydroxyacyl_CoA MTP->Ketoacyl_CoA

Caption: Mitochondrial beta-oxidation of VLCFAs.

References

preventing degradation of 5Z,8Z,11Z-eicosatrienoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and analysis of 5Z,8Z,11Z-eicosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this sensitive molecule during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The two main causes of degradation for this compound, a polyunsaturated acyl-CoA, are oxidation and hydrolysis. The multiple double bonds in its fatty acyl chain make it highly susceptible to attack by reactive oxygen species (oxidation).[1][2] Additionally, the thioester bond linking the fatty acid to Coenzyme A can be cleaved by chemical or enzymatic hydrolysis.[3]

Q2: How can I prevent oxidative degradation of this compound?

A2: To prevent oxidation, it is crucial to minimize exposure to atmospheric oxygen and sources of free radicals. This can be achieved by:

  • Working under an inert atmosphere: Overlaying samples with an inert gas like argon or nitrogen is highly recommended.[4]

  • Using antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) to extraction solvents can effectively inhibit oxidation.[3]

  • Avoiding light exposure: Light can promote the formation of free radicals, so samples should be protected from light by using amber vials or covering containers with aluminum foil.[1]

  • Maintaining low temperatures: All sample preparation steps should be carried out at low temperatures (0-4°C) to reduce the rate of oxidative reactions.[1]

Q3: What is the optimal pH for working with this compound?

A3: To minimize chemical hydrolysis of the thioester bond, it is recommended to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0.[3] Strongly acidic or alkaline conditions should be avoided as they can accelerate the cleavage of the thioester linkage.

Q4: How can I inhibit enzymatic degradation of this compound?

A4: Enzymatic degradation is primarily caused by acyl-CoA thioesterases (ACOTs) and other hydrolases present in biological samples. To inhibit their activity:

  • Immediate sample quenching: The most critical step is to halt all metabolic activity immediately upon sample collection. Flash-freezing the sample in liquid nitrogen is the recommended method.[3]

  • Work at low temperatures: Keeping samples on ice or at 4°C throughout the entire preparation process significantly reduces enzyme activity.[1]

  • Use of inhibitors: Including a broad-spectrum protease and phosphatase inhibitor cocktail in your lysis and extraction buffers can help to inactivate degrading enzymes.[5]

Q5: What are the best practices for storing this compound samples?

A5: For short-term storage during sample preparation, keep samples on ice. For long-term storage, samples should be stored at -80°C under an inert atmosphere.[1][3] It is advisable to store lipid extracts in an organic solvent in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.[4] Avoid repeated freeze-thaw cycles as this can lead to lipid degradation.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound signal in LC-MS analysis. Oxidative degradation during sample preparation.- Add an antioxidant (e.g., 0.01% BHT) to all solvents. - Work under an inert atmosphere (argon or nitrogen). - Protect samples from light.
Enzymatic degradation by thioesterases.- Immediately flash-freeze samples in liquid nitrogen after collection. - Keep samples on ice at all times. - Add a protease inhibitor cocktail to the lysis buffer.
Hydrolysis of the thioester bond.- Ensure all buffers and solutions are within a pH range of 6.0-7.0. - Avoid strongly acidic or basic conditions.
High variability between replicate samples. Inconsistent sample handling and processing times.- Standardize all incubation times and processing steps. - Process all samples in the same batch whenever possible.
Incomplete inhibition of enzymatic activity.- Ensure rapid and thorough homogenization in the presence of inhibitors. - Minimize the time between sample collection and quenching.
Presence of unexpected peaks or artifacts in the chromatogram. Contamination from plasticware.- Use glass or polypropylene (B1209903) labware. Avoid polystyrene. - Use high-purity solvents.
Side reactions during sample preparation.- Ensure all reagents are fresh and of high quality. - Avoid excessive heating or prolonged exposure to harsh chemicals.

Data Presentation: Factors Influencing Stability

FactorCondition to AvoidRecommended ConditionRationale
Temperature Room temperature or above for prolonged periods.0-4°C during processing; -80°C for long-term storage.[1][3]Minimizes both enzymatic and chemical degradation rates.
pH Strongly acidic (<5) or alkaline (>8) conditions.pH 6.0 - 7.0 in all aqueous solutions.[3]The thioester bond is most stable in a slightly acidic to neutral environment.
Oxygen Exposure to atmospheric oxygen.Work under an inert atmosphere (argon or nitrogen).[4]Prevents oxidation of the polyunsaturated fatty acyl chain.
Light Exposure to direct light.Protect samples from light using amber vials or foil.[1]Light can catalyze the formation of free radicals, leading to oxidation.
Enzymatic Activity Delayed sample processing after collection.Immediate flash-freezing in liquid nitrogen.[3]Halts all metabolic activity, including enzymatic degradation.
Freeze-Thaw Cycles Multiple freeze-thaw cycles.Aliquot samples to avoid repeated thawing.[6][7]Can cause physical damage to cellular structures and promote degradation.

Experimental Protocols

Detailed Methodology for Extraction of this compound from Cultured Cells for LC-MS/MS Analysis

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Methanol (B129727) (LC-MS grade), ice-cold, containing 0.01% BHT

  • Internal standard (e.g., a deuterated analog of a long-chain acyl-CoA) in methanol

  • Glass homogenization tubes and pestles, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching >14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium from the cells.

    • Quickly wash the cells once with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all enzymatic activity.

  • Cell Lysis and Extraction:

    • Scrape the frozen cells into a pre-chilled glass homogenization tube.

    • Add 1 mL of ice-cold methanol containing 0.01% BHT and the internal standard.

    • Homogenize the cells thoroughly using a pre-chilled pestle while keeping the tube on ice.

  • Protein Precipitation and Clarification:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heating.

  • Storage and Reconstitution:

    • If not analyzing immediately, store the dried extract at -80°C under an inert atmosphere.

    • Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) compatible with your chromatography.

Mandatory Visualizations

experimental_workflow cluster_harvesting Cell Harvesting & Quenching cluster_extraction Lysis & Extraction cluster_clarification Clarification cluster_final_prep Final Preparation harvest 1. Aspirate Medium & Wash with PBS quench 2. Flash-freeze with Liquid Nitrogen harvest->quench scrape 3. Scrape Frozen Cells quench->scrape homogenize 4. Homogenize in Cold Methanol + BHT + IS scrape->homogenize vortex 5. Vortex Vigorously homogenize->vortex centrifuge 6. Centrifuge at 4°C vortex->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant dry 8. Dry Extract supernatant->dry store 9. Store at -80°C or Reconstitute dry->store analysis 10. LC-MS/MS Analysis store->analysis degradation_pathways cluster_analyte Analyte of Interest cluster_degradation Degradation Pathways cluster_products Degradation Products analyte This compound oxidation Oxidation (Reactive Oxygen Species, Light) analyte->oxidation hydrolysis Hydrolysis (Acyl-CoA Thioesterases, pH extremes) analyte->hydrolysis ox_products Oxidized Acyl-CoAs oxidation->ox_products hydro_products Free Fatty Acid + Coenzyme A hydrolysis->hydro_products

References

Technical Support Center: Measurement of Acyl-CoAs in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) species in cultured cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments. While the principles discussed here are broadly applicable, they are particularly relevant for the quantification of short, medium, and long-chain acyl-CoAs, which we will refer to generally in place of the non-standard term "Meadowyl-CoA".

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying acyl-CoAs in cultured cells?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs.[1] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1]

Q2: My acyl-CoA samples seem to be degrading. How can I prevent this?

A2: Acyl-CoAs are known to be unstable and can be broken down by hydrolysis, especially in aqueous solutions that are alkaline or highly acidic.[2][3] To minimize degradation, it is crucial to process samples quickly at low temperatures (i.e., on ice) and store them at -80°C, preferably as a dry pellet.[1] When you need to reconstitute your samples before analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1][2]

Q3: What are the typical fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs consistently show a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

A4: Achieving good chromatographic separation is vital to reduce ion suppression and ensure accurate quantification.[1] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[1][4] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Issue 1: Low or No Signal
Inefficient ExtractionEnsure the chosen extraction solvent is appropriate for the acyl-CoA species of interest. A common method involves using cold methanol.[2][5] For broader coverage, a mixture of acetonitrile, methanol, and water can be effective.[3] Ensure complete cell lysis.
Sample DegradationMinimize the time between cell harvesting and extraction, keeping samples on ice at all times.[1] Rapidly quench metabolic activity. Store extracted samples at -80°C.[1]
Poor IonizationOptimize mass spectrometry source parameters, including capillary voltage and gas flow rates.[2] The choice of mobile phase additives can also impact ionization efficiency.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Suboptimal ChromatographyEnsure the analytical column is not overloaded.[6] The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6] Check for and eliminate extra-column volume from tubing and connections.[6]
Matrix EffectsUnwanted compounds in the sample can interfere with the analyte's chromatography.[7] Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[1][4] However, be aware that SPE can lead to the loss of hydrophilic, short-chain acyl-CoAs.[1]
Issue 3: Inaccurate or Imprecise Quantification
Lack of a Suitable Internal StandardUse a stable isotope-labeled internal standard for each analyte if possible. If not available, an odd-chain acyl-CoA that is not naturally present in the sample can be used to control for extraction variability.[1]
Non-Linearity of Calibration CurveConstruct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1]
Improper NormalizationNormalize acyl-CoA levels to a consistent measure of sample input, such as total protein concentration or cell number, to account for variations in cell density.[2][8]

Quantitative Data Summary

The abundance of acyl-CoA species can vary significantly between different cell lines. The following table summarizes reported quantitative data for various acyl-CoAs in commonly used human cell lines. Note that direct comparison between studies may be affected by differences in experimental conditions and normalization methods.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[5]--
Propionyl-CoA3.532[5]--
Butyryl-CoA1.013[5]--
Valeryl-CoA1.118[5]--
Crotonoyl-CoA0.032[5]--
HMG-CoA0.971[5]--
Succinyl-CoA25.467[5]--
Glutaryl-CoA0.647[5]--
C14:0-CoA-~2.5[5]~1.5[5]
C16:0-CoA-~12[5]~4[5]
C18:0-CoA-~10[5]~3[5]
C18:1-CoA-~25[5]~2.5[5]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a synthesized method for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS/MS analysis.[2][4][5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Internal Standard solution (e.g., C15:0-CoA or other odd-chain acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[5]

  • Cell Lysis and Extraction:

    • Add a defined volume of ice-cold methanol containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[5]

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[5]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[5]

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7).[2][5]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.[2][4]

Chromatographic Separation:

  • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[4]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[2]

  • Transitions: For each acyl-CoA, monitor the transition from the precursor ion ([M+H]+) to a specific product ion. A common product ion for screening is generated by the neutral loss of 507 Da.[2]

Visualizations

experimental_workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_analysis Analysis adherent Adherent Cells wash_adherent Wash with ice-cold PBS adherent->wash_adherent Aspirate Medium suspension Suspension Cells pellet_suspension pellet_suspension suspension->pellet_suspension Centrifuge add_methanol Add cold Methanol + Internal Standard wash_adherent->add_methanol scrape Scrape Cells wash_suspension wash_suspension pellet_suspension->wash_suspension Wash with ice-cold PBS wash_suspension->add_methanol resuspend Resuspend Pellet centrifuge_protein Centrifuge (15,000 x g, 4°C) scrape->centrifuge_protein resuspend->centrifuge_protein collect_supernatant Collect Supernatant centrifuge_protein->collect_supernatant dry_sample Dry Sample (Nitrogen or Vacuum) collect_supernatant->dry_sample reconstitute Reconstitute in LC-MS compatible solvent dry_sample->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal extraction Inefficient Extraction start->extraction degradation Sample Degradation start->degradation ionization Poor Ionization start->ionization optimize_solvent Optimize Extraction Solvent extraction->optimize_solvent work_cold_fast Work Quickly on Ice degradation->work_cold_fast tune_ms Tune MS Parameters ionization->tune_ms

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 5Z,8Z,11Z-eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the low-level detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of this compound.[1][2][3] This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from complex biological matrices.[1][2]

Q2: What are the typical challenges encountered when analyzing this compound at low levels?

A2: Researchers often face challenges with sample stability, ion suppression from the sample matrix, and low ionization efficiency. Acyl-CoA molecules can be unstable in aqueous solutions and prone to degradation.[2] Ion suppression, a common issue in LC-MS/MS analysis of biological samples, can significantly reduce the signal intensity of the target analyte.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To improve stability, it is crucial to work quickly and at low temperatures. Use of antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction can prevent oxidative degradation. Acidifying the extraction solvent can also help to slow down hydrolysis. Samples should be stored at -80°C for long-term stability.

Q4: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode mass spectrometry?

A4: In positive ion electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] This predictable fragmentation is highly specific and is commonly used for the selective detection of acyl-CoAs in MRM mode.[1][2]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step
Sample Degradation - Prepare fresh samples and standards. - Work on ice and minimize sample processing time. - Add an antioxidant like BHT to the extraction solvent.
Ion Suppression - Dilute the sample to reduce matrix effects. - Improve sample cleanup using Solid Phase Extraction (SPE). - Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.
Inefficient Ionization - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust mobile phase composition; consider adding a small amount of a weak acid like formic or acetic acid.
Incorrect MS/MS Parameters - Confirm the precursor ion (M+H)+ for this compound. - Set the product ion based on the neutral loss of 507 Da. - Optimize collision energy for the specific MRM transition.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Column Overload - Inject a smaller sample volume or dilute the sample.
Secondary Interactions - Ensure the pH of the mobile phase is appropriate for the analyte. - Use a high-quality, end-capped C18 column.
Contamination - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Unstable LC Pump Performance - Purge the pump to remove air bubbles. - Ensure consistent mobile phase composition.
Column Degradation - Replace the column if it has been used extensively.
Temperature Fluctuations - Use a column oven to maintain a stable temperature.

Data Presentation

Table 1: Typical Lower Limits of Quantification (LLOQ) for Eicosanoids and Related Lipid Mediators using LC-MS/MS

Analyte ClassLLOQ Range (ng/mL)Reference
Eicosanoids0.01 - 17.65[4]
Free Fatty Acids1.1 - 4.8[5]
Acyl-CoAs2 - 133 (nM)[2]

Note: The LLOQ for this compound may vary depending on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples
  • Sample Homogenization: Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 2:1 methanol:chloroform with 0.005% BHT).

  • Phase Separation: Add water to the homogenate to induce phase separation.

  • Lipid Extraction: Centrifuge the sample and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (Predicted):

    • Q1 (Precursor Ion): Calculated m/z for [M+H]+ of this compound.

    • Q3 (Product Ion): [M+H - 507.0]+.

  • Data Analysis: Integrate the peak area of the MRM transition and quantify against a standard curve.

Visualizations

Troubleshooting_Low_Signal start Low or No Signal Detected check_ms Check MS Performance (infuse standard) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok troubleshoot_ms Troubleshoot MS: - Clean ion source - Check tuning ms_ok->troubleshoot_ms No check_lc Inject Standard via LC ms_ok->check_lc Yes lc_ok LC-MS Signal OK? check_lc->lc_ok troubleshoot_lc Troubleshoot LC: - Check for leaks - Replace column lc_ok->troubleshoot_lc No troubleshoot_sample Troubleshoot Sample Prep: - Check for degradation - Optimize extraction - Address ion suppression lc_ok->troubleshoot_sample Yes

Caption: A logical workflow for troubleshooting low LC-MS signal.

Mead_Acid_Biosynthesis cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) 18:2n-9 18:2n-9 Oleic Acid (18:1n-9)->18:2n-9 Fads2 20:2n-9 20:2n-9 18:2n-9->20:2n-9 Elovl5 Mead Acid (20:3n-9) Mead Acid (20:3n-9) 20:2n-9->Mead Acid (20:3n-9) Fads1 Oleic Acid (18:1n-9)_2 Oleic Acid (18:1n-9) 20:1n-9 20:1n-9 Oleic Acid (18:1n-9)_2->20:1n-9 Elovl5 20:2n-9_2 20:2n-9 20:1n-9->20:2n-9_2 Fads2 Mead Acid (20:3n-9)_2 Mead Acid (20:3n-9) 20:2n-9_2->Mead Acid (20:3n-9)_2 Fads1

Caption: Biosynthesis pathways of Mead Acid (5Z,8Z,11Z-eicosatrienoic acid).[6][7]

References

resolving isomeric interferences in Meadoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with isomeric interferences in Meadoyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric interferences in Meadoyl-CoA (20:3, n-9) analysis?

A1: Meadoyl-CoA is an acyl-coenzyme A containing a 20-carbon chain with three double bonds. The primary analytical challenge arises from isobaric and isomeric species, which have the same mass but different structures. These include:

  • Positional Isomers: Other 20:3 acyl-CoA species where the double bonds are in different positions, such as Dihomo-γ-linolenoyl-CoA (20:3, n-6) and Eicosatrienoyl-CoA (20:3, n-3).

  • Geometric Isomers: Variations in the stereochemistry of the double bonds (cis/trans). Naturally occurring fatty acids predominantly have cis double bonds.[1]

  • sn-positional Isomers: In complex lipids containing Meadoyl-CoA, the acyl chain can be attached at different positions on the glycerol (B35011) backbone (e.g., sn-1 vs. sn-2), creating isomers that are difficult to distinguish.[2][3]

The immense structural homology among lipids results in a large number of these isomeric compounds in biological samples, complicating accurate identification and quantification.[2]

Q2: Why can't standard Liquid Chromatography-Mass Spectrometry (LC-MS) always resolve these isomers?

A2: Standard LC-MS methods often fall short for several reasons:

  • Co-elution in Chromatography: Many isomers have very similar physicochemical properties, causing them to co-elute from the liquid chromatography column.[3] While reversed-phase LC can separate lipids based on chain length and degree of unsaturation, it often fails to separate positional isomers.[4][5]

  • Identical Mass in MS: Isomers have the same elemental composition and therefore the same exact mass, making them indistinguishable in a single-stage mass spectrometer (MS1).[2]

  • Similar Fragmentation in MS/MS: Conventional tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) often produce nearly identical fragmentation patterns for positional isomers, as the low-energy collisions do not typically break the carbon-carbon double bonds of the acyl chain.[2][6]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode tandem mass spectrometry?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a well-defined fragmentation pattern, which is useful for identifying them as a class. The two most prominent features are:

  • A neutral loss of 507.1 Da , corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[7][8][9][10] The resulting product ion is the most abundant and is frequently used for quantification in Multiple Reaction Monitoring (MRM) assays.[8][9]

  • A product ion at m/z 428.1 , which represents the CoA moiety itself.[8][9][10]

These characteristic fragments confirm the presence of an acyl-CoA but do not typically provide information about the specific acyl chain structure, such as double bond positions.

Troubleshooting Guide

Q4: My chromatogram shows a single sharp peak for m/z corresponding to Meadoyl-CoA, but I suspect multiple isomers are present. How can I confirm this?

A4: This is a classic case of isomeric co-elution.[3] While a single chromatographic peak suggests analytical purity, it can mask underlying isomeric complexity. To deconvolve this, you should employ more advanced techniques:

  • Ion Mobility Spectrometry (IMS): Couple your LC-MS system with an IMS device. IMS separates ions in the gas phase based on their size, shape, and charge (collision cross-section).[5][11][12] Isomers with different double bond positions or acyl chain positions often have slightly different shapes and can be separated by IMS, even if they co-elute from the LC column.[5][12][13]

  • Advanced MS/MS Fragmentation: Use a fragmentation technique that is sensitive to the double bond position.

    • Ozone-Induced Dissociation (OzID): This method involves reacting the ions with ozone in the mass spectrometer. Ozone selectively cleaves the C=C double bonds, producing fragment ions that reveal the original position of the double bond.[4]

    • Radical-Directed Dissociation (RDD): This approach generates radical ions from your lipid adducts, which then fragment in a way that is diagnostic for double bond positions and chain branching.[6]

Q5: I am unable to differentiate between sn-1 and sn-2 positional isomers. What is the recommended approach?

A5: Differentiating sn-positional isomers is challenging because they often have very similar fragmentation patterns.[3] The relative abundance of fatty acyl fragment ions in MS/MS spectra can sometimes distinguish them, but this ratio can vary between instruments and methods.[3] The most robust methods are:

  • High-Resolution Ion Mobility Spectrometry (IMS): Techniques like Drift Tube IMS (DTIMS) and Trapped Ion Mobility Spectrometry (TIMS) have demonstrated the ability to separate sn-positional isomers of lipid standards and in biological mixtures.[5][12][14]

  • Chromatographic Optimization: While difficult, some specialized chiral chromatography or optimized reversed-phase methods may achieve partial separation. However, this is often not a high-throughput solution.[15]

Q6: My acyl-CoA signal is weak and unstable. How can I improve sample preparation and stability?

A6: Acyl-CoAs are known to be unstable, particularly in aqueous solutions at neutral or alkaline pH.[16][17] To improve signal and stability:

  • Extraction: Use an acidic extraction solvent. A common method is solid-phase extraction (SPE) following protein precipitation with an agent like trichloroacetic acid.[7][18]

  • Reconstitution: Reconstitute the dried extract in an acidic solvent. A solution of 50% methanol (B129727) / 50% 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3.5 has been shown to improve stability compared to neutral solutions.[16]

  • Storage and Handling: Always keep samples on ice or in a cooled autosampler (e.g., 4°C) to minimize degradation.[19] Using glass vials instead of plastic can also reduce signal loss for some CoA species.[17]

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for Isomer Resolution

TechniqueType of Isomerism ResolvedThroughputEase of UseNotes
Reversed-Phase LC (RPLC) Chain length, degree of unsaturation. Limited separation of some positional/geometric isomers.[4][20]HighEasyMost common LC method for lipidomics.[4]
Argentation Chromatography Number and geometry (cis/trans) of double bonds.[21]LowModerateUses silver ions to interact with double bonds.
Tandem MS (CID/HCD) Confirms lipid class (e.g., Acyl-CoA). Generally poor for double bond or sn-positional isomers.[2][6]HighEasyProvides sum composition of acyl chains.
Ion Mobility (FAIMS, DTIMS, TIMS) sn-positional, double bond positional, cis/trans isomers.[5][11][12][13]HighModerateAdds a rapid, gas-phase separation dimension. High success rate (~75%) for resolving common lipid isomers.[11][12][13]
Ozone-Induced Dissociation (OzID) Unambiguous determination of double bond position.[4]ModerateHardRequires specialized MS instrumentation or modification.
Radical-Directed Dissociation (RDD) Double bond position, chain branching.[6]ModerateHardChemical derivatization or specialized adduct formation is required.

Experimental Protocols

Protocol 1: General Workflow for Isomer-Resolved Acyl-CoA Analysis

This protocol outlines a state-of-the-art approach combining liquid chromatography, ion mobility spectrometry, and tandem mass spectrometry (LC-IMS-MS/MS).

  • Sample Extraction:

    • Homogenize tissue or cells in ice-cold 10% trichloroacetic acid.[18]

    • Spike with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

    • Centrifuge to pellet protein and other debris.

    • Purify the supernatant containing acyl-CoAs using solid-phase extraction (SPE) with a suitable column (e.g., Oasis HLB).[7][18]

    • Elute, evaporate to dryness under nitrogen, and reconstitute in an acidic solvent (e.g., 50% Methanol with 25 mM Ammonium Acetate, pH 4.5).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% acetic acid.

    • Gradient: A typical gradient would start at a high concentration of Mobile Phase A, ramping up to a high concentration of Mobile Phase B to elute the hydrophobic acyl-CoAs. Retention time generally increases with acyl chain length and decreases with the number of double bonds.[16]

  • Ion Mobility and Mass Spectrometry (IMS-MS/MS):

    • Introduce the LC eluent into an ESI source coupled to an IMS-MS instrument (e.g., Agilent 6560 IMS-QTOF, Waters SYNAPT, Bruker timsTOF).

    • Ionization Mode: Positive.

    • IMS Separation: Utilize the ion mobility cell to separate co-eluting isomers based on their collision cross-section (CCS).

    • MS/MS Acquisition: Perform data-dependent acquisition.

      • MS1 Scan: Acquire full scan spectra to detect precursor ions.

      • MS2 Scan: Select precursor ions corresponding to 20:3-CoA (and other acyl-CoAs of interest) for fragmentation. Use a fragmentation energy sufficient to observe the characteristic neutral loss of 507.1 and the m/z 428.1 fragment.

  • Data Analysis:

    • Process the 4D data (retention time, m/z, ion mobility drift time, intensity).

    • Identify acyl-CoAs by their accurate mass and characteristic MS/MS fragments.

    • Use the ion mobility dimension to resolve and individually quantify co-eluting isomers that were separated in the IMS cell.

Visualizations

workflow General Workflow for Isomer-Resolved Acyl-CoA Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction 1. Acidic Extraction & SPE Purification Reconstitution 2. Reconstitution in Stable Solvent Extraction->Reconstitution LC 3. Reversed-Phase LC Separation Reconstitution->LC IMS 4. Ion Mobility Separation (IMS) LC->IMS MS 5. Tandem MS (MS/MS) IMS->MS Analysis 6. 4D Data Analysis (RT, m/z, CCS) MS->Analysis Quant 7. Isomer-Specific Quantification Analysis->Quant

Caption: A step-by-step workflow for analyzing Acyl-CoA isomers.

troubleshooting_tree Troubleshooting Isomeric Interference start Problem: Single LC peak, but multiple isomers suspected q1 Can you modify the LC method? start->q1 lc_yes Try Argentation LC or Chiral LC q1->lc_yes Yes lc_no LC modification is not feasible or insufficient q1->lc_no No q2 Is an Ion Mobility Spectrometer available? lc_no->q2 ims_yes Use LC-IMS-MS. Separates isomers by shape (CCS) post-LC. q2->ims_yes Yes ims_no No IMS available q2->ims_no No q3 Is double bond position the primary question? ims_no->q3 db_yes Use specialized MS/MS: Ozone-Induced Dissociation (OzID) or Radical-Directed Dissociation (RDD) q3->db_yes Yes db_no Differentiation may not be possible with available equipment. Report as sum of isomers. q3->db_no No

Caption: A decision tree for resolving co-eluting isomers.

References

optimizing collision energy for 5Z,8Z,11Z-eicosatrienoyl-CoA fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the collision energy for the MS/MS fragmentation of 5Z,8Z,11Z-eicosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary fragmentation pattern observed for this compound in positive ion mode MS/MS?

A1: In positive ion mode, this compound, like other acyl-CoAs, predominantly undergoes a characteristic fragmentation pattern. This involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a mass difference of 507.0 Da between the precursor ion (Q1) and the product ion (Q3).[1][2] A highly abundant product ion is formed by the cleavage of the C-O bond of the 5'-β-phosphate, with the charge retained on the acyl portion of the molecule.[3] Additionally, a fragment ion at m/z 428, representing the CoA moiety, is commonly observed.[4][5]

Q2: How does the collision energy affect the fragmentation of this compound?

A2: Collision energy (CE) is a critical parameter that directly influences the efficiency of fragmentation. Insufficient CE will result in poor fragmentation and low product ion intensity. Conversely, excessive CE can lead to extensive fragmentation, diminishing the intensity of the desired product ion and potentially generating uninformative smaller fragments. The optimal CE maximizes the intensity of the target product ion (resulting from the neutral loss of 507.0 Da) while minimizing unwanted fragmentation.

Q3: Are there typical starting values for collision energy when analyzing long-chain polyunsaturated acyl-CoAs like this compound?

A3: While the optimal collision energy is instrument-dependent, published data for similar long-chain acyl-CoAs can provide a good starting point. For many long-chain acyl-CoAs, collision energies in the range of 40-60 eV are often employed in positive ion mode.[2] It is crucial to experimentally determine the optimal CE for your specific instrument and experimental conditions.

Q4: Can the position of the double bonds in this compound influence its fragmentation?

A4: Yes, the position of double bonds can influence the fragmentation pattern. Studies have shown that in-source fragmentation can lead to cleavages at the C-C bonds adjacent to the double bonds, which can help in their localization.[6] While the primary fragmentation for quantitative analysis focuses on the neutral loss of the CoA moiety, an awareness of these alternative fragmentation pathways is important for qualitative analysis and potential isomer differentiation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Ion Signal 1. Suboptimal Collision Energy.2. Poor precursor ion intensity.3. Incorrect precursor/product ion m/z values.1. Perform a collision energy optimization experiment (see Experimental Protocols).2. Optimize source conditions (e.g., spray voltage, gas flows, temperature) to enhance precursor ion signal.3. Verify the calculated m/z values for the [M+H]+ precursor and the product ion after the 507.0 Da neutral loss.
High Background Noise or Multiple Interfering Peaks 1. In-source fragmentation.2. Co-eluting isobaric interferences.3. Contaminated mobile phase or LC system.1. Reduce the declustering potential (or equivalent parameter) to minimize in-source fragmentation.2. Improve chromatographic separation to resolve interferences.3. Prepare fresh mobile phases and flush the LC system.
Poor Reproducibility of Signal Intensity 1. Fluctuations in instrument performance.2. Instability of the analyte.3. Inconsistent sample preparation.1. Ensure the mass spectrometer is properly calibrated and stabilized.2. Analyze samples promptly after preparation and keep them in a cooled autosampler.3. Use a consistent and validated sample preparation protocol.
Peak Tailing or Broadening 1. Secondary interactions with the column.2. Inappropriate mobile phase composition.3. Column degradation.1. Consider a different column chemistry or mobile phase additives.2. Adjust the mobile phase pH or organic content.3. Replace the analytical column.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes a method to determine the optimal collision energy (CE) for the fragmentation of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

1. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol:chloroform 2:1, v/v).

  • Dilute the stock solution to a working concentration of approximately 1 µM in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 30 mM triethylammonium (B8662869) acetate).[3]

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • In Q1, select the precursor ion for this compound ([M+H]⁺).

  • In Q3, select the product ion corresponding to the neutral loss of 507.0 Da.

3. Optimization Procedure:

  • While infusing the standard, create an experiment that ramps the collision energy over a defined range (e.g., 20 eV to 70 eV) in discrete steps (e.g., 2-5 eV increments).

  • At each CE value, record the intensity of the selected product ion.

  • Plot the product ion intensity as a function of the collision energy.

  • The optimal collision energy is the value that yields the maximum product ion intensity.

4. Refinement (Optional):

  • Once an optimal CE is identified, you can perform a finer ramp around this value (e.g., in 1 eV increments) to further refine the setting.

Data Presentation

Table 1: Generic MS/MS Parameters for Long-Chain Acyl-CoA Analysis

This table provides a starting point for developing a quantitative method for this compound based on published data for similar compounds. The optimal values for your specific instrument may vary.

Parameter Typical Value/Range Reference(s)
Ionization Mode Positive Electrospray Ionization (ESI)[2][3][7]
Precursor Ion (Q1) [M+H]⁺[3]
Product Ion (Q3) [M+H - 507.0]⁺[2][3]
Declustering Potential (DP) 60 - 90 V[2]
Collision Energy (CE) 40 - 65 eV[2][3]
Collision Cell Exit Potential (CXP) 8 - 10 V[3][4]
Table 2: Example Collision Energy Optimization Data (Hypothetical)
Collision Energy (eV) Product Ion Intensity (Arbitrary Units)
3015,000
3528,000
4045,000
4562,000
5075,000
5572,000
6060,000
6548,000

This hypothetical data illustrates that the optimal collision energy would be approximately 50 eV.

Visualizations

experimental_workflow prep Standard Preparation (1 µM this compound) infuse Direct Infusion (5-10 µL/min) prep->infuse ms_setup MS Setup (Positive ESI) Q1: [M+H]⁺ Q3: [M+H - 507.0]⁺ infuse->ms_setup ce_ramp Collision Energy Ramp (e.g., 20-70 eV) ms_setup->ce_ramp acquire Data Acquisition (Product Ion Intensity) ce_ramp->acquire analyze Data Analysis (Plot Intensity vs. CE) acquire->analyze optimize Determine Optimal CE analyze->optimize fragmentation_pathway precursor Precursor Ion [this compound + H]⁺ cid Collision-Induced Dissociation (CID) precursor->cid product Product Ion [Acyl Chain + H]⁺ cid->product neutral_loss Neutral Loss (507.0 Da) 3'-phospho-ADP cid->neutral_loss troubleshooting_logic start Low Product Ion Signal check_precursor Is Precursor Ion Intensity Sufficient? start->check_precursor optimize_source Optimize Source Conditions check_precursor->optimize_source No check_ce Is Collision Energy Optimized? check_precursor->check_ce Yes optimize_source->check_precursor resolved Signal Improved optimize_source->resolved optimize_ce Perform CE Optimization Protocol check_ce->optimize_ce No check_m_z Verify m/z Values check_ce->check_m_z Yes optimize_ce->check_ce optimize_ce->resolved check_m_z->resolved

References

Technical Support Center: Quality Control for 5Z,8Z,11Z-Eicosatrienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the quality control measures for the analysis of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as Mead acid-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is the activated form of 5Z,8Z,11Z-eicosatrienoic acid (Mead acid), an omega-9 polyunsaturated fatty acid. As an acyl-CoA, it is a key intermediate in various metabolic pathways, including lipid synthesis and cell signaling.[1] Its levels can be indicative of essential fatty acid deficiency. Accurate quantification is crucial for understanding its role in metabolic regulation and disease.

Q2: What is the most common analytical technique for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[1]

Q3: How should I store my samples to ensure the stability of this compound?

A3: Due to the presence of double bonds, this compound is susceptible to oxidation.[2][3] It is recommended to store tissue and cell samples at -80°C until analysis. During sample preparation, all steps should be performed on ice to minimize degradation.[3]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard would be a stable isotope-labeled version of this compound. However, due to commercial unavailability, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0-CoA) are commonly used. These are not typically found in biological systems and have similar extraction and ionization properties to long-chain unsaturated acyl-CoAs.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound
Potential CauseRecommended Solution
Analyte Degradation Polyunsaturated acyl-CoAs are prone to oxidation and hydrolysis.[2][3][4] Ensure samples are processed quickly and kept on ice. Use antioxidants, such as butylated hydroxytoluene (BHT), during extraction. Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Inefficient Extraction The extraction efficiency of acyl-CoAs can be matrix-dependent. A common method involves protein precipitation and liquid-liquid extraction. Ensure thorough homogenization of the sample.[1]
Ion Suppression Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. Improve chromatographic separation to resolve this compound from interfering species. Utilize a robust sample clean-up procedure, such as solid-phase extraction (SPE).
Incorrect Mass Spectrometer Parameters Optimize the multiple reaction monitoring (MRM) transitions for this compound. The precursor ion will be [M+H]+, and a characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]
Issue 2: Poor Chromatographic Peak Shape
Potential CauseRecommended Solution
Secondary Interactions with Column The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to tailing. Use a C18 column with a mobile phase containing an ion-pairing agent or a buffer to improve peak shape.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and peak shape of acyl-CoAs. Experiment with different pH values to find the optimal condition for your column and system.
Co-elution with Isomers Structural isomers can co-elute, leading to broad or asymmetric peaks. Optimize the gradient elution to achieve better separation.
Issue 3: High Variability in Quantitative Results
Potential CauseRecommended Solution
Inconsistent Extraction Recovery Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.
Matrix Effects Different samples may have varying levels of matrix components that affect ionization. Prepare calibration standards in a matrix that closely matches your samples to compensate for these effects.
Instability in Autosampler Acyl-CoAs can degrade in the autosampler.[1] Maintain the autosampler at a low temperature (e.g., 4°C) and analyze samples in a timely manner after preparation.

Experimental Protocols

Representative Protocol for Extraction and LC-MS/MS Analysis of this compound

This protocol is a representative method based on established procedures for long-chain acyl-CoA analysis.[1]

  • Sample Homogenization:

    • Homogenize frozen tissue (~50 mg) or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol:water.

    • Add a known amount of internal standard (e.g., C17:0-CoA) to each sample.

  • Liquid-Liquid Extraction:

    • Add 2 mL of chloroform (B151607) to the homogenate and vortex thoroughly.

    • Add 1 mL of water and vortex again to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Collect the lower organic phase.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 10 mM ammonium (B1175870) acetate).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

      • Precursor Ion (Q1): [M+H]+ for this compound.

      • Product Ion (Q3): A characteristic fragment resulting from the neutral loss of 507 Da.[1]

Quality Control Parameters

The following table provides typical quality control parameters for the LC-MS/MS analysis of long-chain acyl-CoAs. These values should be established and validated for each specific assay.

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenization Homogenization with IS sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction drying Drying extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification qc_check Quality Control Check quantification->qc_check

Experimental workflow for this compound analysis.

troubleshooting_logic start Low/No Signal check_ms Check MS Parameters? start->check_ms check_sample_prep Review Sample Prep? check_ms->check_sample_prep No optimize_ms Optimize MRM Transitions check_ms->optimize_ms Yes check_chromatography Optimize Chromatography? check_sample_prep->check_chromatography No check_stability Assess Analyte Stability check_sample_prep->check_stability Degradation? improve_extraction Improve Extraction Efficiency check_sample_prep->improve_extraction Inefficient? address_suppression Address Ion Suppression check_chromatography->address_suppression Yes

Troubleshooting logic for low signal intensity.

signaling_pathway oleic_acid Oleic Acid-CoA desaturase1 Δ6-Desaturase oleic_acid->desaturase1 Essential Fatty Acid Deficiency elongase Elongase desaturase2 Δ5-Desaturase mead_acid_coa This compound (Mead Acid-CoA) desaturase2->mead_acid_coa lipoxygenase 5-Lipoxygenase mead_acid_coa->lipoxygenase lta3 Leukotriene A3 lipoxygenase->lta3

Biosynthesis and metabolism of this compound.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acyl-CoA analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for fatty acyl-CoAs in reversed-phase chromatography?

Poor peak shape, including tailing, fronting, and broadening, can arise from a variety of factors. The most common causes include:

  • Secondary Interactions: Interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and residual silanol (B1196071) groups on the silica-based stationary phase can lead to significant peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. For long-chain acyl-CoAs, alkaline mobile phases are often employed to improve peak shape.[3][4] At acidic pH, short-chain acyl-CoAs may show better retention, but long-chain species can exhibit poor peak shape.[4]

  • Column Contamination and Degradation: Repeated injections of biological extracts can lead to the accumulation of matrix components on the column, causing peak distortion and increased backpressure.[5] Column bed collapse or void formation can also lead to peak fronting.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[2]

Q2: My fatty acyl-CoA peaks are showing significant tailing. How can I fix this?

Peak tailing is a frequent issue in fatty acyl-CoA analysis. Here are several strategies to address it:

  • Adjust Mobile Phase pH: For long-chain fatty acyl-CoAs, increasing the mobile phase pH to alkaline conditions can help suppress the interaction between the analyte and the stationary phase.[3][4] Ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can be used to adjust the pH.[5]

  • Use an Ion-Pairing Agent: Ion-pairing agents, such as alkyl sulfonates or perchlorates, can be added to the mobile phase to mask the charged phosphate groups on the acyl-CoAs, reducing interactions with the stationary phase and improving peak shape.[6][7]

  • Select an Appropriate Column: Consider using a column with end-capping to minimize the number of free silanol groups.[8] Alternatively, a column with a different stationary phase, such as a C8 instead of a C18, may provide better peak shape for some analytes.[9]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to tailing. Increasing the buffer strength (typically 10-50 mM) can help.[1]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing viscosity and improving mass transfer.

Q3: My peaks are broad and poorly resolved. What steps can I take to improve them?

Broad peaks can be caused by several factors. Here's a troubleshooting guide:

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[1] Ensure connections are secure and tubing is as short and narrow as possible.

  • Optimize Flow Rate: A flow rate that is too high or too low can lead to peak broadening. The optimal flow rate will depend on the column dimensions and particle size.

  • Column Health: A contaminated or old column can lead to broad peaks. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. A guard column can help extend the life of your analytical column.[1]

  • Sample Preparation: Ensure your sample is free of particulates by filtering or centrifuging before injection. Inadequate sample cleanup can lead to column fouling and poor peak shape.[10]

  • Gradient Optimization: A shallow gradient may be necessary to resolve closely eluting fatty acyl-CoAs. Experiment with the gradient slope and duration to improve separation.

Troubleshooting Guides

Table 1: Troubleshooting Poor Peak Shape for Fatty Acyl-CoAs
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with stationary phaseIncrease mobile phase pH; add an ion-pairing agent; use an end-capped column.[1][3][4][8]
Column contaminationWash the column with a strong solvent; use a guard column.[1][5]
Low buffer concentrationIncrease buffer strength to 10-50 mM.[1]
Peak Fronting Sample overloadReduce injection volume or dilute the sample.[2]
Incompatible sample solventDissolve the sample in the initial mobile phase or a weaker solvent.[2]
Column degradation (void)Replace the column.[2]
Peak Broadening Extra-column dead volumeUse shorter, narrower internal diameter tubing.[1]
Column contamination/agingClean or replace the column.[10]
Flow rate too high/lowOptimize the flow rate for your column dimensions.
Split Peaks Clogged inlet fritReplace the column inlet frit.[1]
Column contaminationWash or replace the column.[10]
Sample solvent incompatibilityMatch the sample solvent to the mobile phase.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Long-Chain Fatty Acyl-CoAs

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., 100 mM KH2PO4).[11]

    • Perform a liquid-liquid extraction using an organic solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and heptane.[5][11]

    • Centrifuge to pellet debris and collect the supernatant containing the fatty acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5-10 mM ammonium acetate (B1210297) or ammonium bicarbonate in water, pH adjusted to alkaline conditions (e.g., pH 8-10 with ammonium hydroxide).[3][5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the long-chain species, followed by a column wash and re-equilibration. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 35-45 °C.[11]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification.[3][12]

    • MRM Transitions: A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) fragment) or the product ion at m/z 428.[3][5]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions cluster_broadening Broadening Solutions start Poor Peak Shape Observed tailing Peak Tailing start->tailing Symmetrical? No fronting Peak Fronting start->fronting Symmetrical? No broadening Peak Broadening start->broadening Width Acceptable? No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph add_ip Add Ion-Pairing Agent tailing->add_ip check_column Use End-Capped Column tailing->check_column reduce_load Reduce Sample Load fronting->reduce_load match_solvent Match Sample Solvent fronting->match_solvent check_dead_volume Minimize Dead Volume broadening->check_dead_volume optimize_flow Optimize Flow Rate broadening->optimize_flow clean_column Clean/Replace Column broadening->clean_column end Improved Peak Shape adjust_ph->end add_ip->end check_column->end reduce_load->end match_solvent->end check_dead_volume->end optimize_flow->end clean_column->end

A logical workflow for troubleshooting common HPLC peak shape problems.

Fatty Acyl-CoA Interaction with Stationary Phase

AnalyteInteraction cluster_column Stationary Phase cluster_analyte Fatty Acyl-CoA silanol Si-OH c18 C18 Chains acyl_chain Fatty Acyl Chain (Hydrophobic) acyl_chain->c18 Hydrophobic Interaction (Desirable) coa_phosphate CoA Phosphate Groups (Anionic) coa_phosphate->silanol Ionic Interaction (Causes Tailing)

Interactions of fatty acyl-CoA with a C18 stationary phase.

References

handling and solubility issues with 5Z,8Z,11Z-eicosatrienoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5Z,8Z,11Z-eicosatrienoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound is the activated form of 5Z,8Z,11Z-eicosatrienoic acid, also known as Mead acid. Mead acid is an omega-9 polyunsaturated fatty acid that becomes prominent in tissues during essential fatty acid deficiency. The conversion to its coenzyme A (CoA) thioester is a critical step for its involvement in various metabolic pathways. As an acyl-CoA, it can be a substrate for enzymes involved in lipid synthesis and signaling molecule generation.

Q2: How should I reconstitute and store my this compound standard?

Due to the limited availability of specific data for this compound, we recommend following the general guidelines for long-chain polyunsaturated acyl-CoA standards. Always refer to the manufacturer's product data sheet for specific instructions.

  • Reconstitution: Long-chain acyl-CoAs are known to be unstable in aqueous solutions. For improved stability, it is recommended to reconstitute the standard in an organic solvent. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1] A solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 has also been used.[1]

  • Storage: Store the lyophilized standard at -20°C or below. Once reconstituted, it is crucial to aliquot the standard into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C for long-term storage.

Q3: In which solvents is this compound soluble?

Solubility of 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid)

SolventConcentration
EthanolMiscible[2]
Dimethylformamide (DMF)100 mg/ml[2]
Dimethyl sulfoxide (B87167) (DMSO)100 mg/ml[2]
0.1 M Na2CO31 mg/ml[2]

Note: The addition of the large, polar Coenzyme A group will alter the solubility profile. The CoA ester will have increased aqueous solubility compared to the free fatty acid, but aggregation can still be an issue in aqueous buffers.

Troubleshooting Guides

Poor or No Signal in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Degradation of the Standard Prepare fresh dilutions from a new aliquot. Ensure proper storage conditions (-80°C) and avoid multiple freeze-thaw cycles. Acyl-CoAs are unstable in aqueous solutions, so prepare samples immediately before analysis.[1]
Suboptimal Ionization Long-chain acyl-CoAs can be analyzed in both positive and negative ion mode. If signal is poor in one mode, try the other. In positive mode, a characteristic neutral loss of 507 Da is often observed.[3]
Poor Chromatographic Peak Shape See the "Poor Peak Shape in Chromatography" section below.
Matrix Effects If analyzing in a complex matrix, dilute the sample or use a solid-phase extraction (SPE) clean-up step. An isotopically labeled internal standard is recommended for accurate quantification.
Poor Peak Shape in Chromatography (Tailing, Fronting, Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Peak tailing for acyl-CoAs can occur due to interactions with the stationary phase. Using a mobile phase with a higher pH (e.g., with ammonium hydroxide) can help to reduce these interactions.
Column Contamination Flush the column with a strong solvent series. If the problem persists, consider replacing the column or the in-line filter.
Injection Solvent Incompatibility Whenever possible, dissolve the standard in the initial mobile phase. If a stronger solvent is used for reconstitution, inject the smallest possible volume.
Column Overload Reduce the amount of standard injected onto the column.

Experimental Protocols

Protocol 1: General Reconstitution of this compound Standard

Materials:

  • Lyophilized this compound standard

  • Anhydrous methanol, LC-MS grade

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of the lyophilized standard to equilibrate to room temperature before opening to prevent condensation.

  • Add a precise volume of anhydrous methanol to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex to ensure the standard is fully dissolved.

  • Immediately aliquot the stock solution into single-use, amber glass vials or low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This is a general method and should be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: A C18 or C8 reversed-phase column is commonly used.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a lower percentage of Mobile Phase B to a high percentage over 15-20 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-10 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Positive Mode Transition (example): Precursor ion (Q1) corresponding to the [M+H]+ of this compound, and a product ion (Q3) corresponding to the neutral loss of 507 Da.[3]

  • Negative Mode Transition (example): Precursor ion (Q1) corresponding to the [M-H]- of this compound.

Signaling Pathways and Workflows

Biosynthesis of Mead Acid (Precursor to this compound)

In states of essential fatty acid deficiency, Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps. Two primary pathways have been proposed.[4]

MeadAcid_Biosynthesis cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Oleic_Acid_1 18:1n-9 (Oleic Acid) Intermediate_18_2_1 18:2n-9 Oleic_Acid_1->Intermediate_18_2_1 Fads2 Intermediate_20_2_1 20:2n-9 Intermediate_18_2_1->Intermediate_20_2_1 Elovl5 Mead_Acid_1 20:3n-9 (Mead Acid) Intermediate_20_2_1->Mead_Acid_1 Fads1 Oleic_Acid_2 18:1n-9 (Oleic Acid) Intermediate_20_1_2 20:1n-9 Oleic_Acid_2->Intermediate_20_1_2 Elovl5 Intermediate_20_2_2 20:2n-9 Intermediate_20_1_2->Intermediate_20_2_2 Fads2 Mead_Acid_2 20:3n-9 (Mead Acid) Intermediate_20_2_2->Mead_Acid_2 Fads1

Caption: Biosynthesis pathways of Mead acid from oleic acid.

Metabolism of this compound

Once formed, this compound can be metabolized by various enzymes to produce signaling molecules.

MeadAcid_Metabolism Mead_Acid_CoA This compound 5_LOX 5-Lipoxygenase Mead_Acid_CoA->5_LOX COX Cyclooxygenase Mead_Acid_CoA->COX LTA3 Leukotriene A3 5_LOX->LTA3 5_HETrE 5-HETrE 5_LOX->5_HETrE Prostaglandins Prostaglandins COX->Prostaglandins LTC3 Leukotriene C3 LTA3->LTC3 LTD3 Leukotriene D3 LTC3->LTD3

Caption: Metabolic pathways of this compound.

General Experimental Workflow for Acyl-CoA Analysis

This diagram outlines a typical workflow for the analysis of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Extraction Extraction with Methanol/Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase or Methanol Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: General workflow for acyl-CoA analysis.

References

Technical Support Center: Refinement of Extraction Protocols for Different Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for various biological matrices. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

General Troubleshooting

FAQs

  • Q1: My analyte recovery is consistently low. What are the general steps I should take to troubleshoot this? A1: Low recovery is a common issue in extraction protocols. A systematic approach to troubleshooting is crucial. First, ensure that the analytical system itself is functioning correctly by injecting a known standard. If the system is working, the next step is to determine at which stage of the extraction process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of the protocol (e.g., the flow-through after sample loading, each wash step, and the final elution). Once the point of loss is identified, you can focus on optimizing that specific step, such as adjusting solvent strength, pH, or the choice of sorbent.

  • Q2: I'm observing poor reproducibility between my replicate extractions. What could be the cause? A2: Poor reproducibility can stem from several factors. Inconsistent sample handling and processing are common culprits. Ensure that volumes of samples and reagents are measured accurately and that incubation times and temperatures are consistent for all samples. For manual methods like liquid-liquid extraction, standardizing the mixing intensity and duration is important. Automation can significantly improve reproducibility by minimizing human error.[1] In solid-phase extraction, ensure the cartridge bed does not dry out before sample loading and that the flow rate during sample application is controlled and consistent.

  • Q3: What are "matrix effects" and how can I minimize them? A3: The matrix effect is the alteration of an analyte's response due to the presence of co-eluting, interfering components in the sample matrix.[2] This can lead to either suppression or enhancement of the analytical signal, impacting the accuracy of quantification.[2] To minimize matrix effects, it is crucial to have an effective sample cleanup strategy. This can involve more selective extraction techniques like solid-phase extraction (SPE) over simpler methods like protein precipitation. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects. Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components is a key strategy.

Nucleic Acid Extraction (DNA & RNA)

This section provides guidance on common issues encountered during the extraction of DNA and RNA from various biological matrices.

DNA Extraction Troubleshooting

FAQs

  • Q1: I'm getting a low yield of DNA from my whole blood samples. What are the likely causes and solutions? A1: Low DNA yield from blood can be due to several factors. Incomplete lysis of blood cells is a primary cause.[3] To address this, ensure your lysis buffer is appropriate for the sample volume and consider increasing the incubation time or agitation speed.[3] Another common issue is the age and storage of the blood sample; using fresh samples is ideal, but if they must be stored, freezing at -80°C is recommended to minimize DNase activity.[4] Also, ensure that the correct anticoagulant was used during blood collection; EDTA is preferred as heparin can inhibit downstream enzymatic reactions like PCR.[4][5]

  • Q2: The A260/A280 ratio of my DNA sample is below 1.8. What does this indicate and how can I fix it? A2: An A260/A280 ratio below 1.8 typically indicates protein contamination. To improve purity, ensure complete digestion by Proteinase K and avoid carrying over any cellular debris with the DNA sample. If using a column-based method, make sure not to overload the column, as this can lead to inefficient washing and carryover of contaminants. An additional wash step or a repeat of the DNA precipitation may be necessary.

  • Q3: I'm struggling with DNA extraction from FFPE (Formalin-Fixed Paraffin-Embedded) tissues. Why is this challenging and what can I do to improve my results? A3: DNA extraction from FFPE tissues is challenging due to DNA degradation and cross-linking caused by the formalin fixation process.[6][7] To improve yield and quality, it is crucial to effectively remove the paraffin (B1166041) wax, typically with a non-toxic deparaffinization agent and heat.[6] The subsequent decross-linking step, which involves heating the sample, is also critical for obtaining usable DNA.[6] Optimizing the duration of this heating step can increase the amount of amplifiable DNA.[8] Given the fragmented nature of DNA from FFPE samples, using qPCR with shorter amplicons for quantification can provide a more accurate measure of functional DNA.[8]

RNA Extraction Troubleshooting

FAQs

  • Q1: My RNA is degraded, showing a smear on the gel. How can I prevent this? A1: RNA is highly susceptible to degradation by ubiquitous RNases.[9][10] To prevent degradation, it is essential to maintain an RNase-free environment. This includes using certified RNase-free reagents, pipette tips, and tubes, and always wearing gloves.[9] Samples should be processed immediately after collection or snap-frozen in liquid nitrogen and stored at -80°C.[11] Using a lysis buffer containing a strong denaturing agent like guanidinium (B1211019) thiocyanate (B1210189) is also crucial to inactivate endogenous RNases.[12]

  • Q2: My RNA yield from cultured cells is low. What can I do to increase it? A2: Low RNA yield from cultured cells can be due to incomplete cell lysis or using an insufficient number of cells. Ensure that the lysis reagent is added in the correct proportion to the cell pellet and that the sample is thoroughly homogenized.[13] For adherent cells, lysis directly in the culture dish can improve yield. Also, be mindful of the binding capacity of your purification column or magnetic beads, as overloading can lead to reduced yield.[14]

  • Q3: The A260/A230 ratio of my RNA is low. What does this signify? A3: A low A260/A230 ratio (typically <2.0) suggests contamination with substances that absorb at 230 nm, such as phenol (B47542), guanidine (B92328) thiocyanate, or carbohydrates. To remedy this, ensure that no phenol from the organic phase is carried over with the aqueous phase during phase separation. Additional washing of the RNA pellet with 70-80% ethanol (B145695) can help remove salt contaminants. For column-based methods, ensuring the column is properly washed before elution is key.

Data Presentation: Nucleic Acid Extraction

Table 1: Comparison of DNA Extraction Methods from Human Whole Blood

Extraction MethodTypical DNA Yield (µg per mL of blood)Typical A260/A280 RatioProcessing TimeCost
Phenol-Chloroform High (e.g., ~35)1.8 - 2.0[15]Long (several hours to days)[16]Low
Salting Out (Modified) High (e.g., ~30)1.8 - 2.0[16]Moderate (~1 hour)[16]Very Low[16]
Commercial Kit (Spin Column) Moderate (e.g., ~20)1.8 - 2.0[16]Fast (< 1 hour)[16]High[16]
Commercial Kit (Magnetic Beads) Moderate to High1.8 - 2.0Fast (< 1 hour)High

Table 2: Comparison of RNA Extraction Methods from Cultured Cells

Extraction MethodTypical RNA Yield (µg per 10^6 cells)Typical RIN (RNA Integrity Number)Throughput
Guanidinium Thiocyanate-Phenol-Chloroform HighHigh (≥9.0)[11]Low
Commercial Kit (Spin Column) Moderate to HighHigh (≥9.0)[11]Moderate
Commercial Kit (Magnetic Beads) Moderate to HighHigh (≥9.0)High (suitable for automation)

Small Molecule Extraction

This section focuses on troubleshooting common issues in protein precipitation, liquid-liquid extraction, and solid-phase extraction for the analysis of small molecules.

Protein Precipitation (PPT) Troubleshooting

FAQs

  • Q1: After protein precipitation with acetonitrile (B52724), my sample is still cloudy. What should I do? A1: Cloudiness after centrifugation indicates incomplete protein removal. Ensure that the ratio of acetonitrile to your sample (e.g., plasma) is sufficient, typically at least 3:1 (v/v).[2] Thorough vortexing after adding the solvent is critical to ensure complete protein denaturation and precipitation. You can also try incubating the sample at a lower temperature (e.g., -20°C) after adding the solvent to enhance precipitation.

  • Q2: I'm losing my analyte of interest along with the precipitated protein. How can I improve recovery? A2: Analyte loss during protein precipitation can occur if the analyte is bound to the proteins that are being removed. Trying a different precipitation solvent, such as methanol (B129727) or acetone, may alter the binding equilibrium and improve recovery.[3] Acidifying the precipitation solvent can sometimes help to disrupt protein-analyte interactions. However, it's important to consider the stability of your analyte at different pH values.

Liquid-Liquid Extraction (LLE) Troubleshooting

FAQs

  • Q1: An emulsion has formed between the aqueous and organic layers, and they won't separate. How can I break it? A1: Emulsion formation is a common problem in LLE, often caused by vigorous shaking or the presence of surfactants in the sample.[11] To break an emulsion, you can try several techniques: let the mixture stand for a period of time, gently swirl instead of shaking, add salt (salting out) to the aqueous phase to increase its polarity, or centrifuge the sample to force phase separation.[11][16] Filtering the emulsion through a bed of glass wool can also be effective.

  • Q2: How do I choose the right extraction solvent for my analyte? A2: The choice of extraction solvent is critical for achieving good recovery. The general principle is "like dissolves like." For a non-polar analyte, a non-polar organic solvent should be used. The partition coefficient (LogP or LogD) of your analyte can be a good indicator of its hydrophobicity and help guide solvent selection. For ionizable compounds, adjusting the pH of the aqueous phase to neutralize the analyte will increase its partitioning into the organic solvent.

Solid-Phase Extraction (SPE) Troubleshooting

FAQs

  • Q1: My analyte is not being retained on the SPE cartridge and is found in the flow-through. What's wrong? A1: Lack of retention is often due to an incorrect choice of sorbent or improper sample loading conditions. Ensure the sorbent chemistry is appropriate for your analyte (e.g., reversed-phase for non-polar analytes, ion-exchange for charged analytes). The pH of the sample is also crucial for ion-exchange and mixed-mode sorbents. Additionally, the solvent composition of your sample can affect retention; a high percentage of organic solvent in the sample can prevent a non-polar analyte from binding to a reversed-phase sorbent.

  • Q2: My analyte is retained on the cartridge, but I can't elute it effectively, resulting in low recovery. How can I improve elution? A2: Incomplete elution is usually caused by an elution solvent that is too weak. For reversed-phase SPE, increase the percentage of organic solvent in your elution buffer. For ion-exchange SPE, you may need to adjust the pH or ionic strength of the elution solvent to disrupt the interaction between the analyte and the sorbent. It's also important to use a sufficient volume of elution solvent to ensure complete recovery.

Data Presentation: Small Molecule Extraction

Table 3: Comparison of Protein Precipitation Solvents for Plasma Samples

Precipitating SolventTypical Protein Removal EfficiencyAnalyte RecoveryMatrix Effects
Acetonitrile >95%Generally good, but can be analyte-dependent.Can be significant due to remaining phospholipids.
Methanol ~90%Often provides good recovery for a broad range of metabolites.[13]Can be significant.
Ethanol ~90%Good recovery, particularly for hydrophobic compounds.Can be significant.
Trichloroacetic Acid (TCA) >90%Can be effective but may cause analyte degradation.Can be minimized with appropriate mobile phases.

Table 4: Comparison of Extraction Techniques for Drug Analysis in Plasma

Extraction TechniqueAnalyte RecoveryMatrix Effect RemovalThroughput
Protein Precipitation (PPT) Variable, analyte-dependent.LowHigh
Liquid-Liquid Extraction (LLE) Good for non-polar to moderately polar analytes.ModerateLow to Moderate
Solid-Phase Extraction (SPE) High and reproducible with method optimization.HighModerate to High (amenable to automation)

Table 5: Comparison of LLE and SPE for Metabolite Extraction from Urine

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Analyte Recovery 77.4%84.1%
Number of Metabolites Isolated ~140~162
Processing Time LongerShorter
Cost LowerHigher

Visualizations

Experimental Workflow for Protocol Refinement

experimental_workflow cluster_0 Protocol Development cluster_1 Optimization Cycle cluster_2 Refinement and Validation start Define Analyte and Matrix select_method Select Initial Extraction Method (e.g., LLE, SPE, PPT) start->select_method initial_protocol Define Initial Protocol Parameters (e.g., Solvents, pH, Sorbent) select_method->initial_protocol extract Perform Extraction initial_protocol->extract analyze Analyze Extract (e.g., LC-MS, GC-MS) extract->analyze evaluate Evaluate Performance (Recovery, Purity, Matrix Effect) analyze->evaluate troubleshoot Troubleshoot Issues (Low Recovery, Contamination) evaluate->troubleshoot Performance Not Met validate Validate Final Protocol evaluate->validate Performance Met refine Refine Protocol Parameters troubleshoot->refine refine->extract

Caption: A generalized workflow for the development and refinement of an extraction protocol.

Troubleshooting Decision Tree for Low Analyte Recovery

troubleshooting_decision_tree start Low Analyte Recovery Detected check_instrument Is the analytical instrument performing correctly? start->check_instrument fraction_analysis Analyze fractions from each extraction step check_instrument->fraction_analysis Yes instrument_ok Calibrate/Maintain Instrument check_instrument->instrument_ok No loss_at_loading Analyte lost during sample loading? fraction_analysis->loss_at_loading Analyte in flow-through loss_at_wash Analyte lost during wash step? fraction_analysis->loss_at_wash Analyte in wash fraction loss_at_elution Analyte retained but not eluting? fraction_analysis->loss_at_elution Analyte not in flow-through or wash other_issue Investigate other issues: - Analyte instability - Incomplete sample lysis fraction_analysis->other_issue Analyte not detected in any fraction optimize_loading Optimize loading conditions: - Adjust sample solvent - Check pH - Select different sorbent loss_at_loading->optimize_loading Yes optimize_wash Optimize wash step: - Use weaker wash solvent - Adjust pH loss_at_wash->optimize_wash Yes optimize_elution Optimize elution: - Use stronger elution solvent - Increase elution volume - Adjust pH loss_at_elution->optimize_elution Yes

Caption: A decision tree to guide troubleshooting for low analyte recovery in extraction protocols.

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between Mead Acid and Meadoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between Mead acid, a free fatty acid, and its activated form, Meadoyl-CoA. This comparison is based on their distinct biochemical roles, supported by established principles of lipid metabolism and signaling. While direct comparative experimental data between these two specific molecules is scarce due to the transient nature of Meadoyl-CoA, this guide extrapolates their functional divergence from their well-understood general roles as a free fatty acid and a fatty acyl-CoA, respectively.

Core Functional Distinction: Signaling Molecule vs. Metabolic Intermediate

The primary functional difference lies in their cellular roles: Mead acid acts as a signaling molecule that can be converted into various bioactive lipid mediators, while Meadoyl-CoA is the activated form of Mead acid, making it the primary substrate for most intracellular metabolic pathways. A fatty acid must be converted to its acyl-CoA derivative to be metabolized.[1][2][3][4][5]

Table 1: Key Functional Differences Between Mead Acid and Meadoyl-CoA

FeatureMead Acid (Free Fatty Acid)Meadoyl-CoA (Fatty Acyl-CoA)
Primary Role Signaling molecule, precursor to lipid mediatorsActivated metabolic intermediate
Metabolic Activity Substrate for activation to Meadoyl-CoASubstrate for β-oxidation, lipid synthesis, and elongation[6][7]
Cellular Localization Can traverse cell membranes (with transporters), found in cytosol and extracellular spacePrimarily intracellular (cytosol, mitochondria, peroxisomes)[1][6]
Signaling Activity Can directly interact with receptors and enzymes (e.g., COX, LOX)[8][9][10]Generally not a direct signaling molecule; its levels can influence metabolic signaling pathways[11]
Bioavailability Can be supplied exogenously in cell culture and in vivo studies[9]Transient intracellular molecule, not used in exogenous treatments

Metabolic Pathways and Functional Roles

The conversion of Mead acid to Meadoyl-CoA is a critical activation step that dictates its metabolic fate. This process is catalyzed by acyl-CoA synthetases.[3][5]

The Role of Mead Acid

Mead acid (20:3, n-9) is an omega-9 polyunsaturated fatty acid that is notably synthesized endogenously from oleic acid, particularly during essential fatty acid deficiency.[9][12] Its functions as a free fatty acid include:

  • Precursor to Bioactive Mediators: Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as leukotrienes.[9][10] These lipid mediators are involved in inflammatory processes.[8][10]

  • Signaling Molecule: Mead acid itself can modulate cellular signaling. For example, it can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.[8]

  • Indicator of Essential Fatty Acid Deficiency: Elevated levels of Mead acid in the blood are a well-established biomarker for a deficiency in essential fatty acids like linoleic acid and alpha-linolenic acid.[9]

The Role of Meadoyl-CoA

Once Mead acid is activated to Meadoyl-CoA, it enters various metabolic pathways:

  • Beta-Oxidation: In the mitochondria, Meadoyl-CoA can be broken down through beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production in the form of ATP.[1][13][14] The beta-oxidation of polyunsaturated fatty acids like Mead acid requires additional auxiliary enzymes to handle its double bonds.[15][16][17][18]

  • Lipid Synthesis: Meadoyl-CoA can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides.[6][19] This is essential for membrane synthesis and energy storage. The incorporation of fatty acids into phospholipids occurs in various tissues.[19][20]

  • Fatty Acid Elongation and Desaturation: Meadoyl-CoA can be further elongated and desaturated to form other fatty acids.[6]

Signaling Pathways

The distinct roles of Mead acid and Meadoyl-CoA are evident in their involvement in cellular signaling.

cluster_0 Mead Acid Signaling Mead Acid Mead Acid COX/LOX COX/LOX Mead Acid->COX/LOX Metabolized by PPARa PPARa Mead Acid->PPARa Activates Eicosanoids Eicosanoids COX/LOX->Eicosanoids Produces Inflammation Inflammation Eicosanoids->Inflammation Modulates Gene Expression Gene Expression PPARa->Gene Expression Regulates Gene Expression->Inflammation Impacts

Figure 1: Mead Acid Signaling Pathways.

As depicted in Figure 1, Mead acid directly participates in signaling cascades by being a substrate for enzymes that produce potent lipid mediators and by activating nuclear receptors.

cluster_1 Meadoyl-CoA Metabolic Fates Mead Acid Mead Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Mead Acid->Acyl-CoA Synthetase Activated by Meadoyl-CoA Meadoyl-CoA Acyl-CoA Synthetase->Meadoyl-CoA Forms Beta-Oxidation Beta-Oxidation Meadoyl-CoA->Beta-Oxidation Substrate for Lipid Synthesis Lipid Synthesis Meadoyl-CoA->Lipid Synthesis Substrate for Energy (ATP) Energy (ATP) Beta-Oxidation->Energy (ATP) Yields Phospholipids, Triglycerides Phospholipids, Triglycerides Lipid Synthesis->Phospholipids, Triglycerides Produces

Figure 2: Metabolic Fates of Meadoyl-CoA.

Figure 2 illustrates that Meadoyl-CoA is the central hub for the metabolic utilization of Mead acid, directing it towards either energy production or storage and structural roles.

Experimental Protocols

The analysis of Mead acid (a free fatty acid) and Meadoyl-CoA (a fatty acyl-CoA) requires distinct methodologies due to their different chemical properties.

Analysis of Mead Acid (Free Fatty Acid) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of total and free fatty acids in biological samples.[21][22][23][24][25]

Experimental Workflow:

Sample Sample Extraction Extraction Sample->Extraction Lipid Extraction Derivatization Derivatization Extraction->Derivatization Esterification GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Injection Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis Quantification

Figure 3: GC-MS Workflow for Mead Acid Analysis.

Protocol:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol solvent mixture to extract total lipids.[24]

    • For free fatty acid analysis, a milder extraction without saponification is used.

  • Saponification (for total fatty acid analysis):

    • The extracted lipids are treated with a strong base (e.g., KOH in methanol) to hydrolyze fatty acids from their esterified forms.[22]

  • Derivatization:

    • The free fatty acids are converted to volatile fatty acid methyl esters (FAMEs) or other suitable esters (e.g., pentafluorobenzyl esters) for GC analysis.[21]

  • GC-MS Analysis:

    • The derivatized fatty acids are separated on a gas chromatography column and detected by a mass spectrometer.

    • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[21][22]

Analysis of Meadoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[26][27][28][29][30][31][32]

Experimental Workflow:

Sample Sample Extraction_Deproteinization Extraction & Deproteinization Sample->Extraction_Deproteinization LC_Separation LC Separation Extraction_Deproteinization->LC_Separation Injection MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Quantification

Figure 4: LC-MS/MS Workflow for Meadoyl-CoA Analysis.

Protocol:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample in an acidic extraction buffer to precipitate proteins and preserve the acyl-CoAs.[26]

    • Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the specific acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[26][30] This provides high specificity and sensitivity.

    • Quantification is performed using a stable isotope-labeled internal standard.

Conclusion

References

A Comparative Guide to the Validation of an LC-MS/MS Assay for 5Z,8Z,11Z-eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data from established literature.

Introduction

This compound is a critical intermediate in the biosynthesis of eicosanoids, a class of signaling molecules involved in inflammation, immunity, and central nervous system functions. Accurate quantification of this acyl-CoA is essential for understanding its physiological and pathological roles. While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and specificity.[1][2] This guide will detail the validation of a typical LC-MS/MS method, compare its performance characteristics against other techniques, and provide the necessary experimental protocols.

Comparison of Analytical Methodologies

The quantification of acyl-CoAs can be approached through several methods, each with inherent advantages and limitations. LC-MS/MS is widely favored for its high sensitivity and specificity, particularly in complex biological matrices.[2][3]

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC)Fluorometric/Colorimetric Assays
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time)Low (prone to interference)
Sensitivity Very High (femtomole to picomole range)[4]Moderate (picomole to nanomole range)Low (nanomole to micromole range)
Throughput High (with modern UPLC systems)ModerateHigh
Matrix Effect Can be significant, requires careful management[5]Less susceptible than MS, but still presentHigh susceptibility to matrix interference
Multiplexing Excellent (can simultaneously quantify multiple analytes)[3]LimitedVery Limited
Cost High (instrumentation and maintenance)ModerateLow
LC-MS/MS Assay Performance Characteristics

The validation of an LC-MS/MS method involves the assessment of several key performance parameters to ensure data reliability and accuracy. The following table summarizes typical performance data for acyl-CoA analysis based on published methods.

ParameterTypical Performance of Acyl-CoA LC-MS/MS Assays
Linearity (R²) > 0.99[4]
Lower Limit of Detection (LOD) 2 to 133 nM[6]
Lower Limit of Quantitation (LOQ) 5 fmol[4]
Accuracy (% Recovery) 80–114%[6]
Precision (%RSD) Intra-assay: 1.2-4.4%, Inter-assay: 2.6-12.2%[7]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to purify and concentrate acyl-CoAs from biological samples prior to LC-MS/MS analysis, effectively removing interfering substances.[2][8]

Workflow for Solid-Phase Extraction of Acyl-CoAs

sample Biological Sample (e.g., tissue homogenate, cell lysate) acidification Acidify with 10% Trichloroacetic Acid (TCA) sample->acidification centrifugation1 Centrifuge to precipitate proteins acidification->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe_loading Load Supernatant supernatant->spe_loading spe_conditioning Condition SPE Cartridge (e.g., C18) spe_conditioning->spe_loading spe_wash Wash Cartridge to remove impurities spe_loading->spe_wash spe_elution Elute Acyl-CoAs (e.g., with methanol) spe_wash->spe_elution drying Dry Eluate (e.g., under nitrogen) spe_elution->drying reconstitution Reconstitute in LC-MS compatible solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Acyl-CoA Purification.

LC-MS/MS Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

Instrumentation:

  • Liquid Chromatography: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[9]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[9]

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the acyl-CoAs.

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is often monitored.[6] The precursor ion will be the [M+H]⁺ of this compound.

Signaling Pathway of this compound

This compound is derived from Dihomo-γ-linolenic acid (DGLA) and is a precursor to the 1-series prostaglandins (B1171923) and thromboxanes, as well as a substrate for the synthesis of arachidonoyl-CoA, the precursor to the 2-series pro-inflammatory eicosanoids.

Biosynthetic Pathway of Eicosanoids from DGLA

DGLA Dihomo-γ-linolenic Acid (DGLA) AcylCoA_Synthetase Acyl-CoA Synthetase DGLA->AcylCoA_Synthetase DGLA_CoA This compound AcylCoA_Synthetase->DGLA_CoA COX Cyclooxygenase (COX) DGLA_CoA->COX Delta5_Desaturase Δ5-Desaturase DGLA_CoA->Delta5_Desaturase PGH1 Prostaglandin H1 (PGH1) COX->PGH1 PGs_TXs 1-Series Prostaglandins and Thromboxanes PGH1->PGs_TXs AA_CoA Arachidonoyl-CoA Delta5_Desaturase->AA_CoA AA Arachidonic Acid (AA) AA_CoA->AA COX2 Cyclooxygenase (COX) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pro_inflammatory 2-Series Pro-inflammatory Eicosanoids PGH2->Pro_inflammatory

Caption: Biosynthesis of Eicosanoids from Dihomo-γ-linolenic Acid.

References

A Comparative Analysis of Eicosanoid Production: Meadoyl-CoA vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of eicosanoid production derived from Meadoyl-CoA, the activated form of Mead acid (MA), and its primary pro-inflammatory counterpart, Arachidonoyl-CoA, derived from arachidonic acid (AA). This comparison is supported by experimental data to inform research and therapeutic development in inflammation and related pathologies.

Executive Summary

Eicosanoids are a class of signaling molecules critical in inflammatory processes. Their synthesis is primarily initiated from the metabolism of 20-carbon polyunsaturated fatty acids. While arachidonic acid is the most well-studied precursor, leading to potent pro-inflammatory eicosanoids, Mead acid offers a contrasting profile. Typically present at low levels, Mead acid's synthesis increases during essential fatty acid deficiency.[1] The eicosanoids derived from Mead acid generally exhibit reduced inflammatory activity and, in some cases, anti-inflammatory properties. Furthermore, Mead acid can act as a competitive inhibitor of the key enzymes in eicosanoid synthesis, cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators from arachidonic acid.[1]

Conversion to Acyl-CoA: The Gateway to Eicosanoid Synthesis

Before Mead acid and arachidonic acid can be metabolized by cyclooxygenase and lipoxygenase enzymes, they must first be activated to their respective coenzyme A (CoA) esters, Meadoyl-CoA and Arachidonoyl-CoA. This crucial step is catalyzed by acyl-CoA synthetases (ACSs).[2][3] This activation is a prerequisite for their entry into the various branches of the eicosanoid synthesis pathway. While direct comparative kinetic studies on Meadoyl-CoA and Arachidonoyl-CoA as substrates for COX and LOX are limited, the extensive research on their free fatty acid precursors provides a strong basis for understanding their differential metabolism and the resulting eicosanoid profiles.

Comparative Eicosanoid Production: COX and LOX Pathways

The metabolism of Meadoyl-CoA and Arachidonoyl-CoA by COX and LOX enzymes yields structurally distinct families of eicosanoids with differing biological activities.

Cyclooxygenase (COX) Pathway

The COX-1 and COX-2 enzymes metabolize Arachidonoyl-CoA to produce the 2-series prostanoids, including the highly pro-inflammatory prostaglandin (B15479496) E2 (PGE2).[1] In contrast, Meadoyl-CoA is a substrate for COX enzymes, leading to the formation of the 1-series prostaglandins, such as prostaglandin E1 (PGE1). PGE1 is known to have anti-inflammatory effects, often opposing the actions of PGE2.[1]

Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway converts Arachidonoyl-CoA into the 4-series leukotrienes.[1] Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors and increase vascular permeability.[1] When Meadoyl-CoA is metabolized by 5-LOX, it results in the formation of 3-series leukotrienes, such as leukotriene C3 (LTC3).[1] Generally, these Mead acid-derived leukotrienes are considered less potent than their arachidonic acid-derived counterparts.[1]

Quantitative Data on Eicosanoid Precursor Effects

The following tables summarize quantitative data comparing the biological effects of Mead acid and arachidonic acid, which reflects the downstream consequences of their conversion to Meadoyl-CoA and Arachidonoyl-CoA and subsequent metabolism.

Table 1: Comparative Effects on Inflammatory Cytokine Production

Fatty AcidCell TypeStimulusEffect on Cytokine Production
Arachidonic AcidMurine Peritoneal MacrophagesLPSDose-dependent decrease in bioactive TNF-α (complete inhibition at 2-5 µM)
Arachidonic AcidRat Peritoneal MacrophagesNoneStimulates IL-6 release (peak at 4 µM)
Mead AcidLPS-stimulated MacrophagesLPSReduces production of TNF-α, IL-6, and IL-1β
Data compiled from multiple sources.[1]

Table 2: Comparative Biological Activities of Cysteinyl Leukotrienes

Ligand (Derived from)ReceptorRelative Potency/ActivityBiological Effect
LTC4/LTD4 (Arachidonic Acid)CysLT1High affinity for LTD4Pro-inflammatory, bronchoconstriction, increased vascular permeability
LTC4/LTD4 (Arachidonic Acid)CysLT2Binds LTC4 and LTD4 with equal affinityPro-inflammatory
LTC3 (Mead Acid)CysLT1/CysLT2Binds, but generally considered less potent than LTC4/LTD4Likely less pro-inflammatory
Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflow

Meadoyl-CoA and Arachidonoyl-CoA Metabolic Pathways

The following diagram illustrates the divergent pathways of eicosanoid synthesis from Mead acid and arachidonic acid following their activation to their respective CoA esters.

Metabolic Pathways of Meadoyl-CoA and Arachidonoyl-CoA MA Mead Acid ACS Acyl-CoA Synthetase MA->ACS AA Arachidonic Acid AA->ACS M_CoA Meadoyl-CoA ACS->M_CoA A_CoA Arachidonoyl-CoA ACS->A_CoA COX COX-1/2 M_CoA->COX LOX 5-LOX M_CoA->LOX A_CoA->COX A_CoA->LOX PGE1 Prostaglandin E1 (Anti-inflammatory) COX->PGE1 PGE2 Prostaglandin E2 (Pro-inflammatory) COX->PGE2 LTC3 Leukotriene C3 (Less pro-inflammatory) LOX->LTC3 LTB4_LTC4 Leukotrienes (LTB4, LTC4) (Pro-inflammatory) LOX->LTB4_LTC4 Experimental Workflow for Eicosanoid Analysis cell_culture Cell Culture (e.g., Macrophages) treatment Treatment with Mead Acid or Arachidonic Acid cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation extraction Eicosanoid Extraction (Solid Phase Extraction) stimulation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification and Comparison analysis->quantification

References

A Comparative Guide to Acyl-CoA Analysis: Cross-Validation of HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and the mechanism of action of therapeutic agents. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Dysregulation of acyl-CoA metabolism has been implicated in a variety of diseases, making their precise measurement a critical aspect of biomedical research.

This guide provides a comprehensive comparison of two widely employed analytical techniques for acyl-CoA analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present a cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Experimental Methodologies

The following protocols are synthesized from established methods in the literature and represent typical workflows for acyl-CoA analysis.

Sample Preparation: A Critical First Step

The accurate quantification of acyl-CoAs is highly dependent on the efficiency and reproducibility of the sample extraction process. Due to their instability, rapid and effective quenching of metabolic activity and extraction are crucial.

1. Tissue Homogenization and Extraction:

  • For both HPLC-UV and LC-MS/MS, a common starting point is the homogenization of frozen tissue samples. Approximately 40-50 mg of tissue is typically homogenized on ice in a suitable buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4, pH 4.9)[1][2].

  • Protein Precipitation: To remove interfering proteins, a precipitation step is essential.

    • Acid Precipitation: Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) are frequently used[3][4]. For instance, cells can be scraped in ice-cold 10% (w/v) TCA[4]. However, TCA may need to be removed via solid-phase extraction (SPE) prior to LC-MS/MS analysis, which can lead to the loss of some polar acyl-CoA species[3]. SSA offers an advantage as it often does not require subsequent removal[3].

    • Organic Solvent Precipitation: A mixture of acetonitrile (B52724), isopropanol, and methanol (B129727) (e.g., 3:1:1 v/v/v) or methanol alone can be used to precipitate proteins and extract acyl-CoAs[1][5]. This is a common approach for LC-MS/MS methods.

  • Internal Standard: To account for variability during sample preparation and analysis, an appropriate internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled acyl-CoA) should be added at the beginning of the extraction process[1][2].

2. Solid-Phase Extraction (SPE):

  • SPE is often employed after acid precipitation to purify and concentrate acyl-CoAs, particularly for LC-MS/MS analysis. Anion-exchange or reversed-phase C18 cartridges can be used for this purpose[2]. This step helps in removing salts and other interfering substances.

HPLC-UV Method

This method is well-suited for the quantification of the more abundant short-chain acyl-CoAs, such as Coenzyme A (CoA) and acetyl-CoA.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size) is typically used[6].

    • Mobile Phase: A gradient elution is commonly employed using a buffer such as potassium phosphate at a specific pH and an organic modifier like acetonitrile or methanol[2].

    • Flow Rate: A typical flow rate is around 0.5 mL/min[6].

  • Detection:

    • UV detection is performed at a wavelength of 259 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety in the CoA molecule[2][6].

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, allowing for the simultaneous quantification of a wide range of short, medium, and long-chain acyl-CoAs.

  • Chromatographic Separation (UPLC/UHPLC):

    • Column: A reversed-phase C8 or C18 column with smaller particle sizes (e.g., 1.7 µm) is often used for better resolution and faster analysis times (Ultra-High-Performance Liquid Chromatography)[1].

    • Mobile Phase: A binary gradient system is common, often consisting of an aqueous mobile phase with an ion-pairing agent or buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic mobile phase like acetonitrile[1][7].

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI) is typically used[1].

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA[3][5]. For example, a common transition for many acyl-CoAs is the fragmentation of the protonated molecule [M+H]+ to a product ion corresponding to the loss of the acyl chain and part of the CoA molecule[3].

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including the number of analytes, the required sensitivity, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of each method based on published data.

Parameter HPLC-UV LC-MS/MS References
Selectivity Lower; based on retention time and UV absorbance. Co-eluting compounds can interfere.Higher; based on retention time and specific mass-to-charge ratio transitions (MRM).[6],[3]
Sensitivity (LOD) Higher pmol range (e.g., 0.114 pmol for CoA, 0.36 pmol for acetyl-CoA on-column).Lower fmol to pmol range, depending on the analyte and system.[6],[2]
Linearity (R²) Excellent (often >0.99).Excellent (typically >0.99).[6],[1],[8]
Precision (%CV) Good; typically <1% for standards and 1-3% for biological samples.Excellent; intra- and inter-day CVs are often in the range of 2-15%.[6],[1]
Accuracy/Recovery Good; typically 95-97% for spiked samples.Good; varies depending on the extraction method but can be optimized.[6],[3]
Throughput Lower; longer run times per sample.Higher; shorter run times are achievable with UPLC/UHPLC systems.[6],[1]
Scope Best suited for abundant, short-chain acyl-CoAs (e.g., CoA, acetyl-CoA).Capable of simultaneously quantifying a broad range of short, medium, and long-chain acyl-CoAs.[7],[9]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the typical workflows for both HPLC-UV and LC-MS/MS analysis of acyl-CoAs.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis Tissue Tissue Sample Homogenization Homogenization (e.g., in KH2PO4 buffer) Tissue->Homogenization Precipitation Protein Precipitation (e.g., TCA or SSA) Homogenization->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Injection HPLC Injection Supernatant1->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (259 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: Experimental workflow for acyl-CoA analysis using HPLC-UV.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Extraction Protein Precipitation & Extraction (e.g., Organic Solvent) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (Optional) Supernatant1->SPE Injection UPLC/UHPLC Injection Supernatant1->Injection SPE->Injection Separation C8/C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Figure 2: Experimental workflow for acyl-CoA analysis using LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of acyl-CoAs.

  • HPLC-UV is a cost-effective and robust method suitable for targeted analysis of abundant short-chain acyl-CoAs like acetyl-CoA. Its simplicity makes it accessible to many laboratories.

  • LC-MS/MS provides superior sensitivity, selectivity, and the capability for multiplexed analysis of a broad spectrum of acyl-CoAs. This makes it the preferred method for comprehensive acyl-CoA profiling and for studies where sample amounts are limited or the analytes of interest are in low abundance.

The choice of method should be guided by the specific research question, the available instrumentation, and the desired level of analytical detail. For researchers in drug development and in-depth metabolic studies, the comprehensive data provided by LC-MS/MS is often indispensable.

References

A Comparative Analysis of the Biological Activities of 5,8,11-Eicosatrienoyl-CoA and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5,8,11-eicosatrienoyl-CoA and its key metabolites. 5,8,11-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that becomes more prevalent during essential fatty acid deficiency. Its metabolites, generated through the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways, possess a range of biological activities that are of significant interest in inflammation, cell signaling, and vascular physiology. This document summarizes quantitative data, details experimental protocols for assessing biological activity, and visualizes the key signaling pathways involved.

Executive Summary

While 5,8,11-eicosatrienoyl-CoA is the activated form of Mead acid for metabolic processing, current scientific literature does not indicate significant direct biological or signaling activity for the CoA ester itself. Its primary role appears to be that of a metabolic intermediate. In contrast, its metabolites, including leukotrienes and various hydroxylated and epoxidized derivatives, exhibit distinct and potent biological effects. This guide will focus on a comparative analysis of these key metabolites.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the biological activities of the primary metabolites of 5,8,11-eicosatrienoic acid.

MetaboliteBiological ActivityAssay SystemQuantitative Data (IC50/EC50/Kd)Reference
Leukotriene A3 (LTA3) Precursor to other leukotrienesRat Basophilic Leukemia Cell HomogenatesFormation: 6.2 +/- 1.1 nmol from 30 µM 5,8,11-eicosatrienoic acid[1]
Leukotriene B3 (LTB3) Neutrophil ChemotaxisHuman Neutrophils~5-fold less potent than LTB4
Complement Receptor EnhancementHuman NeutrophilsVirtually identical dose- and time-dependent enhancement as LTB4
Lysozyme ReleaseHuman NeutrophilsVirtually identical dose- and time-dependent release as LTB4
12-HETE Analog Inhibition of Platelet AggregationHuman PlateletsIC50: 8 µM (for inhibiting thromboxane (B8750289) antagonist binding)
Inhibition of Caspase-3 ActivityOvarian Cancer CellsIC50: 1.13 µM[2]
14,15-EET Analog VasodilationBovine Coronary ArteriesED50: 10⁻⁶ M[3]
Receptor BindingU-937 MonocytesKd: 13.84 ± 2.58 nM[4]

Metabolic Pathways of 5,8,11-Eicosatrienoic Acid

The enzymatic conversion of 5,8,11-eicosatrienoic acid leads to the formation of several biologically active metabolites. The two primary pathways are the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, and the cytochrome P450 (CYP450) pathway, which generates epoxides and hydroxylated fatty acids.

Metabolic Pathways of 5,8,11-Eicosatrienoic Acid 5,8,11-Eicosatrienoyl-CoA 5,8,11-Eicosatrienoyl-CoA 5,8,11-Eicosatrienoic Acid 5,8,11-Eicosatrienoic Acid 5,8,11-Eicosatrienoyl-CoA->5,8,11-Eicosatrienoic Acid Acyl-CoA Thioesterase LTA3 LTA3 5,8,11-Eicosatrienoic Acid->LTA3 5-Lipoxygenase 12-HETE Analog 12-HETE Analog 5,8,11-Eicosatrienoic Acid->12-HETE Analog 12-Lipoxygenase 14,15-EET Analog 14,15-EET Analog 5,8,11-Eicosatrienoic Acid->14,15-EET Analog CYP450 Epoxygenase LTB3 LTB3 LTA3->LTB3 LTA4 Hydrolase (inefficient)

Caption: Metabolism of 5,8,11-Eicosatrienoic Acid.

Detailed Comparison of Metabolite Activities

Leukotriene A3 (LTA3) and Leukotriene B3 (LTB3)

Biological Activity: LTA3 is an unstable epoxide that serves as an intermediate in the biosynthesis of other leukotrienes.[1] Its direct biological activity is limited. LTA3 can be hydrolyzed to LTB3, although this conversion is reported to be inefficient compared to the conversion of LTA4 to LTB4.[1] LTB3 exhibits proinflammatory properties, including the induction of neutrophil chemotaxis and degranulation, with a potency for some activities comparable to the well-characterized inflammatory mediator LTB4.

Signaling Pathways: Leukotrienes typically exert their effects by binding to G protein-coupled receptors (GPCRs).[2] The specific receptor for LTB3 and its downstream signaling cascade are not as well-defined as those for LTB4, but are presumed to be similar, involving activation of pathways that increase intracellular calcium and activate protein kinase C.

Leukotriene B3 Signaling Pathway LTB3 LTB3 BLT Receptor (putative) BLT Receptor (putative) LTB3->BLT Receptor (putative) G-Protein Activation G-Protein Activation BLT Receptor (putative)->G-Protein Activation PLC Activation PLC Activation G-Protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ PKC Activation PKC Activation IP3 and DAG Production->PKC Activation Cellular Response Cellular Response Increased Intracellular Ca2+->Cellular Response Chemotaxis, Degranulation PKC Activation->Cellular Response

Caption: Putative Signaling Pathway for Leukotriene B3.

12-Hydroxy-5,8,14-eicosatrienoic Acid (12-HETE Analog)

Biological Activity: This metabolite, an analog of 12-HETE, is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis.[2] It has been shown to inhibit platelet aggregation and can act as a signaling molecule in cancer progression.[2]

Signaling Pathways: The 12-HETE analog activates multiple signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, and protein kinase C (PKC) pathways. These pathways are crucial regulators of cell growth, survival, and motility.

12-HETE Analog Signaling Pathways 12-HETE Analog 12-HETE Analog GPCR (e.g., GPR31) GPCR (e.g., GPR31) 12-HETE Analog->GPCR (e.g., GPR31) PI3K/Akt Pathway PI3K/Akt Pathway GPCR (e.g., GPR31)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway GPCR (e.g., GPR31)->MAPK/ERK Pathway PKC Pathway PKC Pathway GPCR (e.g., GPR31)->PKC Pathway Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt Pathway->Inhibition of Apoptosis Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Cell Migration Cell Migration PKC Pathway->Cell Migration

Caption: Signaling Pathways of 12-HETE Analog.

14,15-Oxido-5,8,11-icosatrienoic Acid (14,15-EET Analog)

Biological Activity: This epoxide metabolite, an analog of 14,15-EET, is a potent vasodilator and plays a role in regulating vascular tone and blood pressure.[3] It also exhibits anti-inflammatory properties and can influence cell proliferation and apoptosis.

Signaling Pathways: The 14,15-EET analog can activate several signaling pathways, including the epidermal growth factor receptor (EGFR) transactivation pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. It can also activate peroxisome proliferator-activated receptor gamma (PPARγ). Its vasodilatory effects are often mediated through the opening of calcium-activated potassium channels in smooth muscle cells.

14,15-EET Analog Signaling Pathways 14,15-EET Analog 14,15-EET Analog Putative GPCR Putative GPCR 14,15-EET Analog->Putative GPCR PPARγ Activation PPARγ Activation 14,15-EET Analog->PPARγ Activation K+ Channel Activation K+ Channel Activation 14,15-EET Analog->K+ Channel Activation EGFR Transactivation EGFR Transactivation Putative GPCR->EGFR Transactivation PI3K/Akt Pathway PI3K/Akt Pathway EGFR Transactivation->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway EGFR Transactivation->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Anti-inflammatory Effects Anti-inflammatory Effects PPARγ Activation->Anti-inflammatory Effects Vasodilation Vasodilation K+ Channel Activation->Vasodilation

Caption: Signaling Pathways of 14,15-EET Analog.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these lipid mediators. Below are outlines of key experimental protocols.

Neutrophil Chemotaxis Assay (for LTB3)

This assay measures the directed migration of neutrophils in response to a chemoattractant.

Neutrophil Chemotaxis Assay Workflow Isolate Human Neutrophils Isolate Human Neutrophils Prepare Boyden Chamber Prepare Boyden Chamber Isolate Human Neutrophils->Prepare Boyden Chamber Add LTB3 to Lower Chamber Add LTB3 to Lower Chamber Prepare Boyden Chamber->Add LTB3 to Lower Chamber Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Add LTB3 to Lower Chamber->Add Neutrophils to Upper Chamber Incubate Incubate Add Neutrophils to Upper Chamber->Incubate Fix and Stain Migrated Cells Fix and Stain Migrated Cells Incubate->Fix and Stain Migrated Cells Quantify Migrated Cells Quantify Migrated Cells Fix and Stain Migrated Cells->Quantify Migrated Cells

Caption: Workflow for Neutrophil Chemotaxis Assay.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Chamber Setup: Use a Boyden chamber with a microporous membrane separating the upper and lower wells.

  • Chemoattractant: Add varying concentrations of LTB3 to the lower chamber.

  • Cell Seeding: Place the isolated neutrophils in the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

  • Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per high-power field using a microscope.

Cell Migration Assay (for 12-HETE Analog)

This assay, often a wound-healing or scratch assay, measures the ability of cells to move into an empty space.

Protocol:

  • Cell Culture: Grow a confluent monolayer of the desired cell type (e.g., endothelial or cancer cells) in a culture plate.

  • Create "Wound": Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the 12-HETE analog at various concentrations.

  • Time-Lapse Imaging: Monitor the closure of the gap over time using a microscope equipped with a camera.

  • Analysis: Quantify the rate of cell migration by measuring the change in the width of the gap over time.

In Vitro Vasodilation Assay (for 14,15-EET Analog)

This assay measures the ability of a compound to relax pre-constricted blood vessel segments.

Protocol:

  • Vessel Preparation: Isolate arterial rings (e.g., from bovine coronary arteries) and mount them in an organ bath containing a physiological salt solution.

  • Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor (e.g., U46619, a thromboxane A2 analog).

  • Treatment: Add cumulative concentrations of the 14,15-EET analog to the organ bath.

  • Measurement: Record the changes in isometric tension of the arterial rings. Relaxation is measured as the percentage decrease from the pre-constricted tension.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 value.

Conclusion

The biological activity of 5,8,11-eicosatrienoyl-CoA is primarily realized through its conversion to a diverse array of metabolites. While the CoA ester itself appears to be a metabolic intermediate, its downstream products, including leukotrienes, HETE analogs, and EET analogs, are potent signaling molecules with distinct effects on inflammation, cell proliferation, and vascular tone. Further research is warranted to fully elucidate the specific receptors and signaling pathways for each of these metabolites, which could open new avenues for therapeutic intervention in a variety of diseases. The lack of documented direct biological activity of 5,8,11-eicosatrienoyl-CoA suggests that future research should focus on its enzymatic regulation and the factors controlling its conversion into these active metabolites.

References

A Comparative Analysis of 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) and Arachidonic Acid as Substrates for Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5Z,8Z,11Z-eicosatrienoic acid (commonly known as Mead acid) and arachidonic acid as substrates for the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This document synthesizes experimental data to highlight the differences in their enzymatic processing, the resulting products, and the kinetic parameters that govern these reactions.

Initially, it is critical to clarify a key aspect of prostaglandin (B15479496) synthesis. The direct substrates for COX enzymes are free polyunsaturated fatty acids, which are released from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2. Fatty acyl-CoA esters, such as 5Z,8Z,11Z-eicosatrienoyl-CoA and arachidonoyl-CoA, are primarily involved in fatty acid metabolism and are not direct substrates for cyclooxygenases. Therefore, this guide will focus on the comparison between the free fatty acid forms: Mead acid and arachidonic acid.

Executive Summary

Arachidonic acid is the canonical and highly efficient substrate for both COX-1 and COX-2, leading to the production of prostaglandin H2 (PGH2), the precursor to a wide array of pro-inflammatory and homeostatic prostaglandins (B1171923) and thromboxanes. In contrast, Mead acid, which becomes more prevalent during essential fatty acid deficiency, is a significantly poorer substrate for COX enzymes. Its metabolism by COX does not typically yield prostaglandins but rather results in the formation of hydroxy fatty acids. This fundamental difference in metabolic fate has significant implications for cellular signaling and the inflammatory response.

Data Presentation: Quantitative Comparison

Direct comparative kinetic studies for Mead acid and arachidonic acid with both COX isoforms are limited. The following table compiles available kinetic data from various sources. It is important to note that experimental conditions may vary between studies, affecting the absolute values.

SubstrateEnzymeKm (µM)Vmax (relative activity)Products
Arachidonic Acid Ovine COX-1~5.3[1]HighProstaglandin G2 (PGG2) -> Prostaglandin H2 (PGH2)
Human COX-2~2.2[1]HighProstaglandin G2 (PGG2) -> Prostaglandin H2 (PGH2)
5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) Ovine COX-1Not widely reportedVery Low13-hydroxy-5,8,11-eicosatrienoic acid, 11-hydroxy-5,8,12-eicosatrienoic acid
Ovine COX-2Not widely reportedVery Low13-hydroxy-5,8,11-eicosatrienoic acid, 11-hydroxy-5,8,12-eicosatrienoic acid[2]

Note: The metabolism of Mead acid by both COX-1 and COX-2 is reported to be significantly slower than that of arachidonic acid[2].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of arachidonic acid and Mead acid by COX enzymes, as well as a typical experimental workflow for a COX activity assay.

cluster_AA Arachidonic Acid Pathway cluster_MA Mead Acid Pathway Membrane Phospholipids_AA Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids_AA->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Isomerases Thromboxanes (TXA2) Thromboxanes (TXA2) PGH2->Thromboxanes (TXA2) Thromboxane Synthase Membrane Phospholipids_MA Membrane Phospholipids Mead Acid 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) Membrane Phospholipids_MA->Mead Acid Phospholipase A2 Hydroxy Fatty Acids 11-HETrE & 13-HETrE Mead Acid->Hydroxy Fatty Acids COX-1 / COX-2 Start Start Prepare Reagents Prepare Assay Buffer, Enzyme (COX-1/COX-2), Substrate, and Inhibitor Solutions Start->Prepare Reagents Incubate Pre-incubate Enzyme with Inhibitor/Vehicle Prepare Reagents->Incubate Initiate Reaction Add Substrate (Arachidonic Acid or Mead Acid) Incubate->Initiate Reaction Stop Reaction Quench Reaction (e.g., with acid) Initiate Reaction->Stop Reaction Analyze Products Product Quantification (LC-MS/MS or EIA) Stop Reaction->Analyze Products Data Analysis Calculate Kinetic Parameters (Km, Vmax) or IC50 Analyze Products->Data Analysis End End Data Analysis->End

References

Navigating the Labyrinth of Lipidomics: A Comparative Guide to Certified Reference Materials for 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of lipid signaling, the availability of high-quality certified reference materials (CRMs) is paramount. 5Z,8Z,11Z-Eicosatrienoyl-CoA, the CoA ester of Mead acid, is a key molecule in the study of essential fatty acid deficiency and eicosanoid metabolism. However, the direct commercial availability of a certified reference material for this specific long-chain fatty acyl-CoA is limited. This guide provides a comprehensive comparison of commercially available precursors and outlines detailed protocols for the in-house preparation and characterization of a reliable reference material for this compound.

The Precursor Challenge: A Comparative Look at Mead Acid Suppliers

The journey to a high-quality this compound reference material begins with its precursor, (5Z,8Z,11Z)-eicosatrienoic acid, commonly known as Mead acid. Several reputable suppliers offer this free fatty acid. The table below summarizes the key specifications from prominent vendors to aid in the selection of the most suitable starting material.

SupplierProduct NamePurity SpecificationFormat
Cayman Chemical 5(Z),8(Z),11(Z)-Eicosatrienoic Acid≥98%Solution in ethanol
Larodan 5(Z),8(Z),11(Z)-Eicosatrienoic acid>98%Neat or in solution
Sigma-Aldrich Mead acid analytical standard≥93.0% (GC)Not specified
Santa Cruz Biotechnology Mead Acid≥95%Not specified

When selecting a precursor, researchers should consider not only the purity but also the provided analytical data, such as certificates of analysis, to ensure the identity and quality of the starting material.

From Precursor to Product: Experimental Protocols for In-House CRM Preparation

The absence of a direct commercial CRM for this compound necessitates its synthesis and characterization in the laboratory. The following protocols provide a roadmap for this process.

Enzymatic Synthesis of this compound

The synthesis of long-chain fatty acyl-CoAs from their corresponding free fatty acids is most effectively achieved enzymatically using a long-chain acyl-CoA synthetase (ACSL).[1][2]

Materials:

  • (5Z,8Z,11Z)-Eicosatrienoic acid (Mead acid)

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

Procedure:

  • Prepare a stock solution of Mead acid in a suitable solvent (e.g., ethanol).

  • In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and the Mead acid solution.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), which may require optimization.

  • Terminate the reaction by adding an organic solvent or by heat inactivation.

G cluster_reactants Reactants MeadAcid 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) MeadAcid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Product This compound ACSL->Product Enzymatic Reaction AMP_PPi AMP + PPi ACSL->AMP_PPi

Caption: Enzymatic synthesis of this compound.

Purification of this compound by Solid-Phase Extraction (SPE)

Following synthesis, the product must be purified from the reaction mixture. Solid-phase extraction is a common and effective method for this purpose.[3]

Materials:

  • SPE cartridges (e.g., C18 or a specific acyl-CoA binding sorbent)

  • Conditioning, wash, and elution solvents (specifics will depend on the chosen SPE sorbent)

Procedure:

  • Condition the SPE cartridge with the appropriate solvent.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge to remove unreacted starting materials and other impurities.

  • Elute the purified this compound with a suitable elution solvent.

  • Evaporate the solvent to obtain the purified product.

Quantification and Characterization by HPLC-MS/MS

Accurate quantification and structural confirmation of the synthesized this compound are crucial for its use as a reference material. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[4][5]

Instrumentation and Conditions:

  • HPLC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile, methanol) with a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometer: An electrospray ionization (ESI) source operated in either positive or negative ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor and product ions of this compound.

Procedure:

  • Reconstitute the purified product in a suitable solvent.

  • Inject the sample into the HPLC-MS/MS system.

  • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).

  • Confirm the identity by analyzing the fragmentation pattern in the MS/MS spectrum.

  • Quantify the concentration by comparing the peak area to a standard curve of a related, commercially available long-chain fatty acyl-CoA or by using a suitable internal standard.

G Start Synthesized Product SPE Solid-Phase Extraction (SPE) Start->SPE Purified Purified This compound SPE->Purified HPLC HPLC Separation Purified->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Quantification & Characterization MS->Data

Caption: Workflow for purification and analysis of this compound.

Stability and Handling: Preserving the Integrity of Your Reference Material

Long-chain unsaturated fatty acyl-CoAs are susceptible to degradation through hydrolysis and oxidation. Proper storage and handling are critical to maintain their integrity.

  • Storage: Store the purified this compound in an inert solvent (e.g., ethanol, acetonitrile) at -80°C. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Handling: When in use, keep the material on ice and minimize its time in aqueous buffers, especially at neutral or alkaline pH, to reduce the rate of hydrolysis. The use of buffers with a slightly acidic pH can improve stability.

Biochemical Significance: The Role in Eicosanoid Synthesis

This compound is a substrate for various enzymes in lipid metabolism. A notable pathway is its conversion to leukotriene A3 (LTA3) by 5-lipoxygenase (5-LOX).[6] This pathway is particularly relevant in the context of essential fatty acid deficiency, where the production of eicosanoids from arachidonic acid is compromised.

G cluster_membrane Cellular Membrane cluster_cytosol Cytosol PL Membrane Phospholipids MeadAcid 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) PL->MeadAcid PLA2 AcylCoA This compound MeadAcid->AcylCoA ACSL FiveLOX 5-Lipoxygenase (5-LOX) AcylCoA->FiveLOX LTA3 Leukotriene A3 (LTA3) FiveLOX->LTA3

Caption: Simplified pathway of LTA3 synthesis from Mead acid.

By following this comprehensive guide, researchers can confidently prepare and characterize a reliable reference material for this compound, enabling accurate and reproducible results in their investigations of lipid metabolism and signaling.

References

A Comparative Analysis of n-3, n-6, and n-9 Eicosatrienoyl-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biochemical and physiological effects of fatty acyl-CoA molecules is critical for advancing research in metabolic and inflammatory diseases. This guide provides an objective comparison of the n-3, n-6, and n-9 isomers of eicosatrienoyl-CoA, highlighting their differential roles in key cellular pathways. The information presented is supported by a synthesis of experimental data from various studies, intended to facilitate further investigation and therapeutic development.

Introduction to Eicosatrienoyl-CoA Isomers

Eicosatrienoyl-CoAs are the activated, coenzyme A thioester forms of 20-carbon fatty acids containing three double bonds. The position of the first double bond from the methyl end of the fatty acid chain dictates their classification into the n-3, n-6, or n-9 series, which in turn determines their metabolic fate and biological activity. While structurally similar, these isomers exhibit profound differences in their effects on inflammation, cell signaling, and gene expression.

n-3 Eicosatrienoyl-CoA (20:3n-3) is derived from alpha-linolenic acid (ALA) and is a precursor to anti-inflammatory eicosanoids.

n-6 Eicosatrienoyl-CoA (Dihomo-γ-linolenoyl-CoA, DGLA-CoA; 20:3n-6) is synthesized from linoleic acid (LA) and can be metabolized to both pro- and anti-inflammatory molecules.

n-9 Eicosatrienoyl-CoA (Mead acyl-CoA; 20:3n-9) is synthesized from oleic acid, primarily during essential fatty acid deficiency, and is generally considered to produce pro-inflammatory mediators.

Comparative Data on the Effects of Eicosatrienoyl-CoA Isomers

The following tables summarize the known differential effects of the parent fatty acids of the n-3, n-6, and n-9 eicosatrienoyl-CoA isomers. While direct comparative data on the CoA-activated forms is limited, it is established that fatty acids are converted to their acyl-CoA derivatives to become metabolically active. Furthermore, studies have shown that acyl-CoA thioesters are potent ligands for nuclear receptors like PPARα, suggesting the CoA moiety is crucial for their biological activity.

Table 1: Metabolism by Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Featuren-3 Eicosatrienoyl-CoAn-6 Eicosatrienoyl-CoA (DGLA-CoA)n-9 Eicosatrienoyl-CoA (Mead acyl-CoA)
COX Pathway Products Produces 1-series prostaglandins (B1171923) (e.g., PGE₁) which are generally less inflammatory or anti-inflammatory.Metabolized to 1-series prostaglandins (e.g., PGE₁) which have anti-inflammatory and vasodilatory effects. However, DGLA can also be elongated to arachidonic acid (AA), the precursor to pro-inflammatory 2-series prostaglandins.Poor substrate for COX enzymes; metabolism is significantly lower compared to n-6 and n-3 counterparts.
LOX Pathway Products Metabolized by 5-LOX to produce anti-inflammatory mediators.Metabolized by 15-LOX to 15-hydroxyeicosatrienoic acid (15-HETrE), which has anti-inflammatory properties.Can be metabolized by 5-LOX to produce pro-inflammatory leukotrienes (e.g., LTB₃).
Table 2: Effects on Inflammatory Signaling and Gene Expression
Featuren-3 Eicosatrienoyl-CoAn-6 Eicosatrienoyl-CoA (DGLA-CoA)n-9 Eicosatrienoyl-CoA (Mead acyl-CoA)
NF-κB Signaling Generally inhibitory. The parent fatty acid, EPA, has been shown to inhibit NF-κB activation.[1]Effects are context-dependent. DGLA-derived PGE₁ can have anti-inflammatory effects, while conversion to arachidonic acid can promote NF-κB activation.Can promote inflammatory responses, suggesting a potential to activate NF-κB, although direct evidence on the CoA ester is scarce.
PPAR Activation The parent n-3 PUFAs are known activators of PPARα and PPARγ, leading to the upregulation of genes involved in fatty acid oxidation and downregulation of inflammatory genes.[2]Can activate PPARs.Less is known about its direct effects on PPARs, but as an acyl-CoA, it has the potential to be a ligand.

Signaling Pathways and Metabolic Fates

The distinct biological activities of these isomers stem from their differential processing by key enzymes, leading to the production of signaling molecules with often opposing effects.

cluster_n3 n-3 Pathway cluster_n6 n-6 Pathway cluster_n9 n-9 Pathway n3_20_3_CoA n-3 Eicosatrienoyl-CoA n3_COX COX n3_20_3_CoA->n3_COX n3_LOX LOX n3_20_3_CoA->n3_LOX PGE1_n3 Prostaglandins (Series 1) (Less Inflammatory) n3_COX->PGE1_n3 Anti_Inflammatory_n3 Anti-inflammatory Mediators n3_LOX->Anti_Inflammatory_n3 n6_20_3_CoA n-6 Eicosatrienoyl-CoA (DGLA-CoA) n6_COX COX n6_20_3_CoA->n6_COX n6_LOX 15-LOX n6_20_3_CoA->n6_LOX AA_CoA Arachidonoyl-CoA (Pro-inflammatory precursor) n6_20_3_CoA->AA_CoA Elongase/ Δ5-Desaturase PGE1_n6 Prostaglandins (Series 1) (Anti-inflammatory) n6_COX->PGE1_n6 HETrE 15-HETrE (Anti-inflammatory) n6_LOX->HETrE n9_20_3_CoA n-9 Eicosatrienoyl-CoA (Mead acyl-CoA) n9_LOX 5-LOX n9_20_3_CoA->n9_LOX LTB3 Leukotrienes (e.g., LTB₃) (Pro-inflammatory) n9_LOX->LTB3 start Biological Sample (Tissue or Cells) homogenization Homogenization (with Internal Standard) start->homogenization phase_separation Phase Separation homogenization->phase_separation aqueous_phase Aqueous Phase (contains Acyl-CoAs) phase_separation->aqueous_phase spe Solid-Phase Extraction (SPE) aqueous_phase->spe lcms LC-MS/MS Analysis spe->lcms data Quantification of Isomers lcms->data

References

validation of 5Z,8Z,11Z-eicosatrienoyl-CoA as a specific EFAD marker

Author: BenchChem Technical Support Team. Date: December 2025

amount of acid (e.g., formic acid) and acetonitrile (B52724) or methanol. 2. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5Z,8Z,11Z-eicosatrienoyl-CoA and the internal standard are monitored.
  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

The measurement of this compound, primarily through its precursor Mead acid and the calculation of the triene:tetraene ratio, remains a cornerstone in the biochemical diagnosis of Essential Fatty Acid Deficiency. Its specificity is rooted in the fundamental metabolic shift that occurs when the intake of essential fatty acids is inadequate. While alternative markers such as serum linoleic acid show promise, particularly in specific clinical contexts, the triene:tetraene ratio provides a robust and well-validated indicator of the overall EFA status. For researchers and drug development professionals, a comprehensive understanding of these biomarkers, their underlying biochemistry, and the analytical methods for their quantification is paramount for the accurate assessment of nutritional status and the evaluation of therapeutic interventions.

A Comparative Guide to the Analytical Methods of 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of analytical methodologies for the quantification of 5Z,8Z,11Z-eicosatrienoyl-CoA, a key intermediate in eicosanoid metabolism. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes relevant workflows and pathways to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through LC-MS/MS, which offers superior sensitivity and specificity, and HPLC-UV, a more accessible alternative. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of Quantitative Performance Data for Acyl-CoA Analytical Methods

ParameterLC-MS/MSHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography followed by UV absorbance detection.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Specificity Very High (based on parent and fragment ion masses)Moderate (risk of co-elution with compounds having similar retention times and UV absorbance)High (for fatty acid profile after derivatization)
Sensitivity (LOD) High (low fmol to pmol range)[1]Moderate (pmol range)[2]High (for derivatized fatty acids)
Limit of Quantification (LOQ) 5-50 fmol for long-chain acyl-CoAs~12 pmol for long-chain acyl-CoAs[2]Not directly applicable for intact acyl-CoA
Linearity (R²) >0.99>0.99[2]>0.99 for fatty acid methyl esters[3]
Precision (%RSD) < 5-15%< 3% for fatty acid methyl esters[2]< 1-2% for fatty acid methyl esters[3]
Recovery 70-111% depending on extraction method[1][4]95-97% for acetyl-CoA and CoA in spiked liver extracts[5][6]High for fatty acids after derivatization
Throughput HighModerateModerate
Derivatization Required NoNoYes (for the fatty acid component)
Instrumentation Cost HighModerateModerate to High
Primary Application Targeted quantification and profiling of a wide range of acyl-CoAs.Quantification of more abundant acyl-CoAs.Fatty acid profiling of total lipids.

Note: Quantitative data for this compound is not widely available. The data presented for LC-MS/MS and HPLC-UV are based on studies of other long-chain polyunsaturated acyl-CoAs and represent expected performance.

Experimental Protocols

LC-MS/MS Method for this compound Analysis

This protocol is a composite of established methods for the analysis of long-chain polyunsaturated acyl-CoAs.

a) Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Extraction: Add 2 mL of a 2:1 (v/v) mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic acyl-CoAs, and then re-equilibrate. For example, 30% B to 95% B over 10 minutes.

c) Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For this compound (C20:3-CoA), the precursor ion ([M+H]⁺) would be m/z 1056.5. A characteristic product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da) would be monitored at m/z 549.4.

  • Collision Energy: Optimized for the specific analyte, typically in the range of 20-40 eV.

HPLC-UV Method for Acyl-CoA Analysis

This method is suitable for the analysis of more abundant acyl-CoAs and can be adapted for polyunsaturated species.

a) Sample Preparation

The same extraction and SPE cleanup protocol as described for the LC-MS/MS method can be used.

b) High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM potassium phosphate buffer (pH 4.9).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A binary gradient is used to separate the acyl-CoAs based on their hydrophobicity.

  • Detection: UV absorbance at 260 nm.

Visualizations

Signaling and Experimental Workflow Diagrams

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (Acidic Buffer + IS) Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cleanup) Extraction->SPE Elution Elution SPE->Elution Drydown Drying & Reconstitution Elution->Drydown LC Liquid Chromatography (Reversed-Phase Separation) Drydown->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 1. General experimental workflow for the analysis of acyl-CoAs from biological tissues using LC-MS/MS.

Eicosanoid_Signaling_Pathway PLA2 Phospholipase A2 (PLA2) AA_CoA Arachidonoyl-CoA (AA-CoA) PLA2->AA_CoA ET_CoA 5,8,11-Eicosatrienoyl-CoA (Mead Acid-CoA) PLA2->ET_CoA Membrane Membrane Phospholipids Membrane->PLA2 Activation COX Cyclooxygenases (COX-1/2) AA_CoA->COX LOX Lipoxygenases (e.g., 5-LOX) AA_CoA->LOX ET_CoA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Immune_Response Immune Response, Allergy Leukotrienes->Immune_Response

Figure 2. Simplified signaling pathway for the generation of eicosanoids from acyl-CoA precursors.

References

A Guide to Inter-Laboratory Comparison of 5Z,8Z,11Z-Eicosatrienoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 5Z,8Z,11Z-eicosatrienoyl-CoA measurements. In the absence of a direct inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for structurally related long-chain acyl-CoAs and eicosanoids. The provided data and protocols can serve as a benchmark for laboratories establishing and validating their own analytical methods for this compound.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of eicosanoids and acyl-CoAs in different biological matrices. This data can be used as a reference for expected performance in an inter-laboratory setting.

Table 1: Inter- and Intra-Day Precision and Accuracy for Eicosanoid Analysis

Analyte ClassMatrixIntra-Day Precision (% CV)Inter-Day Precision (% CV)Intra-Day Accuracy (% Bias)Inter-Day Accuracy (% Bias)Reference
Eicosanoids (32 total)S9 Fractions4.8-10.34.8-10.394.0-106.694.0-106.6[1]
Eicosanoids (34 total)Serum, Sputum, BALFMeets FDA GuidelinesMeets FDA GuidelinesMeets FDA GuidelinesMeets FDA Guidelines[2]
Specialized Pro-Resolving Mediators & EicosanoidsSurrogate Matrix13-198-1685-9587-95[3]

CV: Coefficient of Variation; BALF: Bronchoalveolar Lavage Fluid.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs and Eicosanoids

Analyte ClassMethodMatrixLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Reference
Eicosanoids (32 total)LC-MS/MSPlasma-0.0625 - 1 pg[4]
Eicosanoids & Fatty AcidsUPLC-dMRM-MSCell CultureS/N ratio > 10S/N ratio > 3[5]
Acyl-CoAs (C2 to C20)UHPLC-MS/MSBiological Samples-1-5 fmol[6]
Long-Chain Acyl-CoAsLC/MS/MSRat Liver--[7]
Specialized Pro-Resolving Mediators & EicosanoidsLC-MS/MSSurrogate Matrix0.1 - 8.5 pg0.01 - 0.9 pg[3]

S/N: Signal-to-Noise Ratio.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and comparison between laboratories. The following is a representative methodology for the quantification of long-chain acyl-CoAs, such as this compound, using LC-MS/MS.

Sample Preparation and Extraction

  • Sample Collection: Collect biological samples (e.g., cell pellets, tissue biopsies) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Deproteinization and Extraction:

    • For cell pellets, add 200 µL of a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[8]

    • Vortex mix the samples.

    • Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[8]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8][9]

  • Solid-Phase Extraction (SPE) (Alternative):

    • Spike the sample with an internal standard and dilute with an acidic solution (e.g., 5% acetic acid in water).[2]

    • Load the sample onto a pre-conditioned C18 SPE cartridge.[2]

    • Wash the cartridge to remove interfering substances.[2]

    • Elute the acyl-CoAs with methanol.[2]

    • Evaporate the eluate to dryness and reconstitute in an appropriate solvent for injection.[2]

LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column for separation.[7][9]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.[9]

    • Flow Rate: A typical flow rate is 0.2 mL/min.[9]

  • Mass Spectrometry (MS):

    • Ionization: Use positive ion electrospray ionization (ESI) mode.[10]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10]

    • Transitions: The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A common product ion results from the neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion.[10][11] Another common fragment ion is observed at m/z 428.[11]

Method Validation

To ensure the reliability of the measurements, the analytical method should be validated for linearity, accuracy, precision, sensitivity (LOD and LOQ), and recovery, following established guidelines.[2]

Visualization of Pathways and Workflows

Signaling Pathway

The activation of fatty acids to their CoA esters is a critical step in their metabolism. 5Z,8Z,11Z-eicosatrienoic acid is first activated to this compound, which can then enter various metabolic pathways, including beta-oxidation for energy production or elongation and desaturation to form other bioactive lipids.

FattyAcidActivation FA 5Z,8Z,11Z-Eicosatrienoic Acid ACSL Acyl-CoA Synthetase FA->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi E_CoA This compound ACSL->E_CoA CoA_ATP CoA + ATP CoA_ATP->ACSL BetaOx Beta-Oxidation E_CoA->BetaOx Elongation Elongation / Desaturation E_CoA->Elongation Bioactive Other Bioactive Lipids Elongation->Bioactive

Caption: Fatty acid activation and subsequent metabolic pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Extraction & Deproteinization Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for acyl-CoA analysis by LC-MS/MS.

References

Navigating the Lipid Landscape: A Comparative Guide to Essential Fatty Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Essential fatty acid deficiency (EFAD) presents a significant challenge in various clinical and research settings, impacting cellular function and contributing to a range of pathologies. A comprehensive understanding of the lipidomic alterations that occur during EFAD is crucial for developing effective diagnostic and therapeutic strategies. This guide provides a comparative analysis of the lipid profiles in EFAD, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this critical area of study.

Data Presentation: Unveiling the Lipidomic Shift in EFAD

The hallmark of essential fatty acid deficiency is a profound alteration in the fatty acid composition of plasma and tissues. The data presented below, derived from studies comparing healthy individuals with patients exhibiting clinical signs of EFAD, illustrates these changes. The classic diagnostic indicator is the triene/tetraene ratio (Mead acid/arachidonic acid), which is significantly elevated in EFAD.[1][2]

Fatty AcidControl Group (% of total plasma fatty acids)EFA Deficient Group (% of total plasma fatty acids)Key Observation
Saturated Fatty Acids
Palmitic acid (16:0)21.0>21.0Increased
Stearic acid (18:0)No significant changeNo significant change-
Monounsaturated Fatty Acids
Palmitoleic acid (16:1ω7)<2.6>2.6Increased
Oleic acid (18:1ω9)<23.3>23.3Increased
Vaccenic acid (18:1ω7)<2.1>2.1Increased
Polyunsaturated Fatty Acids (PUFAs)
Linoleic acid (18:2ω6)>27.0<27.0Decreased (Essential Fatty Acid)
Arachidonic acid (20:4ω6)No significant changeDecreased tendencyPrecursor-dependent decrease
Eicosatrienoic acid (Mead acid, 20:3ω9)<0.21>0.21Increased (Key diagnostic marker)
Ratios
Triene/Tetraene Ratio (20:3ω9 / 20:4ω6)<0.025>0.025Significantly Increased
Total EFA/Total non-EFA>0.60<0.60Decreased

This table summarizes data from a study by Siguel et al. (1987) which used capillary-column gas-liquid chromatography to analyze plasma fatty acids in reference subjects and patients with intestinal fat malabsorption.[3][4]

Experimental Protocols: A Roadmap for Lipidomic Analysis of EFAD

The following protocol outlines a typical workflow for the comparative lipidomic analysis of plasma samples to identify changes associated with essential fatty acid deficiency. This methodology is a composite based on established lipidomics practices.[5][6][7]

1. Sample Preparation:

  • Sample Collection: Collect whole blood from control and EFAD subjects in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis to prevent lipid degradation.

2. Lipid Extraction:

  • Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform (B151607) and methanol.

  • Extraction: Add the chloroform:methanol solution to the plasma sample at a ratio of 20:1 (solvent to plasma).[4]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

3. Fatty Acid Derivatization (for GC-MS analysis):

  • Saponification: Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to hydrolyze the fatty acids from complex lipids.

  • Methylation: Add a boron trifluoride-methanol solution and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs with hexane.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: Employ a capillary column suitable for FAME separation (e.g., a fused silica (B1680970) capillary column).

  • Carrier Gas: Use helium as the carrier gas.

  • Temperature Program: Implement a temperature gradient to separate the FAMEs based on their volatility and polarity.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for detecting the FAMEs.

  • Identification: Identify the fatty acids by comparing their retention times and mass spectra to those of known standards.

  • Quantification: Quantify the individual fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

5. Data Analysis:

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-tests) to compare the fatty acid profiles of the control and EFAD groups.

  • Ratio Calculation: Calculate the triene/tetraene ratio (Mead acid/arachidonic acid) for each sample.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Eicosanoid_Synthesis_Pathway_in_EFAD cluster_EFA Essential Fatty Acids (Dietary Intake) cluster_Metabolism Metabolic Conversion cluster_Enzymes Enzymatic Action cluster_Products Eicosanoid Products cluster_EFAD In Essential Fatty Acid Deficiency (EFAD) Linoleic Acid (Omega-6) Linoleic Acid (Omega-6) Arachidonic Acid (AA) Arachidonic Acid (AA) Linoleic Acid (Omega-6)->Arachidonic Acid (AA) Elongation & Desaturation Alpha-Linolenic Acid (Omega-3) Alpha-Linolenic Acid (Omega-3) Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) Alpha-Linolenic Acid (Omega-3)->Eicosapentaenoic Acid (EPA) COX-1, COX-2 COX-1, COX-2 Arachidonic Acid (AA)->COX-1, COX-2 5-LOX 5-LOX Arachidonic Acid (AA)->5-LOX Prostaglandins, Thromboxanes Prostaglandins, Thromboxanes COX-1, COX-2->Prostaglandins, Thromboxanes Leukotrienes Leukotrienes 5-LOX->Leukotrienes Reduced Linoleic Acid Reduced Linoleic Acid Reduced Arachidonic Acid Reduced Arachidonic Acid Reduced Linoleic Acid->Reduced Arachidonic Acid Impaired Eicosanoid Synthesis Impaired Eicosanoid Synthesis Reduced Arachidonic Acid->Impaired Eicosanoid Synthesis

Caption: Eicosanoid synthesis pathway alteration in EFAD.

Lipidomics_Workflow SampleCollection 1. Sample Collection (Plasma) LipidExtraction 2. Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction Derivatization 3. Derivatization (FAMEs synthesis) LipidExtraction->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing 5. Data Processing (Peak Integration, Identification) GCMS_Analysis->DataProcessing StatisticalAnalysis 6. Statistical Analysis (Comparative Analysis) DataProcessing->StatisticalAnalysis

Caption: A typical lipidomics experimental workflow.

References

Comparison Guide: Confirming the Identity of 5Z,8Z,11Z-Eicosatrienoyl-CoA Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is critical for accurate biological interpretation. This guide provides an objective comparison of methods used to confirm the identity of 5Z,8Z,11Z-eicosatrienoyl-CoA in chromatographic analyses, supported by experimental data and detailed protocols.

Primary and Confirmatory Identification Methodologies

The gold standard for identifying and quantifying acyl-CoA species, including this compound, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3][4] This technique offers a powerful combination of physical separation and highly specific mass-based detection.[5] Alternative methods serve primarily as confirmatory techniques to be used in conjunction with LC-MS/MS.

The following table summarizes the primary and alternative methods for peak identification.

Method Principle Specificity Information Provided Primary Use Case
LC-Tandem MS (LC-MS/MS) Chromatographic separation followed by mass analysis of the parent molecule and its specific fragments.[1][5]Very HighRetention Time, Parent Mass (m/z), Fragment Ion Masses (m/z).[6]Primary identification and quantification.
Co-chromatography (Spiking) A known standard of the analyte is added to the sample and analyzed.[6]HighConfirms retention time identity.Confirmation of a peak identified by another method.
High-Resolution MS (HRMS) Chromatographic separation followed by highly accurate mass measurement of the parent molecule.HighRetention Time, a highly accurate m/z value that can infer elemental composition.Confirmation of elemental formula for an identified peak.
LC-UV / DAD / PDA Chromatographic separation followed by detection based on UV light absorbance.[6]Low-ModerateRetention Time, UV/Vis Spectrum.General detection; not specific for acyl chain identity.
Charged Aerosol Detection (CAD) Chromatographic separation followed by universal detection of non-volatile analytes.[7][8]LowRetention Time, Relative Quantity.Universal detection when mass spectrometry is not available.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the most effective identification techniques.

This protocol outlines a typical reversed-phase LC-MS/MS method for identifying and quantifying acyl-CoAs.

  • Sample Preparation (Acyl-CoA Extraction):

    • Homogenize cell or tissue samples in a suitable solvent. Many protocols use a deproteinizing agent like 2.5% sulfosalicylic acid (SSA).[1]

    • For complex samples, solid-phase extraction (SPE) may be used to purify the acyl-CoAs and remove interfering substances before LC-MS/MS analysis.[1]

    • Reconstitute the final dried extract in a solution appropriate for the LC mobile phase, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate.[9]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for separating acyl-CoA species.[2][5]

    • Mobile Phase: A gradient elution is typically employed.

      • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent to improve peak shape, although methods without ion-pairing reagents have also been developed.[3]

      • Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically in the range of 200-400 µL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for targeted analysis.[10]

    • Key Mass Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern, involving a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da) and the formation of a key fragment ion at m/z 428.0365.[1][11][12]

Quantitative Data for this compound Identification

Parameter Value (m/z) Description
Molecular Formula C₄₁H₆₈N₇O₁₇P₃S-
Monoisotopic Mass 1055.35-
Precursor Ion [M+H]⁺ 1056.36The parent ion selected in the first quadrupole (Q1).
Product Ion 1 549.36Resulting from the characteristic neutral loss of 507 Da ([M+H-507]⁺).[10]
Product Ion 2 428.04A common fragment of the CoA moiety (adenosine 3',5'-diphosphate).[11][12]

This method provides strong evidence for peak identity.[6]

  • Initial Analysis: Analyze the biological sample using the optimized LC-MS/MS method (Protocol 1) to obtain a chromatogram with the putative this compound peak.

  • Standard Analysis: Inject a pure, authentic standard of this compound using the same LC-MS/MS method to determine its precise retention time.

  • Spiking: Add a small, known amount of the authentic standard to an aliquot of the biological sample.[6]

  • Spiked Analysis: Analyze the spiked sample under the identical LC-MS/MS conditions.

  • Data Interpretation:

    • Confirmation: If the original peak's height or area increases significantly without any change in retention time or the appearance of a new, closely eluting peak, the identity is confirmed.[6]

    • Mismatch: If a new peak appears or the original peak shape is distorted, the initial identification was likely incorrect.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical basis for mass spectrometric identification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation & Confirmation Sample Biological Sample (e.g., Tissue, Cells) Extract Acyl-CoA Extraction & Deproteinization Sample->Extract Purify Purification (SPE) (Optional) Extract->Purify Reconstitute Reconstitution in Injection Solvent Purify->Reconstitute LC Reversed-Phase HPLC Separation Reconstitute->LC MS1 MS Scan (Q1) Select Precursor Ion (m/z 1056.36) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Q3) Detect Product Ions CID->MS2 Data Acquire Chromatogram & Mass Spectra MS2->Data Confirm_RT 1. Match Retention Time with Standard Data->Confirm_RT Confirm_MSMS 2. Verify Characteristic Product Ions (m/z 549.36, 428.04) Confirm_RT->Confirm_MSMS Spike 3. Confirm with Co-chromatography (Spiking) Confirm_MSMS->Spike Result Confirmed Peak Identity Spike->Result

Caption: Workflow for the identification of this compound.

G cluster_main Characteristic MS/MS Fragmentation of Acyl-CoAs Precursor Precursor Ion [M+H]⁺ (e.g., m/z 1056.36 for this compound) CID CID Precursor->CID Product1 Product Ion 1 [M+H-507]⁺ (Acyl Group + Pantetheine Phosphate) (e.g., m/z 549.36) Product2 Product Ion 2 [Adenosine 3',5'-diphosphate]⁺ (m/z 428.04) CID->Product1 Neutral Loss of 507 Da CID->Product2 Fragmentation

Caption: Common fragmentation pattern for acyl-CoAs in positive ion ESI-MS/MS.

References

Safety Operating Guide

Prudent Disposal of 5Z,8Z,11Z-Eicosatrienoyl-CoA: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal protocols for 5Z,8Z,11Z-eicosatrienoyl-CoA. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure a safe laboratory environment and proper waste management.

Immediate Safety and Handling Precautions

Personnel handling this compound should always consult the specific SDS for the solvent it is supplied in, as this may dictate the primary hazards. The free fatty acid is known to cause burns and serious eye damage.[1] Solutions are often in flammable liquids.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[3] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or other protective clothing is required.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or aerosols.[2][3]

General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Keep containers tightly sealed when not in use.[1]

  • Prevent the formation of aerosols.[2]

  • Wash hands thoroughly after handling.[1][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

Step-by-Step Disposal Procedure

Disposal of this compound and its contaminated materials must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste materials, including unused product, empty containers, and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and its solvent. Glass containers are generally suitable.[1] Avoid aluminum or galvanized containers.[1]

  • Waste Segregation:

    • Segregate the waste based on its chemical properties and the type of solvent used. Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list the full chemical name: "this compound" and the solvent. Include hazard pictograms as appropriate (e.g., flammable, corrosive).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from ignition sources and incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in regular trash.[2][3]

Chemical and Physical Properties

The following table summarizes key data for the related compound, 5Z,8Z,11Z-eicosatrienoic acid.

PropertyDataReference
Synonyms Mead Acid, FA 20:3--INVALID-LINK--
Molecular Formula C₂₀H₃₄O₂--INVALID-LINK--
Formula Weight 306.5 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Solubility (in Ethanol) Miscible--INVALID-LINK--
Emergency Procedures
  • Skin or Hair Contact: Immediately flush with large amounts of water, using a safety shower if available. Remove all contaminated clothing. Continue flushing until medical advice is received.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Spills: Alert others and evacuate the area if necessary. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, diatomite).[2] Collect the absorbed material into a hazardous waste container. Ventilate the area.

Process Visualizations

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep Preparation: - Don PPE - Work in Fume Hood handle Chemical Handling: - Avoid contact - Keep container sealed prep->handle cleanup Post-Handling: - Wash hands thoroughly - Decontaminate work area handle->cleanup

Diagram 1: Safe Handling Workflow

cluster_disposal Disposal Workflow collect 1. Collect Waste (Chemical & Contaminated Items) segregate 2. Segregate Waste (Based on chemical properties) collect->segregate label_waste 3. Label Container ('Hazardous Waste' & Contents) segregate->label_waste store 4. Store Securely (Designated secondary containment) label_waste->store dispose 5. Professional Disposal (Contact EHS Office) store->dispose

Diagram 2: Chemical Disposal Workflow

References

Essential Safety and Operational Guide for Handling 5Z,8Z,11Z-Eicosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5Z,8Z,11Z-eicosatrienoyl-CoA. The following procedures are based on best practices for handling similar acyl-CoA derivatives and fatty acids, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to handle this compound with care in a controlled laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for any non-sterile compounding or handling of this product to ensure appropriate precautions are taken.[4] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be worn at all times to protect from splashes. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5]
Hand Protection Nitrile or Neoprene GlovesPowder-free nitrile gloves are preferred for their chemical resistance.[6] Double gloving is recommended when handling concentrated solutions. Gloves should be changed immediately if contaminated.[6]
Body Protection Laboratory Coat or GownA clean lab coat or disposable gown should be worn to protect skin and personal clothing from contamination.[6][7]
Respiratory Protection Fume Hood or RespiratorAll handling of the compound, especially if it is in a volatile solvent or if aerosols may be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[3] If a fume hood is not available, a fit-tested NIOSH-approved respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures

  • Consult SDS of Solvent: If the compound is in a solvent, review the solvent's SDS for specific handling and safety information.[3]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Have all necessary equipment and supplies, including PPE, spill containment materials, and waste containers, readily available.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.[8]

2. Handling the Compound

  • Avoid Inhalation and Contact: Use a fume hood to minimize inhalation of any vapors or aerosols.[3] Avoid direct contact with skin and eyes.[1]

  • Prevent Ingestion: Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][9]

  • Controlled Dispensing: When transferring or aliquoting the compound, use appropriate tools such as micropipettes with filtered tips to minimize aerosol generation.

  • Secure Storage: Keep the container tightly sealed when not in use to prevent solvent evaporation and potential degradation. Store according to the manufacturer's recommendations, typically at low temperatures.

3. Post-Handling Procedures

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent or cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by gown/lab coat and then eye/face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Dispose of in a designated hazardous waste container.
Spill Cleanup Materials Absorb spills with an inert material (e.g., sand, diatomite) and place the contaminated material in a sealed, labeled hazardous waste container.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an experiment involving the handling of this compound, from preparation to post-experiment cleanup.

G cluster_prep 1. Preparation cluster_handling 2. Compound Handling cluster_cleanup 3. Cleanup & Disposal prep_sds Review SDS & Protocols prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_retrieve Retrieve Compound from Storage prep_ppe->handle_retrieve handle_aliquot Aliquot/Prepare Solution handle_retrieve->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.